Magnesium acetate
Descripción
Structure
3D Structure of Parent
Propiedades
Número CAS |
142-72-3 |
|---|---|
Fórmula molecular |
C2H4MgO2 |
Peso molecular |
84.36 g/mol |
Nombre IUPAC |
magnesium;diacetate |
InChI |
InChI=1S/C2H4O2.Mg/c1-2(3)4;/h1H3,(H,3,4); |
Clave InChI |
QOBLJVUECBDJGF-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].[Mg+2] |
SMILES canónico |
CC(=O)O.[Mg] |
Otros números CAS |
142-72-3 |
Descripción física |
Pellets or Large Crystals; Liquid Tetrahydrate: Colorless or white deliquescent solid; [Merck Index] White hygroscopic crystals with a mild odor of acetic acid; [Mallinckrodt Baker MSDS] |
Sinónimos |
magnesium acetate |
Origen del producto |
United States |
Foundational & Exploratory
Magnesium Acetate Tetrahydrate: A Comprehensive Technical Review
Abstract
This technical guide provides an in-depth analysis of magnesium acetate (B1210297) tetrahydrate, a hydrated salt of magnesium and acetic acid. It details the compound's chemical properties, synthesis, and multifaceted applications across various scientific and industrial domains. The document elucidates its critical role as a magnesium source in biological systems, its function in molecular biology experiments, and its utility as an environmentally benign de-icing agent. Furthermore, this paper presents key quantitative data, outlines experimental protocols where magnesium acetate tetrahydrate is a key reagent, and visualizes associated biochemical pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this versatile compound.
Introduction
This compound tetrahydrate, with the chemical formula Mg(CH₃COO)₂ · 4H₂O, is the hydrated form of this compound.[1][2][3] It is a crucial compound in various chemical and biological applications, valued for its high solubility in water and its role as a bioavailable source of magnesium ions.[2][3] Magnesium is the second most abundant intracellular cation and is essential for the function of over 350 enzymes, playing a pivotal role in processes such as ATP production, nucleic acid and protein synthesis, nerve signaling, and muscle contraction.[3] This document provides a detailed examination of the physicochemical properties, synthesis, and significant applications of this compound tetrahydrate.
Physicochemical Properties
This compound tetrahydrate presents as white, deliquescent crystals.[4] It is the magnesium salt of acetic acid and is known to be highly soluble in water.[1][2][3] Upon heating, it undergoes decomposition to form magnesium oxide.[1]
Table 1: Physicochemical Properties of this compound Tetrahydrate
| Property | Value | Reference |
| Chemical Formula | Mg(CH₃COO)₂ · 4H₂O | [1][2][3][5] |
| Molecular Formula | C₄H₁₄MgO₈ | [2] |
| Molecular Weight | 214.45 g/mol | [2][5] |
| Appearance | White or colorless deliquescent crystals | [4] |
| Density | 1.45 g/cm³ | [4] |
| Melting Point | 80 °C (decomposes) | [4] |
| CAS Number | 16674-78-5 | [2][4][5] |
Synthesis and Formulation
This compound tetrahydrate is typically synthesized through the reaction of magnesium oxide with acetic acid.[3] The specific crystalline form obtained can be influenced by the reaction conditions. For instance, reacting magnesium oxide with concentrated acetic acid in boiling ethyl acetate yields the alpha form, while using a 5-6% acetic acid solution produces the beta form.[3] The commercially available tetrahydrate form crystallizes from an aqueous solution.[3]
Caption: Synthesis of this compound Tetrahydrate.
Applications in Research and Industry
This compound tetrahydrate has a broad spectrum of applications, ranging from biochemical research to large-scale industrial processes.
Molecular Biology and Biochemical Research
In the laboratory, this compound is a common reagent. It serves as a source of magnesium ions, which are essential cofactors for many enzymes, including DNA and RNA polymerases. It has been shown to induce a conformational change in the Escherichia coli enzyme Primase, highlighting its specific effects in biological systems.[1]
Pharmaceutical and Medical Applications
Medically pure this compound tetrahydrate is utilized in dialysis solutions.[3] It also finds use in clinical chemistry as a precipitating reagent for ApoB-containing lipoproteins when used in conjunction with phosphotungstic acid.[3]
Industrial Uses
A significant application of this compound is in the formulation of calcium this compound (CMA), an environmentally friendly alternative to traditional de-icing salts like sodium chloride and calcium chloride.[1] CMA is less corrosive to infrastructure and has a lower impact on the environment. Additionally, CMA is employed as an emission control agent in coal combustion processes to mitigate acid rain by capturing SO₂ and NOx.[1] Other industrial applications include its use in the manufacturing of rayon for cigarette filters and as a dye fixative in textile printing.[3]
Experimental Protocols
Preparation of a 1M Stock Solution of this compound Tetrahydrate
Objective: To prepare a 1 Molar stock solution for use in biochemical assays.
Materials:
-
This compound Tetrahydrate (MW: 214.45 g/mol )
-
Nuclease-free water
-
Sterile glassware (beaker, graduated cylinder)
-
Magnetic stirrer and stir bar
-
Autoclave
Procedure:
-
Weigh out 21.445 g of this compound tetrahydrate.
-
Add the powder to a beaker containing approximately 80 mL of nuclease-free water.
-
Dissolve the powder completely using a magnetic stirrer.
-
Transfer the solution to a 100 mL graduated cylinder and adjust the final volume to 100 mL with nuclease-free water.
-
Sterilize the solution by autoclaving.
-
Store the stock solution at room temperature.
Caption: Workflow for 1M Stock Solution Preparation.
Role in Enzyme Kinetics: A Conceptual Pathway
Magnesium ions, provided by this compound tetrahydrate, are crucial for enzymatic reactions involving phosphate (B84403) transfer, such as those catalyzed by kinases. The Mg²⁺ ion coordinates with the phosphate groups of ATP, stabilizing the negative charges and facilitating nucleophilic attack on the gamma-phosphate.
Caption: Role of Mg²⁺ as an Enzyme Cofactor.
Conclusion
This compound tetrahydrate is a compound of significant scientific and industrial importance. Its well-defined chemical properties and its role as a bioavailable source of magnesium make it indispensable in a wide array of applications, from fundamental biochemical research to the development of environmentally sustainable industrial products. A thorough understanding of its characteristics, as detailed in this guide, is essential for researchers and professionals seeking to leverage its properties in their work.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Tetrahydrate | C4H14MgO8 | CID 134717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound TETRAHYDRATE - Ataman Kimya [atamanchemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound Tetrahydrate - ACS - Columbus Chemical Industries [columbuschemical.com]
magnesium acetate anhydrous versus tetrahydrate properties
An In-depth Technical Guide to the Properties of Magnesium Acetate (B1210297): Anhydrous vs. Tetrahydrate
For researchers, scientists, and drug development professionals, selecting the appropriate salt form of a compound is a critical decision that can impact stability, solubility, and bioavailability. Magnesium acetate, a key source of magnesium ions, is commonly available in two forms: anhydrous (Mg(C₂H₃O₂)₂) and tetrahydrate (Mg(CH₃COO)₂ · 4H₂O). Understanding the distinct physical and chemical properties of each is essential for successful formulation and application. This guide provides a detailed comparison of these two forms, including their physicochemical properties, methods of characterization, and applications in research and pharmaceutical development.
Core Physicochemical Properties: A Comparative Analysis
The primary distinction between the two forms is the presence of four molecules of water of crystallization in the tetrahydrate form.[1] This hydration significantly influences the compound's molecular weight, thermal stability, and crystal structure. Both forms present as white, hygroscopic crystals with a faint odor of acetic acid and are readily soluble in water.[1][2] The anhydrous form, being deliquescent, has a strong affinity for moisture and must be stored accordingly to prevent hydration.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound anhydrous and tetrahydrate, compiled from various sources.
Table 1: General and Physical Properties
| Property | This compound Anhydrous | This compound Tetrahydrate |
| CAS Number | 142-72-3[1] | 16674-78-5[1] |
| Chemical Formula | Mg(C₂H₃O₂)₂[1] | Mg(CH₃COO)₂ · 4H₂O[1] |
| Molecular Weight | 142.39 g/mol [2][4] | 214.45 g/mol [5] |
| Appearance | White, crystalline, deliquescent solid[3][6] | Colorless monoclinic crystals or white crystalline powder[7][8][9] |
| Density | 1.507 g/cm³ (alpha-form), 1.502 g/cm³ (beta-form)[8] | 1.454 g/cm³[5][8][9] |
| Crystal Structure | Orthorhombic (alpha-form), Triclinic (beta-form)[8] | Monoclinic[9][10] |
Table 2: Thermal and Solubility Properties
| Property | This compound Anhydrous | This compound Tetrahydrate |
| Melting Point | 323 °C (Decomposes)[4][8] | 80 °C[1][8][9][11] |
| Decomposition | Decomposes to magnesium oxide (MgO) upon heating[1][3] | Dehydrates to anhydrous salt at 134 °C; further heating leads to decomposition into MgO[8][9][12] |
| Water Solubility | Freely soluble[4][6] | Highly soluble (120 g/100 mL at 15 °C)[8][9] |
| Other Solubilities | Freely soluble in alcohol[4] | Very soluble in methanol (B129727) and ethanol[8][9] |
| pH of Solution | ~8 - 10 (1% solution)[6] | 7.5 - 8.5 (5% solution)[7] |
Relationship Between Anhydrous and Tetrahydrate Forms
The two forms are interconvertible through hydration and dehydration processes. The tetrahydrate, when heated, loses its water molecules to form the anhydrous salt before eventual decomposition. Conversely, the anhydrous form readily absorbs atmospheric moisture to become hydrated.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. wbcil.com [wbcil.com]
- 3. This compound | 142-72-3 [chemicalbook.com]
- 4. usbio.net [usbio.net]
- 5. americanelements.com [americanelements.com]
- 6. lohmann-minerals.com [lohmann-minerals.com]
- 7. mubychem.net [mubychem.net]
- 8. This compound TETRAHYDRATE - Ataman Kimya [atamanchemicals.com]
- 9. This compound tetrahydrate | 16674-78-5 [chemicalbook.com]
- 10. ias.ac.in [ias.ac.in]
- 11. technopharmchem.com [technopharmchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Solubility of Magnesium Acetate in Water and Ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of magnesium acetate (B1210297) in two common solvents: water and ethanol. The information is curated for professionals in research and development who require precise data and methodologies for their work in areas such as drug formulation, chemical synthesis, and biological applications.
Introduction
Magnesium acetate, Mg(CH₃COO)₂, is a salt of magnesium and acetic acid. It exists in an anhydrous form and as a tetrahydrate, Mg(CH₃COO)₂·4H₂O. Its solubility is a critical parameter in various applications, including as a source of magnesium ions in biochemical reactions, a catalyst in chemical synthesis, and a component in drug delivery systems.[1] Understanding its behavior in different solvents is essential for process optimization and formulation development. This guide presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of this compound is significantly influenced by the solvent and the temperature. The following tables summarize the available quantitative data for its solubility in water and provide a qualitative description for its solubility in ethanol.
2.1. Solubility in Water
This compound is highly soluble in water, and its solubility generally increases with temperature.[1][2] Data is available for both the anhydrous and tetrahydrate forms.
Table 1: Solubility of Anhydrous this compound in Water
| Temperature (°C) | Solubility (g / 100 g of solvent) |
| 15 | 61 |
| 25 | 65.4 |
| 68 | 197 |
Data sourced from[3]
Table 2: Solubility of this compound Tetrahydrate in Water
| Temperature (°C) | Solubility (g / 100 g of solvent) |
| 11.1 | 289 |
| 15 | 79.7 |
| 15.07 | 492 |
| 21.86 | 776 |
| 31.79 | 827.5 |
| 35.34 | 2137 |
| 40.95 | 4128 |
Data sourced from[4]
Note: The significant variations in the reported solubility of the tetrahydrate at similar temperatures may be due to different experimental conditions or reporting standards. Researchers should critically evaluate the data in the context of their specific application.
2.2. Solubility in Ethanol
This compound is also soluble in ethanol. While precise quantitative data at various temperatures is less commonly reported, it is generally described as "very soluble" or "freely soluble" in this solvent.[4][5][6][7]
Table 3: Solubility of this compound in Ethanol
| Form | Solubility Description |
| Anhydrous | Soluble |
| Tetrahydrate | Very Soluble |
Experimental Protocols for Solubility Determination
The following section details a standard laboratory methodology for determining the solubility of a solid compound like this compound. The isothermal equilibrium method followed by gravimetric analysis is a common and reliable approach.
3.1. Principle
The principle of this method is to create a saturated solution of the solute in the solvent at a constant temperature. A known volume of the saturated solution is then carefully separated from the excess solid, and the amount of dissolved solute is determined by evaporating the solvent and weighing the residue.
3.2. Materials and Equipment
-
This compound (anhydrous or tetrahydrate)
-
Solvent (Deionized Water or Ethanol)
-
Thermostatic water bath or incubator
-
Conical flasks with stoppers
-
Analytical balance
-
Volumetric pipettes
-
Evaporating dishes
-
Drying oven
-
Filtration apparatus (e.g., syringe filters)
-
Magnetic stirrer and stir bars
3.3. Detailed Methodology
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the solvent (e.g., 50 mL). The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed flask in a thermostatic water bath set to the desired temperature.
-
Continuously agitate the mixture using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, turn off the stirrer and allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 10 mL) of the supernatant (the clear liquid above the solid) using a pre-heated or pre-cooled volumetric pipette to maintain the experimental temperature.
-
Immediately filter the collected sample using a syringe filter to remove any remaining undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Pre-weigh a clean and dry evaporating dish using an analytical balance (record as W₁).
-
Transfer the filtered saturated solution into the pre-weighed evaporating dish.
-
Weigh the evaporating dish containing the solution (record as W₂).
-
Place the evaporating dish in a drying oven set to a temperature that will evaporate the solvent without decomposing the this compound (e.g., 100-110 °C).
-
Dry the sample to a constant weight. This is achieved by periodically removing the dish from the oven, allowing it to cool in a desiccator, and weighing it until two consecutive weighings are identical.
-
Record the final constant weight of the evaporating dish with the dry this compound (record as W₃).
-
3.4. Data Calculation
-
Weight of the dissolved solute: W₃ - W₁
-
Weight of the solvent: W₂ - W₃
-
Solubility ( g/100 g solvent): [(W₃ - W₁) / (W₂ - W₃)] x 100
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
This guide provides foundational data and methodologies for professionals working with this compound. For highly sensitive applications, it is recommended to experimentally verify the solubility under the specific conditions of your system.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CHM1020L Online Manual [chem.fsu.edu]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Magnesium Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium acetate (B1210297), the magnesium salt of acetic acid, is a versatile compound with significant applications across various scientific disciplines, including chemical synthesis, molecular biology, and pharmaceuticals. It is commercially available in its anhydrous form, Mg(C₂H₃O₂)₂, and more commonly as a tetrahydrate, Mg(CH₃COO)₂ · 4H₂O.[1] This guide provides a comprehensive overview of the core physical and chemical properties of magnesium acetate, detailed experimental methodologies for their determination, and insights into its role in biological systems. All quantitative data is summarized for clarity, and key experimental and logical workflows are visualized.
Physical Properties
This compound typically appears as white, hygroscopic crystals with a faint odor of acetic acid.[1][2] Due to its hygroscopic nature, it readily absorbs moisture from the atmosphere and should be stored in a dry, well-sealed container.[1][2] The physical properties of both the anhydrous and tetrahydrate forms are summarized below.
Tabulated Physical Properties
| Property | This compound Anhydrous | This compound Tetrahydrate | References |
| Chemical Formula | Mg(C₂H₃O₂)₂ | Mg(CH₃COO)₂ · 4H₂O | [1] |
| Molar Mass | 142.39 g/mol | 214.45 g/mol | [1] |
| Appearance | White crystalline powder | White to colorless hygroscopic crystals | [1][2] |
| Melting Point | 323 °C (decomposes) | 80 °C | [1][3] |
| Density | 1.50 g/cm³ | 1.45 g/cm³ | [1] |
| Bulk Density | Not specified | ~510 kg/m ³ | |
| Solubility in Water | Soluble | Highly soluble (1200 g/L at 15 °C) | [1][4] |
| Solubility in Other Solvents | Soluble in methanol. | Soluble in ethanol. | [1][3] |
| pH of Aqueous Solution | 7.95 (1 mM); 8.23 (10 mM); 8.41 (100 mM) | 6.1 (50 g/L at 20 °C) | [4][5] |
| Refractive Index (n20/D) | 1.358 (for 1M aqueous solution) | 1.358 | [4] |
Chemical Properties and Reactivity
This compound is a stable compound under normal conditions but exhibits reactivity characteristic of a salt of a weak acid and a strong base.[3]
-
Thermal Decomposition: Upon heating, this compound tetrahydrate first dehydrates to the anhydrous form.[6][7] Further heating of anhydrous this compound in an inert atmosphere leads to a multi-step decomposition, forming magnesium oxalate, then magnesium carbonate, and finally magnesium oxide at higher temperatures.[8][9]
-
Reaction with Strong Acids: this compound reacts with strong acids, such as hydrochloric acid, to produce magnesium chloride and acetic acid.[1]
-
Reaction with Strong Bases: It is incompatible with strong bases.[10]
-
Incompatibilities: this compound is incompatible with strong oxidizing agents.[1]
Experimental Protocols
This section outlines detailed methodologies for determining key physical and chemical properties of this compound. These protocols are based on standard analytical techniques and can be adapted for quality control and research purposes.
Determination of Melting Point
The melting point of this compound tetrahydrate can be determined using a capillary melting point apparatus.
-
Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small, finely powdered sample of this compound tetrahydrate is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For the tetrahydrate, this will be the point at which it dissolves in its own water of hydration.[1]
-
Determination of Solubility in Water
The solubility of this compound can be determined by preparing a saturated solution and measuring the concentration of the dissolved salt.
-
Apparatus: Constant temperature water bath, flasks, analytical balance, filtration apparatus.
-
Procedure:
-
An excess amount of this compound is added to a known volume of deionized water in a flask.
-
The flask is sealed and placed in a constant temperature water bath, and the solution is stirred for an extended period to ensure equilibrium is reached.
-
A sample of the supernatant is withdrawn, filtered to remove any undissolved solid, and weighed.
-
The water is evaporated from the filtered sample, and the mass of the remaining this compound is determined.
-
The solubility is calculated as grams of solute per 100 g of water.
-
pH Measurement of an Aqueous Solution
The pH of a this compound solution is measured using a calibrated pH meter.
-
Apparatus: pH meter with a glass electrode, calibration buffers (pH 4, 7, and 10), beakers.
-
Procedure:
-
The pH meter is calibrated using standard buffer solutions.
-
A solution of this compound of a known concentration (e.g., 1 M) is prepared in deionized water.
-
The pH electrode is rinsed with deionized water and then with a small amount of the sample solution.
-
The electrode is immersed in the sample solution, and the pH reading is allowed to stabilize before being recorded.
-
Determination of Water Content by Karl Fischer Titration
The water content of this compound tetrahydrate can be accurately determined using Karl Fischer titration.
-
Apparatus: Karl Fischer titrator, appropriate Karl Fischer reagent.
-
Procedure:
-
The titration vessel of the Karl Fischer apparatus is filled with a suitable solvent (e.g., methanol) and pre-titrated with the Karl Fischer reagent to a stable endpoint to eliminate any residual water.[11]
-
A precisely weighed sample of this compound tetrahydrate is added to the vessel.
-
The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected electrometrically.[11]
-
The volume of titrant consumed is used to calculate the percentage of water in the sample, based on the predetermined water equivalence factor of the reagent.[11]
-
X-Ray Diffraction (XRD) for Crystal Structure Analysis
XRD is used to determine the crystal structure of this compound.
-
Apparatus: X-ray diffractometer.
-
Procedure:
-
A finely powdered sample of this compound is placed on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam at various angles.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern, a plot of intensity versus 2θ, is unique to the crystal structure of the compound and can be used for identification and structural analysis.[8][9]
-
Synthesis of this compound
This compound can be synthesized through several straightforward acid-base reactions.
Synthesis from Magnesium Oxide and Acetic Acid
A common laboratory and industrial preparation involves the reaction of magnesium oxide with acetic acid.[1]
-
Reaction: MgO + 2CH₃COOH → Mg(CH₃COO)₂ + H₂O
-
Procedure:
-
Magnesium oxide is slowly added to a solution of acetic acid with stirring.
-
The reaction is often exothermic and may require cooling to control the temperature.
-
Once the reaction is complete, the resulting solution can be concentrated and cooled to crystallize this compound tetrahydrate.
-
Logical Workflow for Synthesis and Quality Control
The following diagram illustrates a logical workflow for the synthesis and subsequent quality control of this compound tetrahydrate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. interchim.fr [interchim.fr]
- 3. chembk.com [chembk.com]
- 4. This compound tetrahydrate | 16674-78-5 [chemicalbook.com]
- 5. This compound CAS#: 142-72-3 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermal dehydration of this compound tetrahydrate: formation and in situ crystallization of anhydrous glass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
The Discovery and Scientific Journey of Magnesium Acetate: An In-Depth Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium acetate (B1210297), the magnesium salt of acetic acid, is a compound with a rich and varied history in scientific research. From its early applications in industrial processes to its crucial role in modern molecular biology, this unassuming salt has been a vital tool for discovery. This technical guide delves into the history, discovery, and evolving applications of magnesium acetate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its significance. We will explore its synthesis, key physicochemical properties, and its application in pivotal experimental protocols, complete with detailed methodologies and data presented for clarity and comparison.
Discovery and Historical Milestones
While the precise moment of the first synthesis of this compound is not definitively documented, its history is intertwined with the development of inorganic and coordination chemistry in the 19th century. Early investigations into metal acetates during this period likely included the synthesis of this compound.
A significant early industrial application that brought prominence to this compound was its use in the Clamond basket in 1881.[1] This early form of gas mantle, invented by Charles Clamond, utilized a mixture of this compound and magnesium hydroxide (B78521) to create an incandescent mantle when heated, revolutionizing gas lighting.
The early 20th century saw the increasing use of this compound in various chemical and biological studies. Its properties as a source of magnesium ions and as a buffer made it a valuable reagent in the burgeoning fields of enzymology and biochemistry. The systematic study of its crystal structure, particularly the tetrahydrate form, began in the mid-20th century, providing a deeper understanding of its chemical nature.[2]
Physicochemical Properties
This compound is most commonly available in its anhydrous, Mg(CH₃COO)₂, and tetrahydrate, Mg(CH₃COO)₂·4H₂O, forms.[3] Both are white, crystalline solids. The tetrahydrate is notable for being hygroscopic, readily absorbing moisture from the air.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for both anhydrous and tetrahydrate forms of this compound, compiled from various chemical databases and safety data sheets.
Table 1: Physical Properties of this compound
| Property | Anhydrous this compound | This compound Tetrahydrate |
| Molecular Formula | C₄H₆MgO₄[6] | C₄H₁₄MgO₈ |
| Molar Mass | 142.39 g/mol [7] | 214.45 g/mol |
| Appearance | White crystalline solid[6] | Colorless or white crystals[8] |
| Density | 1.42 g/cm³ (at 20°C)[6] | 1.45 g/cm³[3] |
| Melting Point | 323°C (decomposes)[6] | 80°C[3] |
| Odor | Acetic acid-like[3] | Acetic acid-like |
Table 2: Solubility of this compound
| Solvent | Anhydrous this compound ( g/100 g solvent) | This compound Tetrahydrate ( g/100 mL water) |
| Water | 61 (15°C), 65.4 (25°C), 197 (68°C)[6] | Highly soluble, 120 g/100mL at 15°C[5] |
| Methanol | 5.25 (15°C), 7.5 (68.2°C)[6] | Very soluble |
| Ethanol | - | Very soluble[8] |
| Acetone | Insoluble[6] | - |
Table 3: Thermodynamic Properties of Anhydrous this compound
| Property | Value | Unit |
| Standard Molar Entropy (S⁰) | 242.3 | J/(mol·K) |
| Standard Enthalpy of Formation (ΔfH⁰) | -1089.1 | kJ/mol |
| Gibbs Free Energy of Formation (ΔfG⁰) | -921.3 | kJ/mol |
| Constant Pressure Heat Capacity (Cp) | 20.452 (at 310.02 K) | J/(mol·K)[1] |
Key Experimental Applications and Protocols
This compound has become an indispensable reagent in numerous molecular biology and biochemical experiments. Its primary role is often as a source of magnesium ions (Mg²⁺), which are essential cofactors for a vast array of enzymes, including polymerases and nucleases. The acetate anion can also be preferable to chloride in certain applications due to its different effects on protein stability and enzyme activity.
In Vitro Transcription and Translation
Magnesium ions are critical for the activity of RNA polymerases and for maintaining the structural integrity of ribosomes during protein synthesis. The concentration of this compound is a key parameter to optimize in in vitro transcription (IVT) and translation systems to maximize the yield and quality of RNA and protein products.[9][10][11]
This protocol provides a general framework for optimizing the this compound concentration for a standard in vitro transcription reaction using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonuclease (RNase) inhibitor
-
Nucleotide triphosphates (NTPs) solution (ATP, GTP, CTP, UTP)
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
This compound solution (1 M)
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare a series of 20 µL transcription reactions. For each reaction, combine the following components on ice, varying the concentration of this compound:
-
2 µL 10x Transcription Buffer
-
2 µL NTPs solution (2.5 mM each)
-
1 µg Linearized DNA template
-
1 µL RNase inhibitor
-
1 µL T7 RNA Polymerase
-
X µL 1 M this compound (e.g., 0, 1, 2, 4, 6, 8, 10 µL to achieve final concentrations of 0, 50, 100, 200, 300, 400, 500 mM)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reactions at 37°C for 2 hours.
-
Analysis: Analyze the transcription products by denaturing agarose (B213101) or polyacrylamide gel electrophoresis to determine the optimal this compound concentration that yields the highest amount of full-length RNA transcript. The RNA can be quantified using a spectrophotometer or a fluorescent dye-based assay.
Enzyme Kinetics: The Case of E. coli Primase
This compound has been shown to induce a conformational change in Escherichia coli primase, a key enzyme in DNA replication.[12] This highlights the specific effects that the acetate ion can have on enzyme structure and function compared to other magnesium salts like MgCl₂ or MgSO₄.
This protocol outlines a method to assess the activity of E. coli primase in the presence of varying concentrations of this compound.
Materials:
-
Purified E. coli primase
-
Single-stranded DNA (ssDNA) template (e.g., a synthetic oligonucleotide)
-
Radiolabeled NTPs (e.g., [α-³²P]GTP) and non-radiolabeled NTPs
-
Assay Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 50 mM KCl, 10 mM DTT)
-
This compound solutions of varying concentrations
-
Stop Solution (e.g., EDTA in formamide (B127407) with tracking dyes)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Reaction Mixtures: Prepare reaction mixtures containing the assay buffer, ssDNA template, and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding a known amount of E. coli primase to each reaction mixture.
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time.
-
Quenching: Stop the reactions by adding the stop solution.
-
Analysis: Separate the reaction products (RNA primers) by denaturing PAGE.
-
Detection and Quantification: Visualize the radiolabeled primers using autoradiography or a phosphorimager. Quantify the amount of primer synthesized to determine the primase activity at each this compound concentration.
Signaling Pathways and Logical Relationships
The role of magnesium ions in cellular processes is vast, and this compound serves as a readily available source for these crucial cations in experimental settings. One of the most fundamental processes influenced by magnesium concentration is protein synthesis, specifically the stability and function of ribosomes.
Magnesium ions are essential for neutralizing the negative charges of the phosphate (B84403) backbone of ribosomal RNA (rRNA), allowing it to fold into its complex three-dimensional structure.[13] This proper folding is critical for the association of the small and large ribosomal subunits to form a functional 70S ribosome (in prokaryotes) and for the binding of mRNA and tRNA. Insufficient magnesium levels can lead to ribosome dissociation and a halt in protein synthesis.
The following diagram illustrates the logical relationship between this compound concentration and the key steps in protein synthesis.
Conclusion
This compound, from its early industrial applications to its current widespread use in molecular biology and drug development, has proven to be a versatile and essential chemical compound. Its well-characterized physicochemical properties and its critical role as a source of magnesium ions make it a fundamental tool for researchers. A thorough understanding of its history and its function in key experimental systems, as detailed in this guide, is crucial for its effective application in advancing scientific knowledge and developing new therapeutic strategies.
References
- 1. magnesium di(acetate) [webbook.nist.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound tetrahydrate | 16674-78-5 [chemicalbook.com]
- 6. This compound [chemister.ru]
- 7. This compound | C4H6MgO4 | CID 8896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound tetrahydrate [chemister.ru]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. This compound induces a conformational change in Escherichia coli primase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of magnesium and potassium ions in the molecular mechanism of ribosome assembly: hydrodynamic, conformational, and thermal stability studies of 16 S RNA from Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Magnesium Acetate in Molecular Biology: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium acetate (B1210297), a salt of magnesium and acetic acid, is a ubiquitous and often indispensable reagent in the molecular biology laboratory. While frequently used as a source of magnesium ions (Mg²⁺), its unique properties, conferred by the acetate anion, offer distinct advantages in a multitude of applications. This technical guide provides a comprehensive overview of the fundamental roles of magnesium acetate, delving into its impact on enzymatic reactions, nucleic acid stability, and cellular processes. We will explore quantitative data, detailed experimental protocols, and the underlying molecular mechanisms to equip researchers with the knowledge to effectively harness the power of this versatile salt.
The Core Function: A Superior Source of Magnesium Ions
Magnesium ions are essential cofactors for a vast array of enzymes involved in nucleic acid and protein metabolism. They play a critical role in neutralizing the negative charge of the phosphate (B84403) backbone of DNA and RNA, thereby stabilizing their structures. Mg²⁺ is also integral to the catalytic activity of polymerases, ligases, and nucleases.
Enzymatic Reactions
This compound serves as an excellent source of Mg²⁺ for numerous enzymatic reactions. The concentration of magnesium is often a critical parameter that requires careful optimization for maximal enzyme activity and fidelity.
Table 1: Optimal this compound Concentrations for Key Molecular Biology Enzymes
| Enzyme | Application | Typical Mg(OAc)₂ Concentration Range | Notes |
| T7 RNA Polymerase | In Vitro Transcription | 10 - 50 mM | Acetate is often preferred over chloride as the counter-ion, as it can allow for higher Mg²⁺ concentrations without inhibiting the enzyme, leading to higher RNA yields.[1] |
| Taq DNA Polymerase | Polymerase Chain Reaction (PCR) | 1.5 - 4.5 mM | Optimal concentration is dependent on dNTP and template concentration. Higher concentrations can lead to non-specific amplification.[2] |
| Reverse Transcriptases (e.g., HIV-1 RT) | cDNA Synthesis | 0.5 - 6 mM | Higher Mg²⁺ concentrations can decrease the fidelity of some reverse transcriptases.[3][4][5][6][7] |
| DNA Ligase (e.g., T4 DNA Ligase) | Ligation | 5 - 10 mM | Mg²⁺ is crucial for all three steps of the ligation reaction: enzyme adenylylation, adenylyl transfer to DNA, and nick sealing. |
| DNase I | DNA Digestion / Footprinting | 5 - 10 mM | The presence of Mg²⁺ directs DNase I to introduce single-stranded nicks in double-stranded DNA. |
Nucleic Acid Stability
Magnesium ions provided by this compound are crucial for the structural integrity of DNA and RNA. They shield the negative charges of the phosphate backbone, reducing electrostatic repulsion and allowing for the formation and maintenance of secondary and tertiary structures. This is particularly important for the proper folding of RNA molecules, such as ribosomes and ribozymes.
The Acetate Advantage: More Than Just a Counter-Ion
While the magnesium ion is often the star of the show, the acetate anion (CH₃COO⁻) also contributes significantly to the utility of this compound in molecular biology.
Superior Performance in In Vitro Transcription
In the context of in vitro transcription (IVT), particularly with T7 RNA polymerase, this compound has been shown to be superior to magnesium chloride. Higher concentrations of chloride ions can be inhibitory to the polymerase, whereas acetate is better tolerated, allowing for the use of higher magnesium concentrations which can significantly boost RNA yields.
Emerging Roles in Cellular Signaling and Epigenetics
Recent research has unveiled a fascinating role for acetate as a signaling molecule and a key player in epigenetic regulation. Acetate can be converted to acetyl-CoA, the acetyl donor for histone acetylation. This post-translational modification plays a crucial role in regulating gene expression by altering chromatin structure. This has significant implications in various cellular processes and disease states, including cancer.[8][9][10][11]
Practical Applications and Experimental Protocols
This compound is a key component in a wide range of molecular biology protocols. Below are detailed methodologies for some common applications.
Cell Lysis for Periplasmic Protein Extraction (Cold Osmotic Shock)
This protocol is designed for the gentle release of proteins from the periplasmic space of Gram-negative bacteria like E. coli. This compound is used to induce osmotic shock.[12]
Materials:
-
Cell pellet from bacterial culture
-
Lysis Buffer: 30 mM Tris-HCl (pH 8.0), 20% sucrose, 1 mM EDTA
-
Cold Osmotic Shock Solution: 5 mM this compound in sterile, cold water
-
Ice
-
Centrifuge
Protocol:
-
Resuspend the cell pellet thoroughly in 1 volume of ice-cold Lysis Buffer.
-
Incubate the suspension on ice for 10 minutes with occasional gentle swirling.
-
Centrifuge the cells at 10,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant.
-
Resuspend the cell pellet in the same volume of ice-cold 5 mM this compound solution.
-
Incubate on ice for 10 minutes with occasional gentle swirling.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the spheroplasts.
-
The supernatant contains the periplasmic proteins. Carefully collect it for further analysis.
Caption: Workflow for periplasmic protein extraction using cold osmotic shock with this compound.
In Vitro Transcription (IVT) with T7 RNA Polymerase
This protocol describes a standard in vitro transcription reaction to synthesize RNA from a DNA template. This compound is a critical component of the transcription buffer.
Materials:
-
Linearized DNA template (containing a T7 promoter)
-
10x Transcription Buffer: 400 mM Tris-HCl (pH 8.0), 200 mM this compound, 100 mM DTT, 20 mM Spermidine
-
Ribonucleotide solution mix (10 mM each of ATP, CTP, GTP, UTP)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
Nuclease-free water
Protocol:
-
Assemble the reaction on ice in a nuclease-free tube. For a 20 µL reaction, add the following in order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of 10 mM NTP mix
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Mix gently by flicking the tube and then centrifuge briefly.
-
Incubate the reaction at 37°C for 2 to 4 hours.
-
(Optional) To remove the DNA template, add DNase I and incubate for an additional 15 minutes at 37°C.
-
Purify the RNA using a suitable method (e.g., column purification or phenol-chloroform extraction).
Caption: A simplified workflow for in vitro transcription using T7 RNA polymerase.
DNase I Footprinting Assay
This protocol is used to identify the binding site of a protein on a DNA fragment. This compound is included in the reaction buffer to ensure the appropriate activity of DNase I.[6][13][14][15]
Materials:
-
End-labeled DNA probe containing the putative protein binding site
-
Purified DNA-binding protein
-
10x DNase I Footprinting Buffer: 200 mM Tris-HCl (pH 8.0), 50 mM this compound, 100 mM KCl
-
DNase I (RNase-free), appropriately diluted
-
Stop Solution: 200 mM NaCl, 20 mM EDTA, 1% SDS, 100 µg/mL sheared salmon sperm DNA
-
Nuclease-free water
Protocol:
-
For each reaction, combine the following in a microfuge tube on ice:
-
1-2 fmol of end-labeled DNA probe
-
2 µL of 10x DNase I Footprinting Buffer
-
Varying amounts of the DNA-binding protein (including a no-protein control)
-
Nuclease-free water to a final volume of 18 µL
-
-
Incubate the reactions at room temperature for 20 minutes to allow protein-DNA binding.
-
Add 2 µL of diluted DNase I to each tube and mix gently. Incubate at room temperature for exactly 1 minute.
-
Stop the reaction by adding 80 µL of Stop Solution.
-
Extract the DNA with phenol:chloroform, and precipitate with ethanol.
-
Resuspend the DNA pellet in formamide (B127407) loading dye.
-
Analyze the samples on a denaturing polyacrylamide sequencing gel. The region where the protein is bound will be protected from DNase I digestion, resulting in a "footprint" on the gel.
The Role of Acetate in Signaling and Gene Regulation
Beyond its role as a simple counter-ion, acetate is increasingly recognized as a key metabolite that links cellular metabolism to gene regulation.
Caption: Acetate signaling pathways impacting gene expression and cellular responses.[8][13]
As depicted in the diagram, acetate can be converted by acetyl-CoA synthetase 2 (ACSS2) into acetyl-CoA.[8] This acetyl-CoA can then be used by histone acetyltransferases (HATs) to acetylate histones, leading to chromatin remodeling and altered gene expression.[16] Additionally, acetate can act as a ligand for G-protein coupled receptors (GPCRs) such as FFAR2 and FFAR3, initiating downstream signaling cascades that can influence processes like inflammation. This dual role of acetate highlights its importance in integrating the metabolic state of a cell with its transcriptional and functional output.
Choosing the Right Magnesium Salt: A Decision Workflow
The choice between this compound, magnesium chloride, and magnesium sulfate (B86663) can significantly impact the outcome of an experiment. The following workflow provides a general guideline for selecting the appropriate magnesium salt.
Caption: A decision workflow for selecting the appropriate magnesium salt for molecular biology applications.
Conclusion
This compound is a powerful and versatile reagent in the molecular biologist's toolkit. Its fundamental role as a source of magnesium ions is critical for the activity of a vast number of enzymes and for maintaining the structural integrity of nucleic acids. Furthermore, the unique properties of the acetate anion, particularly its favorable use in in vitro transcription and its emerging role in cellular signaling and epigenetics, make this compound a superior choice in many applications. By understanding the principles outlined in this guide and by carefully optimizing its concentration in experimental protocols, researchers can leverage the full potential of this compound to achieve robust and reproducible results in their molecular biology endeavors.
References
- 1. Frontiers | A Nutrient-Based Cellular Model to Characterize Acetylation-Dependent Protein-Protein Interactions [frontiersin.org]
- 2. How does magnesium concentration affect PCR? | AAT Bioquest [aatbio.com]
- 3. Physiological magnesium concentrations increase fidelity of diverse reverse transcriptases from HIV-1, HIV-2, and foamy virus, but not MuLV or AMV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological magnesium concentrations increase fidelity of diverse reverse transcriptases from HIV-1, HIV-2, and foamy virus, but not MuLV or AMV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human immunodeficiency virus reverse transcriptase displays dramatically higher fidelity under physiological magnesium conditions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Human Immunodeficiency Virus Reverse Transcriptase Displays Dramatically Higher Fidelity under Physiological Magnesium Conditions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetate as a Metabolic and Epigenetic Modifier of Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Role of Acetate in Fat Metabolism and Cancer Development [artofhealingcancer.com]
- 11. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rolling-circle amplification under topological constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.fredhutch.org [research.fredhutch.org]
- 14. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 15. oncology.wisc.edu [oncology.wisc.edu]
- 16. med.upenn.edu [med.upenn.edu]
An In-Depth Technical Guide to the Hygroscopic Nature and Storage of Magnesium Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic properties of magnesium acetate (B1210297), a critical consideration for its handling, storage, and application in research, development, and manufacturing. This document delves into the fundamental principles of its water-absorbing nature, presents quantitative data, outlines detailed experimental protocols for moisture determination, and offers best practices for storage and handling to ensure material integrity.
Introduction to Magnesium Acetate and its Hydrated Forms
This compound (Mg(C₂H₃O₂)₂) is the magnesium salt of acetic acid. It is a compound that exists in two primary forms: anhydrous and tetrahydrate.[1] Understanding the interplay between these forms is crucial to appreciating its hygroscopic nature.
-
Anhydrous this compound (Mg(C₂H₃O₂)₂): This form is devoid of water molecules within its crystal structure. It is highly hygroscopic, readily attracting and absorbing moisture from the atmosphere.[1]
-
This compound Tetrahydrate (Mg(CH₃COO)₂ · 4H₂O): This is the hydrated form, containing four molecules of water of crystallization per molecule of this compound.[1] It is a white, crystalline solid and is the more common commercially available form.[2]
The transition between these forms is a dynamic process influenced by the ambient relative humidity (RH). The anhydrous form will readily convert to the tetrahydrate in the presence of sufficient moisture.
The Hygroscopic and Deliquescent Nature of this compound
This compound is characterized as a hygroscopic and deliquescent substance.[1]
-
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[3]
-
Deliquescence is a more extreme form of hygroscopicity where the substance absorbs so much moisture from the atmosphere that it dissolves in the absorbed water and forms a liquid solution.[1]
This inherent property means that both anhydrous and, to a lesser extent, the tetrahydrate form of this compound will absorb atmospheric water, leading to changes in their physical and chemical properties. This can impact experimental accuracy, product stability, and shelf-life.
The mechanism of water absorption involves the interaction of water molecules with the magnesium and acetate ions in the crystal lattice. The strong affinity of these ions for water drives the hydration process.
Quantitative Analysis of Hygroscopicity
A key tool for quantifying the hygroscopic nature of a material is the moisture sorption isotherm . This graph illustrates the relationship between the water content of a material and the surrounding relative humidity at a constant temperature.
Table 1: Representative Moisture Sorption Isotherm Data for Anhydrous this compound at 25°C
| Relative Humidity (%) | Water Content (% w/w) |
| 0 | 0.0 |
| 10 | 0.2 |
| 20 | 0.5 |
| 30 | 1.0 |
| 40 | 2.5 |
| 50 | 5.0 |
| 60 | 15.0 |
| 70 | > 30.0 (Deliquescence) |
Note: This data is illustrative of a typical highly hygroscopic solid and is intended for educational purposes. Actual values for this compound may vary.
The critical relative humidity (CRH) is the specific RH above which a crystalline solid will begin to absorb a significant amount of moisture and deliquesce. For this compound, the CRH is relatively low, indicating its strong tendency to absorb water.
Experimental Protocols for Moisture Content Determination
Accurate determination of the water content in this compound is essential for quality control and research purposes. The Karl Fischer titration method is the gold standard for this analysis due to its accuracy, precision, and specificity for water.
Karl Fischer Titration: A Detailed Protocol
Principle: The Karl Fischer titration is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide, a base, and a suitable solvent (typically methanol). The endpoint is detected potentiometrically.
Apparatus:
-
Automatic Karl Fischer Titrator (Volumetric or Coulometric)
-
Titration vessel with a stirrer
-
Burette for Karl Fischer reagent
-
Platinum electrodes
Reagents:
-
Karl Fischer Reagent (hydranal-composite or equivalent)
-
Anhydrous Methanol (B129727) (or other suitable solvent)
-
Water standard for titer determination
Procedure:
-
Instrument Preparation:
-
Ensure the Karl Fischer titrator is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Fill the burette with the Karl Fischer reagent, taking care to avoid introducing atmospheric moisture.
-
Add anhydrous methanol to the titration vessel.
-
-
Solvent Blanking:
-
Start the titration process without a sample to neutralize any residual water in the solvent. This is continued until a stable, low drift rate is achieved, indicating a dry solvent.
-
-
Titer Determination:
-
Accurately weigh a specific amount of a water standard (e.g., sodium tartrate dihydrate) and add it to the conditioned titration vessel.
-
Titrate with the Karl Fischer reagent until the endpoint is reached.
-
The titer (mg H₂O/mL of reagent) is calculated based on the known water content of the standard and the volume of titrant consumed. Perform this in triplicate to ensure accuracy.
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of the this compound sample (typically 100-500 mg, depending on the expected water content) in a dry weighing boat.
-
Quickly transfer the sample into the conditioned titration vessel. Due to its hygroscopic nature, minimize exposure to the atmosphere.
-
Begin the titration immediately, ensuring the sample dissolves or disperses well in the solvent with adequate stirring.
-
The titration proceeds until the endpoint is reached, and the instrument will typically calculate the water content automatically based on the sample weight, titrant volume, and titer.
-
Calculations:
The water content is calculated using the following formula:
Water Content (%) = (Volume of KF Reagent (mL) × Titer (mg/mL)) / (Sample Weight (mg)) × 100
Experimental Workflow for Karl Fischer Titration:
References
Magnesium Acetate as a Critical Source of Magnesium in Cell-Free Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-free protein synthesis (CFPS) has emerged as a powerful and versatile platform for rapid protein engineering, synthetic biology, and on-demand biomanufacturing. The open nature of these systems allows for precise control over the reaction environment, enabling the synthesis of complex proteins that are often challenging to express in vivo. Among the many critical components of a cell-free reaction, the concentration of magnesium ions (Mg²⁺) is paramount. Magnesium is an essential cofactor for numerous enzymatic reactions, including transcription and translation, and plays a vital role in maintaining the structural integrity of ribosomes. Magnesium acetate (B1210297), as a source of these crucial ions, offers specific properties that can be leveraged to optimize protein yields and fidelity in cell-free systems. This technical guide provides a comprehensive overview of the role of magnesium acetate in cell-free protein synthesis, detailed experimental protocols for its optimization, and a comparative analysis of its effects.
The Pivotal Role of Magnesium in Transcription and Translation
-
Enzyme Cofactor: A vast number of enzymes involved in transcription and translation are magnesium-dependent. RNA polymerase, T7 RNA polymerase, and various aminoacyl-tRNA synthetases require Mg²⁺ for their catalytic activity.[3]
-
ATP Utilization: The primary energy currency of the cell, adenosine (B11128) triphosphate (ATP), is biologically active primarily as a complex with magnesium (Mg-ATP).[3] This complex is the true substrate for many enzymes, including kinases that are essential for energy regeneration in the cell-free system.
-
Translational Fidelity: The concentration of magnesium ions can influence the accuracy of protein synthesis. Both insufficient and excessive levels of Mg²⁺ can lead to decreased fidelity, resulting in misincorporation of amino acids or premature termination of translation.
This compound as the Magnesium Source: A Comparative Overview
While magnesium chloride (MgCl₂) and magnesium glutamate (B1630785) have also been used in cell-free systems, this compound [Mg(OAc)₂] is a common choice. The selection of the counter-ion can have a significant impact on the overall performance of the system.
-
Acetate vs. Chloride: In some in vitro systems, acetate is considered a more "physiological" anion than chloride and can be less disruptive to protein-nucleic acid interactions.[4] High concentrations of chloride ions have been shown to be inhibitory in some multicomponent systems.[4] However, for certain applications like the translation of specific viral RNAs in rabbit reticulocyte lysates, KCl was found to be more efficient and accurate than potassium acetate.[5]
-
Acetate vs. Glutamate: Glutamate is the most abundant amino acid in the E. coli cytoplasm and is often used as the primary counter-ion in cell-free systems to mimic the intracellular environment. Some studies suggest that glutamate can enhance the stability and activity of certain enzymes.[6] The choice between acetate and glutamate can depend on the specific cell extract and the protein being synthesized.
A study on E. coli primase revealed that this compound specifically induced a conformational change in the enzyme that was not observed with magnesium chloride or other salts, suggesting that the acetate ion itself can play a role in modulating enzyme structure and function.[7]
Quantitative Analysis of this compound Concentration on Protein Yield
The optimal concentration of this compound is highly dependent on the specific cell-free system, the energy source used, and the nature of the protein being expressed. It is a critical parameter that must be empirically determined for each new extract batch and protein target.[8]
Table 1: Effect of this compound Concentration on Chloramphenicol Acetyltransferase (CAT) Yield in an E. coli S30 System
| This compound (mM) | Energy Source (100 mM) | CAT Yield (µg/mL) |
| 5 | Creatine Phosphate (B84403) | ~250 |
| 10 | Creatine Phosphate | ~550 |
| 15 | Creatine Phosphate | ~600 |
| 20 | Creatine Phosphate | ~620 (Optimal) |
| 25 | Creatine Phosphate | ~500 |
| 5 | Phosphoenolpyruvate | ~100 |
| 10 | Phosphoenolpyruvate | ~180 |
| 15 | Phosphoenolpyruvate | ~150 |
| 20 | Phosphoenolpyruvate | ~120 |
Data adapted from Kim, T.W., et al. (2006). "Rapid production of milligram quantities of proteins in a batch cell-free protein synthesis system."[2][9]
Table 2: Optimal this compound Concentrations in Various Cell-Free Systems
| Cell-Free System | Target Protein | Optimal Mg(OAc)₂ (mM) | Reference |
| E. coli S30 | CAT | 12 (initial rate), 20 (final yield) | [2][9] |
| E. coli S30 | Δ7 DgkA | 17 | [8] |
| E. coli S30 | General | 10-14 | [10] |
| Wheat Germ | DHFR | 2.5 | [11] |
Experimental Protocols
Protocol 1: Preparation of Reagents for this compound Optimization
-
S30 Cell Extract: Prepare a high-activity S30 extract from a suitable E. coli strain (e.g., BL21(DE3)) following established protocols.[12] The final dialysis buffer for the S30 extract should contain a known concentration of this compound (e.g., 14 mM), which must be accounted for in the final reaction concentration.[8]
-
This compound Stock Solution: Prepare a 1 M stock solution of this compound tetrahydrate (Mg(CH₃COO)₂·4H₂O, MW: 214.45 g/mol ) in nuclease-free water. Filter-sterilize the solution and store it at -20°C in small aliquots.
-
Reaction Mix (minus this compound): Prepare a master mix of all other reaction components (e.g., buffer, NTPs, amino acids, energy source, tRNA, etc.) at their final concentrations, omitting the this compound. This allows for the precise titration of this compound in the experimental setup. A typical reaction mixture for an E. coli S30 system is provided in the iGEM protocol.[12]
Protocol 2: Titration of this compound for Optimal Protein Synthesis
This protocol is designed to determine the optimal this compound concentration for the expression of a target protein in an E. coli S30 cell-free system.
-
Reaction Setup:
-
On ice, set up a series of 15 µL reactions in PCR tubes or a 96-well plate.
-
To each reaction, add the appropriate volume of the "Reaction Mix (minus this compound)".
-
Add varying amounts of the 1 M this compound stock solution to achieve a range of final concentrations (e.g., 4, 6, 8, 10, 12, 14, 16, 18, 20, 22, 24 mM). Remember to account for the this compound present in the S30 extract.
-
Add the plasmid DNA encoding the target protein to a final concentration of approximately 6.7 µg/mL.[12]
-
Add the S30 extract to a final concentration of 24-27% (v/v).[2][12]
-
Include a "no DNA" control for each magnesium concentration to measure background translation.
-
-
Incubation:
-
Mix the reactions gently by pipetting.
-
Incubate the reactions at 37°C for 2-4 hours. For kinetic analysis, time points can be taken throughout the incubation.
-
-
Analysis of Protein Yield:
-
SDS-PAGE and Coomassie Staining: Analyze 2-5 µL of each reaction on an SDS-PAGE gel. Stain the gel with Coomassie Brilliant Blue to visualize the expressed protein band. The intensity of the band provides a semi-quantitative measure of protein yield.[2]
-
Western Blot: For more sensitive and specific detection, perform a Western blot using an antibody against the target protein or an affinity tag.
-
Enzymatic Activity Assay: If the target protein is an enzyme, measure its specific activity in each reaction. This will also provide information on the effect of magnesium concentration on protein folding and function.
-
Radiolabeling: For precise quantification, include a radiolabeled amino acid (e.g., [¹⁴C]-Leucine) in the reaction mix. After incubation, precipitate the proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.[2]
-
-
Data Interpretation:
-
Plot the protein yield (as determined by densitometry of the protein band, enzymatic activity, or radioactive incorporation) against the final this compound concentration.
-
The optimal this compound concentration is the one that results in the highest protein yield. Note that the optimal concentration for the initial rate of synthesis may be lower than the concentration that gives the highest final yield.[2]
-
Signaling Pathways and Logical Relationships
Magnesium's Role in the Peptidyl Transferase Center (PTC)
Magnesium ions are integral to the structure and function of the ribosomal Peptidyl Transferase Center (PTC), the site of peptide bond formation. They form highly organized microclusters that bridge different regions of the 23S rRNA, stabilizing the catalytic core of the large ribosomal subunit.
Caption: Magnesium ions forming a microcluster to stabilize rRNA and position tRNAs in the PTC.
Experimental Workflow for this compound Optimization
The process of optimizing this compound concentration in a cell-free system follows a logical workflow to ensure reproducible and high-yield protein synthesis.
Caption: A typical experimental workflow for optimizing this compound concentration.
Logical Relationship of Magnesium Availability in Cell-Free Reactions
The concentration of free, active magnesium ions is dynamic and can be depleted during the course of a cell-free reaction, primarily due to the accumulation of inorganic phosphate from the energy regeneration system.
Caption: The logical cascade showing how phosphate accumulation depletes free magnesium.
Conclusion
This compound is a critical component in cell-free protein synthesis systems, serving as the primary source of magnesium ions essential for transcription and translation. The concentration of this compound must be carefully optimized to achieve maximal protein yield, as both insufficient and excessive levels can be detrimental. The choice of acetate as a counter-ion may offer advantages over chloride in certain systems by better mimicking the intracellular environment and reducing inhibitory effects. By following systematic optimization protocols and understanding the interplay between magnesium, energy metabolism, and the core protein synthesis machinery, researchers can harness the full potential of cell-free systems for a wide range of applications in science and medicine.
References
- 1. An AI-driven Workflow for Accelerated Optimization of Cell-Free Protein Synthesis, iScience – Retro Synthetic Biology Team [jfaulon.com]
- 2. researchgate.net [researchgate.net]
- 3. Principles and practice of determining metal–protein affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Better conditions for mammalian in vitro splicing provided by acetate and glutamate as potassium counterions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium salts influence the fidelity of mRNA translation initiation in rabbit reticulocyte lysates: unique features of encephalomyocarditis virus RNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces a conformational change in Escherichia coli primase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-free expression and in meso crystallisation of an integral membrane kinase for structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A highly efficient and robust cell-free protein synthesis system prepared from wheat embryos: Plants apparently contain a suicide system directed at ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chassis/Cell-Free Systems/Homemade E.coli S30/Preparation Protocol - parts.igem.org [parts.igem.org]
Theoretical Modeling of Magnesium Acetate in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of magnesium acetate (B1210297) in aqueous solutions, complemented by experimental data and protocols. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical details necessary to investigate the behavior of this important salt in solution. The guide covers computational approaches, experimental validation, and the biological relevance of magnesium and acetate ions.
Introduction
Magnesium acetate, Mg(CH₃COO)₂, is a salt with diverse applications, ranging from a source of magnesium in biological and pharmaceutical research to its use in industrial processes.[1][2][3][4] Understanding its behavior at a molecular level in solution is crucial for optimizing its use and exploring new applications. Theoretical modeling, particularly molecular dynamics (MD) simulations, offers a powerful lens to investigate the intricate interactions between magnesium ions, acetate ions, and the surrounding water molecules.[5][6][7]
This guide delves into the core principles of modeling this compound solutions, presenting both the theoretical frameworks and the experimental data that validate them. We will explore the nuances of force fields, the dynamics of ion pairing, and the macroscopic properties that emerge from these microscopic interactions. Furthermore, we will examine the distinct and potentially synergistic roles of magnesium and acetate ions in cellular signaling pathways, providing a broader context for the importance of this compound in biological systems.
Theoretical Modeling Approaches
The primary theoretical method for studying ionic solutions at the atomic level is molecular dynamics (MD) simulation. MD simulations solve Newton's equations of motion for a system of interacting atoms and molecules, allowing for the observation of dynamic processes and the calculation of thermodynamic and transport properties.
Molecular Dynamics (MD) Simulations
Classical MD simulations are a cornerstone for modeling this compound solutions. These simulations rely on force fields to describe the potential energy of the system as a function of the atomic coordinates.
Key Components of an MD Simulation for this compound:
-
Force Fields: A force field is a set of parameters that define the potential energy function for a molecular system. For this compound in water, this includes parameters for the water model (e.g., TIP3P, SPC/E), the magnesium ion, and the acetate ion. The accuracy of the simulation is highly dependent on the quality of the force field.[8][9]
-
Water Models: Several water models are available, each with its own set of parameters and level of accuracy for reproducing the properties of liquid water. Common choices include TIP3P, SPC/E, and TIP4P.[10]
-
Ion Parameters: The parameters for Mg²⁺ and CH₃COO⁻ ions consist of Lennard-Jones terms (defining van der Waals interactions) and partial atomic charges (for electrostatic interactions). Obtaining accurate parameters is critical for realistically modeling ion-water and ion-ion interactions.[7][8]
-
Simulation Setup: This involves defining the simulation box, populating it with the desired number of water molecules and ions to achieve a specific concentration, and setting the temperature and pressure. Periodic boundary conditions are typically used to simulate a bulk solution.[6][7]
A recent advancement in the field is the use of machine learning potentials, such as Deep Potential Molecular Dynamics (DeePMD), which can achieve quantum mechanical accuracy at a fraction of the computational cost.[5]
Workflow for a Typical MD Simulation:
Ion Pairing and Coordination
A key phenomenon observed in this compound solutions is the formation of ion pairs, where a magnesium cation and an acetate anion are in close proximity.[6][7] MD simulations can provide detailed insights into the structure and stability of these ion pairs. The acetate ion can coordinate with the magnesium ion in a monodentate (one oxygen atom interacting) or bidentate (both oxygen atoms interacting) fashion.[5][11] Studies suggest that Mg²⁺ tends to favor a monodentate coordination with the acetate ion.[5]
Data Presentation
This section presents a compilation of quantitative data from both theoretical modeling studies and experimental measurements of this compound solutions.
Theoretical Modeling Parameters and Results
The following table summarizes typical parameters used in MD simulations of this compound and some calculated properties.
| Parameter | Value | Reference(s) |
| Force Field | AMBER/GAFF compatible | [9][12] |
| Water Model | TIP3P | [8] |
| Mg²⁺ Lennard-Jones (R_min/2, ε) | 0.923 Å, 0.875 kcal/mol | [7] |
| Acetate Atom Partial Charges | C(methyl): -0.236 e, H: +0.012 e, C(carbonyl): +0.950 e, O: -0.835 e | [7] |
| Calculated Hydration Free Energy (Mg²⁺) | -420 kcal/mol | [6] |
| Calculated Hydration Free Energy (Acetate) | -94 kcal/mol | [6] |
| Mg²⁺-Acetate Binding Free Energy | ~5.8 kcal/mol (barrier between monodentate and bidentate) | [5] |
Experimental Physicochemical Data
The following table presents experimental data for the density, viscosity, and electrical conductivity of aqueous this compound solutions at various concentrations and temperatures.
| Temperature (°C) | Concentration (mol/kg) | Density (g/cm³) | Viscosity (mPa·s) | Electrical Conductivity (S/m) | Reference |
| 25.0 | 0.500 | 1.0421 | 1.345 | 4.56 | [13] |
| 25.0 | 1.000 | 1.0802 | 1.987 | 6.32 | [13] |
| 25.0 | 2.000 | 1.1465 | 4.532 | 6.98 | [13] |
| 35.0 | 0.500 | 1.0398 | 1.089 | 5.67 | [13] |
| 35.0 | 1.000 | 1.0776 | 1.588 | 7.98 | [13] |
| 35.0 | 2.000 | 1.1432 | 3.543 | 8.99 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound solutions and validate theoretical models.
Surface Tension Measurement (Du Noüy Ring Method)
Objective: To measure the surface tension of an aqueous this compound solution.
Apparatus:
-
Surface tensiometer (e.g., Krüss)
-
Platinum-iridium ring
-
Glass vessel
-
Micropipettes
-
High-purity water
-
This compound
Procedure:
-
Preparation of Solutions: Prepare a series of this compound solutions of known concentrations using high-purity water.
-
Cleaning the Ring: Thoroughly clean the platinum-iridium ring. This is a critical step. A common procedure is to rinse with a solvent like acetone, followed by flaming the ring to a red heat to burn off any organic contaminants.
-
Instrument Calibration: Calibrate the tensiometer using a liquid with a known surface tension, typically high-purity water.
-
Measurement: a. Place the this compound solution in the glass vessel on the sample stage of the tensiometer. b. Lower the ring so that it is immersed in the solution. c. Slowly raise the sample stage, causing the ring to be pulled through the liquid surface. A liquid lamella is formed. d. Continue to raise the stage until the lamella breaks. The instrument records the maximum force exerted on the ring just before the lamella ruptures. e. The surface tension is calculated from this maximum force and the dimensions of the ring.
-
Data Analysis: Repeat the measurement several times for each concentration to ensure reproducibility. Plot surface tension as a function of concentration.
Raman Spectroscopy
Objective: To study ion pairing and the coordination of acetate to magnesium ions in solution.
Apparatus:
-
Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)
-
Microscope objective for focusing the laser and collecting the scattered light
-
Sample holder (e.g., quartz cuvette or glass slide)
-
High-purity water
-
This compound
Procedure:
-
Sample Preparation: Prepare this compound solutions at various concentrations.
-
Instrument Setup: a. Turn on the laser and allow it to stabilize. b. Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer).
-
Data Acquisition: a. Place the sample in the sample holder. b. Focus the laser onto the sample using the microscope objective. c. Acquire the Raman spectrum over a desired spectral range. Key regions of interest for this compound include the C-C stretching and COO⁻ symmetric and asymmetric stretching modes of the acetate ion.[14] d. Set the acquisition parameters (e.g., laser power, integration time, number of accumulations) to achieve a good signal-to-noise ratio.
-
Data Analysis: a. Process the raw spectra by removing any background fluorescence and performing baseline correction. b. Analyze the positions, intensities, and shapes of the Raman bands. Changes in these spectral features with concentration can provide information about ion-ion and ion-solvent interactions, including the formation of contact ion pairs.[14][15]
Biological Signaling Pathways
Magnesium and acetate ions are not merely passive components in solution; they are active participants in a multitude of biological signaling pathways.
Magnesium Ion Signaling
Magnesium is an essential cofactor for hundreds of enzymes and plays a critical role in cellular signaling.[16][17]
-
EGFR Signaling: The epidermal growth factor receptor (EGFR) pathway is involved in regulating magnesium homeostasis, particularly in the kidneys. EGF signaling can modulate the activity of the TRPM6 magnesium channel, which is crucial for magnesium reabsorption.[18][19]
-
mTOR Signaling: The mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation, is also influenced by magnesium levels. Magnesium can enhance mTOR signaling, which has implications for processes like muscle differentiation.[6][13]
Acetate Ion Signaling
Acetate, a short-chain fatty acid, is increasingly recognized as a key signaling molecule.
-
GPCR Signaling: Acetate can act as a ligand for G-protein coupled receptors (GPCRs), such as GPR43.[3][20] Activation of these receptors can trigger downstream signaling cascades, including changes in intracellular calcium levels and cAMP, influencing processes like inflammation.[21]
-
Acetyl-CoA Synthesis and Histone Acetylation: Acetate is a precursor for the synthesis of acetyl-coenzyme A (acetyl-CoA) in the cytoplasm and nucleus. Acetyl-CoA is the acetyl donor for histone acetylation, a critical epigenetic modification that regulates gene expression.[14][15][22][23]
While direct evidence for a synergistic "this compound" signaling pathway is limited, the distinct roles of each ion in fundamental cellular processes suggest potential for complex interplay. For instance, many of the enzymes involved in acetate metabolism and signaling are magnesium-dependent.[16][21] Further research is needed to elucidate these potential connections.
Conclusion
The theoretical modeling of this compound in solution, grounded in and validated by experimental data, provides invaluable insights into its physicochemical properties and behavior. This guide has outlined the primary computational and experimental methodologies employed in this field of study. The combination of molecular dynamics simulations with robust experimental techniques like surface tensiometry and Raman spectroscopy allows for a comprehensive understanding of phenomena such as ion pairing and solvation. Furthermore, recognizing the integral roles of both magnesium and acetate in distinct and vital cellular signaling pathways opens up new avenues for research, particularly in the fields of drug development and cellular biology. The continued refinement of theoretical models and experimental techniques will undoubtedly lead to a deeper understanding of this versatile compound and its myriad applications.
References
- 1. interchim.fr [interchim.fr]
- 2. noahchemicals.com [noahchemicals.com]
- 3. This compound | C4H6MgO4 | CID 8896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Tetrahydrate | C4H14MgO8 | CID 134717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jungwirth.uochb.cas.cz [jungwirth.uochb.cas.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Developing force fields when experimental data is sparse: AMBER/GAFF-compatible parameters for inorganic and alkyl oxoanions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP02557B [pubs.rsc.org]
- 10. membrane.urmc.rochester.edu [membrane.urmc.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. scispace.com [scispace.com]
- 15. Experimental Study of NaCl Aqueous Solutions by Raman Spectroscopy: Towards a New Optical Sensor [opg.optica.org]
- 16. Magnesium in biology - Wikipedia [en.wikipedia.org]
- 17. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. This compound - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. This compound induces a conformational change in Escherichia coli primase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CELLULAR MAGNESIUM HOMEOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Core Interactions of Magnesium Acetate with Nucleic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium ions (Mg²⁺) are indispensable for the structure, function, and metabolism of nucleic acids. As the most abundant divalent cation in biological systems, magnesium plays a critical role in stabilizing the intricate architectures of DNA and RNA, and it is an essential cofactor for a vast array of enzymes involved in nucleic acid processing.[1] Magnesium acetate (B1210297), as a source of Mg²⁺, is frequently utilized in molecular biology and pharmaceutical applications, including in vitro transcription, nucleic acid precipitation, and as a component in various enzymatic assays. This technical guide provides an in-depth exploration of the fundamental interactions between magnesium acetate and nucleic acids, focusing on the thermodynamic principles, structural consequences, and experimental methodologies used to characterize these interactions.
Fundamental Principles of Magnesium Ion-Nucleic Acid Interactions
The interaction of magnesium ions with the polyanionic backbone of nucleic acids is a key determinant of their structure and stability. These interactions can be broadly categorized into two main types:
-
Diffuse or Territorial Binding: In this mode, fully hydrated magnesium ions associate non-specifically with the nucleic acid through long-range electrostatic interactions.[2] This "cloud" of cations screens the negative charges of the phosphate (B84403) groups, thereby reducing electrostatic repulsion and promoting the compaction of the nucleic acid structure.
-
Site-Specific Binding: This involves the direct coordination of a partially or fully dehydrated magnesium ion with specific functional groups on the nucleic acid, such as the phosphate oxygens, the N7 of purines, and the 2'-hydroxyl groups of RNA.[3][4][5] This type of binding is crucial for the formation and stabilization of specific tertiary structures in complex RNAs like ribozymes and tRNAs.
The acetate anion, while generally considered to be a non-coordinating counter-ion in this context, can influence the overall ionic strength and solution properties, which may subtly affect the thermodynamics of the interaction compared to other magnesium salts like magnesium chloride.
Quantitative Data on Magnesium-Nucleic Acid Interactions
The stability of nucleic acid structures in the presence of magnesium ions can be quantified by various thermodynamic parameters. While comprehensive data specifically for this compound is limited, the extensive research on magnesium chloride provides a strong proxy for understanding the energetic contributions of the magnesium ion.
Thermodynamic Parameters of RNA Duplex Stability with Mg²⁺
The following table summarizes the thermodynamic parameters for the melting of various RNA duplexes in the presence of different concentrations of MgCl₂. These values illustrate the stabilizing effect of magnesium ions on RNA secondary structure.
| RNA Duplex Sequence (5'-3') | Mg²⁺ Conc. (mM) | Tₘ (°C) | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| GGCCGGCC | 0.5 | 50.1 | -7.2 | -58.2 | -164.4 |
| 1.5 | 55.4 | -8.0 | -58.9 | -164.1 | |
| 3.0 | 58.5 | -8.5 | -59.3 | -163.8 | |
| 10.0 | 63.2 | -9.3 | -60.0 | -163.5 | |
| GGCGCGCC | 0.5 | 63.5 | -10.1 | -74.4 | -207.3 |
| 1.5 | 67.8 | -11.0 | -75.1 | -206.7 | |
| 3.0 | 70.4 | -11.5 | -75.5 | -206.3 | |
| 10.0 | 74.3 | -12.3 | -76.2 | -205.9 | |
| AGCGAUCU | 0.5 | 35.7 | -4.8 | -44.5 | -128.0 |
| 1.5 | 41.2 | -5.5 | -45.2 | -127.9 | |
| 3.0 | 44.5 | -6.0 | -45.6 | -127.6 | |
| 10.0 | 49.6 | -6.7 | -46.3 | -127.4 |
Data adapted from a study using MgCl₂. The thermodynamic values are derived from optical melting experiments.[6]
Binding Affinity and Kinetic Data
| System | Ligand | Technique | Parameter | Value |
| E. coli Primase | This compound | Limited Tryptic Digestion | Kᵣ | 83.4 M⁻¹[1] |
| DNA | Mg²⁺ | Dye Exclusion Assay | K𝘥 | 6.5 ± 3.3 x 10⁻⁷ M |
| Tetrahymena Ribozyme Folding | Mg²⁺ | Native Gel Electrophoresis | Optimal Folding Conc. | 2 mM[7][8] |
Experimental Protocols for Studying Magnesium-Nucleic Acid Interactions
A variety of biophysical techniques can be employed to characterize the interactions between this compound and nucleic acids. Below are generalized protocols for three key methods.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation:
-
Prepare a solution of the nucleic acid (e.g., 10-50 µM) in a thoroughly degassed buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.5).
-
Prepare a concentrated solution of this compound (e.g., 1-5 mM) in the exact same buffer. Dialysis of both solutions against the same buffer is recommended to minimize heats of dilution.
-
Accurately determine the concentrations of both the nucleic acid and this compound solutions.
-
-
ITC Experiment:
-
Load the nucleic acid solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts, followed by a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
Perform a control experiment by titrating this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the peaks of the titration curve to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kₐ, ΔH, and n).
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a sensitive technique for monitoring conformational changes in chiral molecules like nucleic acids upon ligand binding.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the nucleic acid (e.g., 5-20 µM) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Prepare a concentrated stock solution of this compound.
-
-
CD Measurement:
-
Record a baseline CD spectrum of the buffer alone.
-
Record the CD spectrum of the nucleic acid solution in the absence of this compound. For DNA, the typical wavelength range is 220-320 nm.
-
Titrate small aliquots of the this compound stock solution into the nucleic acid sample, and record a CD spectrum after each addition. Ensure thorough mixing and temperature equilibration.
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Analyze the changes in the CD signal at specific wavelengths. For example, an increase in the positive band around 275 nm and the negative band around 245 nm is characteristic of the B-form DNA helix stabilization. Significant changes in the spectral shape can indicate more substantial conformational transitions.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide atomic-level insights into the binding sites and structural changes of nucleic acids upon interaction with magnesium ions. ²⁵Mg NMR can be used to directly probe the magnesium ion environment.
Methodology:
-
Sample Preparation:
-
Prepare a highly concentrated and pure sample of the nucleic acid (e.g., 0.5-1 mM) in a suitable NMR buffer (e.g., 10 mM phosphate buffer, 90% H₂O/10% D₂O, pH 6.8).
-
For ²⁵Mg NMR, use an isotopically enriched ²⁵Mg acetate salt.
-
-
NMR Experiment:
-
Acquire a 1D ¹H or ³¹P NMR spectrum of the nucleic acid in the absence of magnesium.
-
Titrate in this compound and record spectra at various concentrations. Monitor changes in chemical shifts and line broadening of specific proton or phosphorus resonances to identify binding sites.[10][11]
-
For ²⁵Mg NMR, the relaxation rates of the ²⁵Mg signal can provide information on the dynamics of the magnesium-nucleic acid interaction.[12][13]
-
2D NMR experiments (e.g., NOESY, HSQC) can provide more detailed structural information on the complex.
-
-
Data Analysis:
-
Assign the resonances in the NMR spectra.
-
Map the chemical shift perturbations onto the known structure of the nucleic acid to identify the magnesium binding sites.
-
Analyze the changes in NMR parameters (e.g., relaxation rates, NOEs) to characterize the structural and dynamic changes upon magnesium binding.
-
Visualizing Key Processes and Workflows
Thermodynamic Pathway of Mg²⁺-Induced RNA Folding
The folding of many RNA molecules is thermodynamically coupled to the binding of magnesium ions. This can be represented as a thermodynamic cycle that separates the folding and ion-binding events.[14][15]
Caption: Thermodynamic cycle of Mg²⁺-induced RNA folding.
Experimental Workflow for Characterizing Magnesium-Nucleic Acid Interactions
A typical experimental workflow to comprehensively characterize the interaction of this compound with a nucleic acid would involve a series of complementary biophysical techniques.
References
- 1. This compound induces a conformational change in Escherichia coli primase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the role of magnesium ions in RNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnesium-binding architectures in RNA crystal structures: validation, binding preferences, classification and motif detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Magnesium-binding architectures in RNA crystal structures: validation, binding preferences, classification and motif detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermodynamic determination of RNA duplex stability in magnesium solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimal Mg2+ concentration for kinetic folding of the Tetrahymena ribozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimal Mg(2+) concentration for kinetic folding of the tetrahymena ribozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Influence of Magnesium Ions on Spontaneous Opening of DNA Base Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 25Mg NMR in DNA solutions: Dominance of site binding effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mg NMR in DNA solutions: Dominance of site binding effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for the Use of Magnesium Acetate in Polymerase Chain Reaction (PCR) Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium ions (Mg²⁺) are an essential cofactor for DNA polymerases in the Polymerase Chain Reaction (PCR). The concentration of free Mg²⁺ in a PCR mixture is a critical factor that influences the specificity, fidelity, and yield of the amplification. While magnesium chloride (MgCl₂) is the most commonly used source of magnesium ions in PCR buffers, magnesium acetate (B1210297) (Mg(OAc)₂) presents a viable alternative that can offer advantages in specific applications. This document provides detailed application notes, protocols, and a summary of the role of magnesium acetate in PCR buffer formulations.
Magnesium ions play a multifaceted role in PCR. They are integral to the catalytic activity of DNA polymerase, facilitating the incorporation of deoxynucleoside triphosphates (dNTPs) into the growing DNA strand. Additionally, Mg²⁺ stabilizes the DNA duplex and the primer-template complex. The concentration of free magnesium ions is influenced by the concentration of dNTPs, template DNA, and primers, as these molecules can chelate Mg²⁺. Therefore, optimizing the magnesium concentration is a crucial step in PCR optimization.
The choice of the counter-ion to magnesium, either chloride or acetate, can also impact the PCR reaction. While chloride ions are generally well-tolerated, they can be inhibitory to some enzymatic reactions at high concentrations. Acetate, on the other hand, may be less inhibitory and could potentially influence the enzymatic activity of the DNA polymerase in a different manner.
Advantages of Using this compound
The primary rationale for substituting magnesium chloride with this compound is to avoid high concentrations of chloride ions, which can be inhibitory to some DNA polymerases.[1] While direct quantitative comparisons in peer-reviewed literature are limited, anecdotal and theoretical considerations suggest potential benefits in specific scenarios:
-
Reduced Inhibition: Some DNA polymerases may exhibit higher activity or stability in the presence of acetate anions compared to chloride anions, especially in reactions requiring higher magnesium concentrations.
-
Alternative for Problematic Templates: For certain DNA templates that are difficult to amplify, altering the anionic component of the PCR buffer by using this compound might improve reaction efficiency.
It is important to note that the optimal concentration of this compound may differ from that of magnesium chloride for a given PCR assay. Therefore, empirical optimization is essential.
Quantitative Data Summary
Direct quantitative comparisons of PCR performance with this compound versus magnesium chloride are not extensively documented in readily available literature. However, the general principles of magnesium optimization apply. The following table summarizes the expected effects of varying magnesium concentration on key PCR parameters. This information is derived from general PCR optimization guidelines and is applicable when optimizing with either magnesium salt.
| Magnesium Concentration | PCR Yield | PCR Specificity | PCR Fidelity |
| Too Low (<1.0 mM) | Low or no product | High (if any product) | High |
| Optimal (1.5 - 2.5 mM) | High | High | High |
| Too High (>3.0 mM) | May decrease | Low (non-specific products) | Low (increased misincorporation) |
Note: The optimal concentration range is a general guideline and can vary depending on the specific DNA polymerase, template, primers, and dNTP concentration.[2][3]
Experimental Protocols
Protocol 1: Preparation of a 10X PCR Buffer with this compound
This protocol describes the preparation of a standard 10X PCR buffer using this compound.
Materials:
-
Tris base
-
Potassium chloride (KCl)
-
This compound tetrahydrate (Mg(OAc)₂·4H₂O)
-
Nuclease-free water
-
Hydrochloric acid (HCl) to adjust pH
Procedure:
-
To prepare 10 mL of 10X PCR buffer, combine the following in a sterile, nuclease-free tube:
-
1 M Tris-HCl, pH 8.3: 1 mL
-
5 M KCl: 1 mL
-
1 M this compound: 150 µL (for a final 1X concentration of 1.5 mM)
-
Nuclease-free water: to a final volume of 10 mL
-
-
Mix the components thoroughly by vortexing.
-
Verify the pH of a 1:10 dilution of the buffer and adjust if necessary with HCl.
-
Store the 10X PCR buffer in aliquots at -20°C.
Final 1X Concentration:
-
10 mM Tris-HCl, pH 8.3
-
50 mM KCl
-
1.5 mM this compound
Protocol 2: Optimization of this compound Concentration in a PCR Reaction
This protocol provides a method for determining the optimal this compound concentration for a specific PCR assay.
Materials:
-
10X PCR buffer without magnesium
-
1 M this compound solution
-
DNA template
-
Forward and reverse primers
-
dNTP mix
-
Taq DNA polymerase
-
Nuclease-free water
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Prepare a Master Mix: Prepare a master mix containing all PCR components except for this compound. This ensures that all reactions receive the same amount of each component. For a 50 µL reaction, the master mix for one reaction would include:
-
10X PCR Buffer (Mg-free): 5 µL
-
dNTPs (10 mM each): 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Template (e.g., 10 ng/µL): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.25 µL
-
Nuclease-free water: to a final volume of 45 µL (this will be adjusted based on the volume of this compound added)
-
-
Set up a Gradient of this compound Concentrations: Set up a series of PCR tubes, each with a different final concentration of this compound. It is recommended to test a range from 1.0 mM to 4.0 mM in 0.5 mM increments.
| Tube | Final Mg(OAc)₂ Conc. (mM) | Volume of 1M Mg(OAc)₂ (µL) | Volume of Nuclease-free water (µL) | Volume of Master Mix (µL) | Total Volume (µL) |
| 1 | 1.0 | 0.5 | 4.5 | 45 | 50 |
| 2 | 1.5 | 0.75 | 4.25 | 45 | 50 |
| 3 | 2.0 | 1.0 | 4.0 | 45 | 50 |
| 4 | 2.5 | 1.25 | 3.75 | 45 | 50 |
| 5 | 3.0 | 1.5 | 3.5 | 45 | 50 |
| 6 | 3.5 | 1.75 | 3.25 | 45 | 50 |
| 7 | 4.0 | 2.0 | 3.0 | 45 | 50 |
| 8 (No Mg²⁺ control) | 0 | 0 | 5.0 | 45 | 50 |
-
Perform PCR: Run the PCR reactions using your standard cycling conditions. A typical program for Taq DNA polymerase is as follows:
-
Initial Denaturation: 95°C for 2 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize as needed)
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Analyze Results: Analyze the PCR products by agarose gel electrophoresis. The optimal this compound concentration is the one that gives the highest yield of the specific product with minimal or no non-specific bands.
Visualizations
The Role of Magnesium in DNA Polymerization
The following diagram illustrates the critical role of magnesium ions in the catalytic mechanism of DNA polymerase.
Caption: Role of Mg²⁺ in the DNA polymerase active site.
Experimental Workflow for this compound Optimization
This diagram outlines the steps involved in optimizing the concentration of this compound for a PCR reaction.
Caption: Workflow for optimizing this compound in PCR.
Conclusion
This compound can serve as a valuable alternative to magnesium chloride in PCR buffers, particularly in situations where high chloride concentrations may be inhibitory. Successful implementation requires empirical optimization of the this compound concentration for each specific PCR assay. The protocols provided in this document offer a starting point for the preparation of this compound-containing buffers and for the systematic optimization of its concentration to achieve robust and reliable PCR results. Further research into the specific effects of the acetate anion on the fidelity and processivity of various DNA polymerases would be beneficial for a more comprehensive understanding of its role in PCR.
References
Application Notes and Protocols for Magnesium Acetate in Protein Crystallization Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium acetate (B1210297) is a versatile and effective reagent in protein crystallization, serving as a source of magnesium ions and acetate ions, both of which can play crucial roles in stabilizing protein structure and promoting the formation of well-ordered crystals. The magnesium cation (Mg²⁺), a divalent metal ion, is known to be an essential cofactor for numerous enzymes and can facilitate crystal contact formation by bridging protein molecules.[1] The acetate anion, on the other hand, can influence protein solubility and, in some cases, induce specific conformational changes that are favorable for crystallization.[2]
These application notes provide a comprehensive overview of the use of magnesium acetate in protein crystallization screens, including its physicochemical properties, its role in promoting crystallization, and detailed protocols for its application.
Physicochemical Properties of this compound
This compound is typically available as a tetrahydrate (Mg(CH₃COO)₂·4H₂O). It presents as white, hygroscopic crystals that are readily soluble in water.[1]
| Property | Value |
| Molecular Weight (Anhydrous) | 142.39 g/mol |
| Molecular Weight (Tetrahydrate) | 214.46 g/mol |
| Solubility in Water | High |
| Appearance | White crystalline solid |
Role of this compound in Protein Crystallization
The effectiveness of this compound in protein crystallization stems from a combination of factors:
-
Source of Magnesium Ions: Magnesium ions are known to stabilize protein structures by binding to negatively charged residues such as aspartate and glutamate. This interaction can reduce the protein's surface entropy and promote the formation of specific intermolecular contacts necessary for crystal lattice formation.[1]
-
Induction of Conformational Changes: The acetate ion can play a more active role than simply acting as a counterion. A study on E. coli primase demonstrated that this compound induced a specific conformational change in the protein that was not observed with magnesium chloride or magnesium sulfate (B86663).[2] This suggests that the acetate ion itself can interact with the protein in a manner that favors a crystallizable conformation.
-
"Salting-in" and "Salting-out" Effects: Like other salts, this compound can influence protein solubility. At low concentrations, it can increase solubility ("salting-in"), which can be beneficial for preventing amorphous precipitation and allowing for a slower approach to supersaturation. At higher concentrations, it acts as a precipitant, driving the protein out of solution ("salting-out") to promote crystallization.
-
Favorable Ionic Strength: The ionic strength of the crystallization solution is a critical parameter. This compound, as a salt of a weak acid and a strong base, contributes to the overall ionic strength and can be used to fine-tune the conditions for optimal crystal growth.
Comparison with Other Magnesium Salts
While magnesium chloride (MgCl₂) and magnesium sulfate (MgSO₄) are also commonly used as sources of magnesium ions in crystallization screens, this compound offers a unique combination of cation and anion. The choice between these salts can be critical for success.[2]
| Salt | Anion | Key Considerations |
| This compound | Acetate (CH₃COO⁻) | Can induce specific conformational changes. The acetate ion is less chaotropic than chloride. |
| Magnesium Chloride | Chloride (Cl⁻) | Chloride is a small, highly electronegative ion that can have a different impact on protein hydration and solubility compared to acetate. |
| Magnesium Sulfate | Sulfate (SO₄²⁻) | The sulfate ion is divalent and strongly kosmotropic, meaning it tends to order water molecules, which can strongly influence protein precipitation. |
In a comparative study on E. coli primase, this compound was significantly more effective at inducing a conformational change than either MgCl₂ or MgSO₄, highlighting the importance of screening different magnesium salts for a given protein target.[2]
Experimental Protocols
Stock Solution Preparation
Materials:
-
This compound tetrahydrate (reagent grade or higher)
-
Ultrapure water
-
Sterile filter (0.22 µm)
-
Sterile storage container
Protocol:
-
To prepare a 1 M stock solution, dissolve 21.45 g of this compound tetrahydrate in 80 mL of ultrapure water.
-
Stir until the salt is completely dissolved.
-
Adjust the final volume to 100 mL with ultrapure water.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the stock solution at 4°C.
Protocol 1: Initial Screening with this compound
This protocol describes the use of this compound as a component in a sparse matrix screen for initial crystallization trials. The concentrations provided are starting points and should be optimized for each specific protein.
Materials:
-
Purified protein (5-15 mg/mL in a low ionic strength buffer)
-
1 M this compound stock solution
-
Precipitant stock solutions (e.g., 50% w/v PEG 8000, 4 M Ammonium Sulfate)
-
Buffer stock solutions (e.g., 1 M HEPES pH 7.5, 1 M Sodium Acetate pH 4.6)
-
Crystallization plates (e.g., 96-well sitting drop or 24-well hanging drop)
-
Pipettes and tips
Methodology (for a single condition in a 96-well sitting drop plate):
-
Pipette 50 µL of the reservoir solution into the reservoir well. The reservoir solution is prepared by mixing the stock solutions to the desired final concentrations (see table below for examples).
-
In the drop well, mix 1 µL of the protein solution with 1 µL of the reservoir solution.
-
Seal the plate to allow for vapor diffusion.
-
Incubate the plate at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
Example Screening Conditions:
| Condition | Precipitant | Buffer | This compound |
| 1 | 15% (w/v) PEG 8000 | 0.1 M HEPES pH 7.5 | 0.1 M |
| 2 | 20% (w/v) PEG 4000 | 0.1 M Sodium Acetate pH 4.6 | 0.2 M |
| 3 | 1.8 M Ammonium Sulfate | 0.1 M Tris-HCl pH 8.5 | 0.05 M |
| 4 | 25% (v/v) MPD | 0.1 M Sodium Cacodylate pH 6.5 | 0.2 M |
Protocol 2: Optimization of this compound Concentration
Once initial crystals or promising "hits" are obtained with a condition containing this compound, the next step is to optimize its concentration.
Methodology (Grid Screen):
-
Prepare a series of reservoir solutions where the concentration of this compound is varied while keeping the other components (precipitant, buffer) constant. A typical range to screen is from 0.05 M to 0.5 M.
-
Set up crystallization drops as described in Protocol 1, using this series of reservoir solutions.
-
Monitor the drops for changes in crystal size, morphology, and number.
Example of a this compound Optimization Grid:
| Drop | [this compound] | Other Components (Constant) |
| 1 | 0.05 M | 18% PEG 8000, 0.1 M HEPES pH 7.5 |
| 2 | 0.10 M | 18% PEG 8000, 0.1 M HEPES pH 7.5 |
| 3 | 0.15 M | 18% PEG 8000, 0.1 M HEPES pH 7.5 |
| 4 | 0.20 M | 18% PEG 8000, 0.1 M HEPES pH 7.5 |
| 5 | 0.25 M | 18% PEG 8000, 0.1 M HEPES pH 7.5 |
| 6 | 0.30 M | 18% PEG 8000, 0.1 M HEPES pH 7.5 |
Data Presentation: Examples of Proteins Crystallized with this compound
The following table summarizes successful crystallization conditions for several proteins where this compound was a key component.
| Protein | PDB ID | Crystallization Conditions | Reference |
| Arabidopsis thaliana CSN7 | - | Polyethylene glycol 8000, this compound | [3] |
| TG2/Ca²⁺ complex | - | 6% (w/v) Polyethylene glycol 8000, 80 mM this compound tetrahydrate, 100 mM potassium chloride, 0.5 mM CaCl₂, 100 mM sodium cacodylate trihydrate pH 6.8 | [4] |
| Acetate CoA-transferase alpha subunit | 1k6d | 30% (v/v) MPD, 0.2 M this compound, 0.1 M Sodium Cacodylate pH 6.5 | [5][6] |
| E. coli primase | - | Used to induce a specific conformational change, concentrations varied. | [2] |
Visualizations
Caption: Workflow for protein crystallization using this compound.
Caption: Rationale for screening different magnesium salts.
References
- 1. interchim.fr [interchim.fr]
- 2. This compound induces a conformational change in Escherichia coli primase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.2. Crystallization and Data Collection [bio-protocol.org]
- 5. magnesium.atomistry.com [magnesium.atomistry.com]
- 6. scispace.com [scispace.com]
Application Notes and Protocols: Magnesium Acetate as a Catalyst for Polyester Film Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium acetate (B1210297) is a versatile and effective catalyst in the synthesis of polyesters, playing a crucial role in both the transesterification and polycondensation stages of production. Its application is particularly relevant in the manufacturing of polyester (B1180765) films, where it can influence not only the reaction kinetics but also the final properties of the film, such as adhesion and mechanical strength.[1] Anhydrous magnesium acetate is often favored in industrial applications due to its low water content, which enhances compatibility with the polymer matrix.[2] This document provides detailed application notes and protocols for the use of this compound as a catalyst in the laboratory-scale production of polyester films, such as polyethylene (B3416737) terephthalate (B1205515) (PET).
Catalytic Role of this compound
This compound functions as a Lewis acid catalyst in polyester synthesis. The magnesium ion (Mg²⁺) coordinates with the carbonyl oxygen of the ester or carboxylic acid, increasing the electrophilicity of thecarbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl groups of the diol (e.g., ethylene (B1197577) glycol). This catalytic activity promotes both the initial transesterification of monomers like dimethyl terephthalate (DMT) and the subsequent polycondensation of oligomers to form high molecular weight polyester. While it can be used as a standalone catalyst, it is also frequently employed as a co-catalyst with other metal compounds, such as those based on antimony or titanium, to enhance the overall efficiency of the polymerization process.[3][4]
Experimental Protocols
The production of polyester film typically involves a two-stage process: transesterification (or direct esterification) followed by polycondensation. The following protocols are generalized for the synthesis of polyethylene terephthalate (PET) and can be adapted for other polyesters.
Protocol 1: Transesterification of Dimethyl Terephthalate (DMT) with Ethylene Glycol (EG)
This stage involves the conversion of DMT and EG into bis(2-hydroxyethyl) terephthalate (BHET) monomer, with the elimination of methanol (B129727).
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
This compound (anhydrous or tetrahydrate)
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a condenser and receiving flask.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Charge the reaction flask with DMT and EG in a molar ratio typically ranging from 1:2 to 1:2.2.
-
Add this compound as the catalyst. The concentration can range from 30 to 50 ppm of Mg content relative to the weight of the final polymer.[3]
-
Purge the system with nitrogen gas to create an inert atmosphere.
-
Begin stirring and gradually heat the mixture to 180-220°C.
-
Methanol will be produced as a byproduct and should be collected in the receiving flask via the distillation column. The reaction progress can be monitored by the amount of methanol collected.
-
The reaction is typically continued for 2-4 hours, or until approximately 90% of the theoretical amount of methanol has been evolved.
Protocol 2: Polycondensation of Bis(2-hydroxyethyl) Terephthalate (BHET)
In this stage, the BHET monomer produced in the first step is polymerized to a high molecular weight PET under high temperature and vacuum.
Procedure:
-
After the transesterification stage, gradually increase the temperature of the reaction mixture to 260-280°C.
-
Simultaneously, slowly apply a vacuum to the system, reducing the pressure to below 1 mmHg. This helps to remove the ethylene glycol byproduct, driving the equilibrium towards the formation of high molecular weight polymer.
-
The viscosity of the reaction mixture will increase significantly as the polymerization progresses. The stirrer speed may need to be adjusted accordingly.
-
The polycondensation is continued for 2-4 hours, or until the desired melt viscosity (indicative of molecular weight) is achieved.
-
Once the reaction is complete, the molten polyester can be extruded through a die to form a film.
Data Presentation
The concentration of this compound can influence the final properties of the polyester. The following tables summarize representative data, though it is important to note that this compound is often used in combination with other catalysts in industrial settings.
| Catalyst System | Mg Content (ppm) | Antimony Content (ppm) | Final Polymer Property (Example) | Reference |
| This compound / Antimony Trioxide | 30 | 150 | Not specified | [3] |
| This compound / Antimony Trioxide | 50 | 100 | Not specified | [3] |
| This compound / Antimony Trioxide | 10 | 100 | Not specified | [3] |
| Property | Pure PET | PET with Functionalized Graphene Oxide |
| Melting Temperature (°C) | 244.1 | 257.1 |
| Crystallization Half-time (s) | 595 | 201 |
| Crystallization Temperature (°C) | 185.1 | 207.5 |
| Tensile Strength (MPa) | 50.69 | 66.8 |
Note: The second table illustrates the potential for additives to modify PET properties, as specific data for this compound alone is limited in the reviewed literature.
Mandatory Visualizations
Catalytic Mechanism of Polyesterification
The following diagram illustrates the proposed mechanism for this compound-catalyzed transesterification, a key step in polyester synthesis.
Caption: Proposed mechanism of this compound-catalyzed transesterification.
Experimental Workflow for Polyester Film Production
This diagram outlines the general workflow for the laboratory synthesis of polyester film using this compound as a catalyst.
Caption: General experimental workflow for polyester film synthesis.
Conclusion
This compound is a viable and effective catalyst for the production of polyester films. While it is often used in conjunction with other metal-based catalysts in industrial processes, it can function as a primary catalyst in laboratory settings. The provided protocols offer a foundational methodology for researchers to synthesize polyester films and investigate the impact of catalyst concentration and other process parameters on the final material properties. Further research is encouraged to elucidate the precise quantitative effects of this compound as a standalone catalyst on the thermal and mechanical characteristics of polyester films.
References
- 1. allanchem.com [allanchem.com]
- 2. EP2114657A1 - Pinning additive composition, method for introducing a pinning additive into a polyester composition, and method for the production of polyester - Google Patents [patents.google.com]
- 3. WO2013048103A1 - Polyester resin composition and polyester film using the same - Google Patents [patents.google.com]
- 4. This compound Manufacturer, Supplier, Exporter [edta-chelate.com]
Application Notes and Protocols for Incorporating Magnesium Acetate into Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium is an essential divalent cation crucial for a multitude of cellular processes, including enzymatic reactions, protein synthesis, and the maintenance of nucleic acid integrity.[1][2][3] Its acetate (B1210297) salt, magnesium acetate, serves as a readily bioavailable source of magnesium ions in in vitro environments. Appropriate supplementation of cell culture media with this compound can significantly impact cell proliferation, differentiation, and overall cellular health.[1][4] These application notes provide detailed protocols and quantitative data for researchers utilizing this compound to optimize their cell culture systems.
Key Applications in Cell Culture
This compound finds utility in a variety of cell culture applications, primarily due to the critical role of magnesium in cellular physiology.
-
Enhanced Cell Proliferation: Magnesium is a cofactor for enzymes involved in DNA and RNA synthesis, making it essential for cell cycle progression and proliferation.[1] Studies have shown that supplementing culture media with magnesium can enhance the proliferation of various cell types, including human embryonic stem cells and osteoblasts.[5][6]
-
Modulation of Cell Differentiation: The concentration of magnesium can influence the differentiation pathways of stem cells and progenitor cells. For instance, magnesium has been shown to play a significant role in osteogenic differentiation by modulating key signaling pathways.[7][8][9]
-
Maintenance of Cellular Homeostasis: Magnesium is vital for maintaining ionic balance and membrane potential, contributing to overall cellular health and viability in culture.
Quantitative Data Summary
The optimal concentration of this compound can vary significantly depending on the cell type and the specific experimental objectives. The following tables summarize quantitative data from various studies on the effects of magnesium supplementation on cell proliferation and differentiation.
Table 1: Effect of Magnesium Concentration on Cell Proliferation
| Cell Type | Magnesium Concentration | Observed Effect | Reference |
| Human Embryonic Stem Cells | 0.4 mM - 40 mM | Increased rate of viable cell coverage with higher doses. | [6] |
| Human Osteoblasts | 1 mM, 2 mM, 3 mM | Dose-dependent increase in cell viability over 72 hours. | [5] |
| Murine S49 Lymphoma Cells | 0.8 mM (normal) | Cells double in 17 hours. | [4] |
| Murine S49 Lymphoma Cells | 0.2 mM | Cell death. | [4] |
| MC3T3-E1 Pre-osteoblasts | up to 25 mM | No significant inhibition of proliferation. | [10] |
Table 2: Effect of Magnesium Concentration on Osteoblast Differentiation
| Cell Type | Magnesium Concentration | Observed Effect on Differentiation Markers | Reference |
| Human Osteoblasts | 1 mM, 2 mM, 3 mM | Dose-dependent increase in Alkaline Phosphatase (ALP) activity and osteocalcin (B1147995) levels. | [5] |
| Human Osteoblasts | 0.5 mM - 2.0 mM | Upregulated ALP activity and osteocalcin expression. | [8] |
| Human Osteoblasts | ≥ 4.0 mM | Downregulated ALP activity and osteocalcin expression. | [8] |
| SaOS-2 and Normal Human Osteoblasts | 5.0 mM | Marked inhibition of ALP activity and mineral matrix deposition. | [9] |
| MC3T3-E1 Pre-osteoblasts | up to 25 mM | Inhibition of osteogenic differentiation. | [10] |
| Human Mesenchymal Stem Cells | 3 mM, 6 mM, 10 mM | Inhibition or slight induction of RUNX2 expression in the presence of an osteogenic cocktail. | [7] |
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Stock Solution
This protocol describes the preparation of a sterile 1 M stock solution of this compound for addition to cell culture media.
Materials:
-
This compound, Tetrahydrate (M.W. 214.45 g/mol ) or Anhydrous (M.W. 142.39 g/mol )[11][12]
-
Cell culture grade water
-
Sterile conical tubes or bottles
-
0.22 µm sterile filter
Procedure:
-
To prepare a 1 M solution, weigh out 214.45 g of this compound tetrahydrate or 142.39 g of anhydrous this compound.
-
Dissolve the this compound in 800 mL of cell culture grade water.
-
Once fully dissolved, bring the final volume to 1 L with cell culture grade water.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the sterile stock solution into smaller, convenient volumes in sterile tubes.
Protocol 2: Supplementation of Cell Culture Media with this compound
This protocol outlines the steps for supplementing standard cell culture media with this compound to achieve a desired final concentration.
Materials:
-
Sterile 1 M this compound stock solution (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and tubes
Procedure:
-
Determine the desired final concentration of this compound in your cell culture medium.
-
Calculate the volume of the 1 M stock solution required to achieve the desired final concentration in your total volume of media using the formula: V1 = (C2 * V2) / C1, where:
-
V1 = Volume of stock solution needed
-
C1 = Concentration of stock solution (1 M)
-
V2 = Final volume of supplemented media
-
C2 = Desired final concentration of this compound
-
-
Under sterile conditions in a laminar flow hood, add the calculated volume of the 1 M this compound stock solution to the complete cell culture medium.
-
Mix the supplemented medium thoroughly by gentle inversion.
-
The supplemented medium is now ready for use in your cell culture experiments.
Protocol 3: Assessment of the Effect of this compound on Cell Proliferation
This protocol provides a method to quantify the effect of different concentrations of this compound on the proliferation of adherent cells using a crystal violet staining assay.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound supplemented media at various concentrations (prepared as in Protocol 2)
-
96-well cell culture plates
-
Crystal Violet solution (0.5% in 20% methanol)
-
Phosphate-buffered saline (PBS)
-
10% acetic acid
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in their standard complete medium and allow them to attach overnight.
-
The next day, carefully aspirate the medium and replace it with fresh media containing different concentrations of this compound (e.g., 0 mM, 1 mM, 2 mM, 5 mM, 10 mM). Include a control group with no added this compound.
-
Incubate the plates for the desired experimental duration (e.g., 24, 48, 72 hours).
-
At each time point, aspirate the medium and gently wash the cells twice with PBS.
-
Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Carefully remove the Crystal Violet solution and wash the wells with water until the water runs clear.
-
Allow the plates to air dry completely.
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the cell number.
Signaling Pathways and Visualizations
Magnesium ions are known to influence several signaling pathways that regulate cell proliferation and differentiation. The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in osteoblast differentiation that are modulated by magnesium.
Magnesium's Role in Osteoblast Differentiation Signaling
Magnesium has been shown to promote osteogenic differentiation through the activation of several key signaling pathways, including the p38 MAPK and FAK/ERK pathways, which converge on the master transcriptional regulator of osteogenesis, Runx2.
Caption: Magnesium-mediated activation of osteoblast differentiation pathways.
Experimental Workflow for Assessing this compound Effects
The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on cell culture.
Caption: Workflow for studying this compound effects on cultured cells.
References
- 1. Magnesium in cell proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Magnesium in normal and neoplastic cell proliferation: state of the art on in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Magnesium and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of magnesium ion on human osteoblast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of magnesium on growth and proliferation of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. High magnesium inhibits human osteoblast differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Magnesium Ion-Mediated Regulation of Osteogenesis and Osteoclastogenesis in 2D Culture and 3D Collagen/Nano-Hydroxyapatite Scaffolds for Enhanced Bone Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. 0.5M this compound [cytographica.com]
- 14. bostonbioproducts.com [bostonbioproducts.com]
Application Notes and Protocols for DNA and RNA Precipitation with Magnesium Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precipitation is a fundamental technique for the concentration and purification of nucleic acids. The most common methods utilize ethanol (B145695) or isopropanol (B130326) in the presence of monovalent cations like sodium to facilitate the aggregation of DNA and RNA. This application note details a protocol for nucleic acid precipitation using magnesium acetate (B1210297), a salt that provides divalent cations (Mg²⁺). Divalent cations can be particularly effective in precipitating nucleic acids, including smaller fragments, due to their ability to neutralize the negative charges of the phosphate (B84403) backbone more efficiently than monovalent cations.[1][2] This protocol is designed for researchers seeking an alternative to standard sodium acetate-based precipitation methods, especially in downstream applications where the presence of magnesium ions is not inhibitory.
Principle of the Method
The precipitation of DNA and RNA from aqueous solutions relies on two key factors: reducing the solubility of the nucleic acids and neutralizing the negative charges on their phosphate backbone.[1][3][4][5]
-
Charge Neutralization: The negatively charged phosphate groups of the nucleic acid backbone are hydrophilic and keep the molecules dissolved in water.[1] Cations from a salt, in this case, magnesium ions (Mg²⁺) from magnesium acetate, associate with the phosphate groups, neutralizing their negative charges.[1] Divalent cations like Mg²⁺ are generally more efficient at this than monovalent cations (e.g., Na⁺) because a single Mg²⁺ ion can neutralize two negative charges.
-
Reduced Solubility: An organic solvent, typically ethanol or isopropanol, is added to the solution. These solvents have a lower dielectric constant than water, which disrupts the hydration shell around the nucleic acid molecules and further reduces their solubility, causing them to aggregate and precipitate out of solution.[1]
Quantitative Data Summary
The following table summarizes typical recovery and purity metrics for nucleic acid precipitation. While specific data for this compound is not extensively published in direct comparison to other salts in all applications, the expected performance is based on the known principles of divalent cation-mediated precipitation.
| Parameter | Expected Outcome with this compound | Comparison with Standard Methods (e.g., Sodium Acetate/Ethanol) | Notes |
| DNA/RNA Yield | High, potentially improved for smaller fragments (<200 bp).[6] | Comparable to or higher than sodium acetate methods, especially for low concentration samples. | The efficiency of precipitation with divalent cations can be significant.[2] |
| Purity (A260/A280) | 1.8 - 2.0 for DNA; 1.9 - 2.1 for RNA | Similar to standard methods. | Purity is highly dependent on the quality of the initial sample and proper washing steps. |
| Purity (A260/A230) | > 2.0 | Similar to standard methods. | A 70% ethanol wash is crucial for removing residual salts and other contaminants. |
| Downstream Compatibility | Good for many enzymatic reactions (e.g., PCR, ligation), but caution is advised for applications sensitive to magnesium concentration. | Sodium acetate is generally considered the most versatile and inert salt for downstream applications.[3][4] | It is important to ensure complete removal of the precipitation solution before proceeding with enzymatic reactions. |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (2.5 M): Dissolve 53.63 g of this compound tetrahydrate in a final volume of 100 mL of nuclease-free water. Filter sterilize the solution.
-
Ethanol (100% and 70%): Use molecular biology grade, ice-cold 100% ethanol and prepare a 70% (v/v) solution with nuclease-free water. Store at -20°C.
-
Nuclease-Free Water: For resuspension of the nucleic acid pellet.
-
TE Buffer (pH 8.0): 10 mM Tris-HCl, 1 mM EDTA. For resuspension and long-term storage of DNA.
Protocol 1: DNA Precipitation with this compound
This protocol is suitable for the precipitation of DNA from aqueous solutions, such as after enzymatic reactions or extractions.
Materials:
-
DNA sample in aqueous solution
-
2.5 M this compound
-
Ice-cold 100% ethanol
-
Ice-cold 70% ethanol
-
Nuclease-free water or TE buffer
-
Microcentrifuge
-
Pipettes and nuclease-free tips
Procedure:
-
Measure the volume of the DNA sample.
-
Add 1/10th volume of 2.5 M this compound to the DNA sample. Mix gently by flicking the tube.
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol. Invert the tube several times to mix. A white precipitate of DNA may become visible.
-
Incubate the mixture at -20°C for at least 30-60 minutes to allow the DNA to precipitate. For very low concentrations of DNA, incubation can be extended overnight.
-
Centrifuge the sample at 12,000 - 14,000 x g for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant without disturbing the pellet. The pellet may be transparent and difficult to see.
-
Wash the pellet by adding 500 µL of ice-cold 70% ethanol. This step removes residual salts.
-
Centrifuge at 12,000 - 14,000 x g for 5 minutes at 4°C.
-
Carefully decant the 70% ethanol. Remove any remaining droplets with a fine pipette tip.
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.
Protocol 2: RNA Precipitation with this compound
This protocol is designed for the precipitation of RNA. It is crucial to maintain an RNase-free environment throughout the procedure.
Materials:
-
RNA sample in aqueous solution
-
2.5 M this compound
-
Ice-cold 100% ethanol
-
Ice-cold 70% ethanol
-
Nuclease-free water
-
Microcentrifuge
-
Pipettes and nuclease-free, barrier tips
Procedure:
-
Measure the volume of the RNA sample in an RNase-free microcentrifuge tube.
-
Add 1/10th volume of 2.5 M this compound. Mix gently.
-
Add 2.5 to 3 volumes of ice-cold 100% ethanol. Mix by inverting the tube.
-
Incubate at -20°C for at least 1 hour. For smaller RNA fragments or low concentrations, extend the incubation time.
-
Centrifuge at 12,000 - 14,000 x g for 30 minutes at 4°C to pellet the RNA.
-
Carefully remove the supernatant.
-
Wash the RNA pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 - 14,000 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol wash.
-
Briefly air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in an appropriate volume of nuclease-free water.
Visualizations
Caption: Experimental workflow for DNA and RNA precipitation.
Caption: Mechanism of nucleic acid precipitation by magnesium ions.
References
Application Notes and Protocols: Utilizing Magnesium Acetate for Enhanced Electrophoresis Buffer Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrophoresis is a cornerstone technique in molecular biology, biochemistry, and drug development for the separation of nucleic acids and proteins. The composition of the electrophoresis buffer is a critical factor that influences the resolution, run time, and downstream applications of the separated biomolecules. Traditional buffers, such as Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE), are widely used but possess certain limitations. This document provides detailed application notes and protocols for the use of magnesium acetate (B1210297) as a key component in electrophoresis buffer solutions, offering potential advantages in terms of conductivity, enzyme compatibility, and structural stability of biomolecules.
Magnesium ions (Mg²⁺) are essential cofactors for many enzymes involved in nucleic acid and protein metabolism.[1] Their presence in electrophoresis buffers can be advantageous for maintaining the native conformation of proteins and the integrity of DNA and RNA. Furthermore, substituting or supplementing traditional buffer components with magnesium acetate can lead to lower conductivity, reducing heat generation during electrophoresis and allowing for higher voltages and faster separation times.
Key Advantages of this compound in Electrophoresis Buffers
-
Enzyme Compatibility: Unlike borate-containing buffers (TBE), acetate-based buffers are generally more compatible with enzymes used in downstream applications, such as ligations and restriction digests. The inclusion of magnesium, an essential cofactor for many of these enzymes, can be beneficial.[2]
-
Nucleic Acid and Protein Stability: Magnesium ions are known to stabilize the structure of DNA and RNA and can be crucial for the native conformation of certain proteins.[3][4]
-
Potential for Lower Conductivity: Buffers with lower conductivity generate less heat during electrophoresis, which can prevent gel melting, reduce band distortion, and allow for the use of higher voltages for faster separations.[5] While direct quantitative comparisons are limited, the principle of using ions with lower electrophoretic mobility to reduce conductivity is well-established.[6]
Data Presentation: Comparison of Electrophoresis Buffers
The following tables summarize the key characteristics of a Tris-acetate-EDTA-magnesium (TAE/Mg) buffer in comparison to standard TAE and TBE buffers.
| Buffer Component | 1x TAE Buffer | 1x TBE Buffer | 1x TAE/Mg Buffer |
| Tris | 40 mM | 89 mM | 40 mM |
| Acetate/Boric Acid | 20 mM Acetic Acid | 89 mM Boric Acid | 20 mM Acetic Acid |
| EDTA | 1 mM | 2 mM | 2 mM |
| This compound | - | - | 12.5 mM |
| Typical pH | ~8.3 | ~8.3 | ~8.0 |
Table 1: Molar Composition of Common Electrophoresis Buffers
| Property | TAE Buffer | TBE Buffer | TAE/Mg Buffer (Anticipated) |
| Buffering Capacity | Lower | Higher | Lower to Moderate |
| Conductivity | Higher | Lower than TAE | Potentially lower than TAE |
| DNA Migration Rate | Faster for linear dsDNA | Slower for linear dsDNA | Potentially faster runs at higher voltages |
| Resolution of Large DNA (>12 kb) | Better | Poorer | Good |
| Resolution of Small DNA (<2 kb) | Good | Better | Good |
| Heat Generation | Higher | Lower | Potentially Lower |
| Enzyme Inhibition (downstream) | No (Acetate) | Yes (Borate) | No (Acetate) |
Table 2: Comparative Properties of Electrophoresis Buffers
Experimental Protocols
Protocol 1: Preparation of 10x TAE/Mg Electrophoresis Buffer
This protocol describes the preparation of a 10x stock solution of Tris-acetate-EDTA-magnesium (TAE/Mg) buffer.
Materials:
-
Tris (Tris(hydroxymethyl)aminomethane)
-
Glacial Acetic Acid
-
0.5 M EDTA (Ethylenediaminetetraacetic acid), pH 8.0 solution
-
This compound tetrahydrate (Mg(CH₃COO)₂·4H₂O)
-
Deionized water (dH₂O)
Procedure:
-
To prepare 1 L of 10x TAE/Mg buffer, add the following to 800 mL of dH₂O:
-
48.4 g of Tris base
-
11.42 mL of glacial acetic acid
-
40 mL of 0.5 M EDTA (pH 8.0)
-
26.85 g of this compound tetrahydrate
-
-
Stir the solution until all components are completely dissolved.
-
Adjust the final volume to 1 L with dH₂O.
-
The pH of the 10x stock solution should be approximately 8.0. No further pH adjustment is typically necessary.
-
Store the 10x TAE/Mg buffer at room temperature.
Protocol 2: Agarose (B213101) Gel Electrophoresis of DNA using 1x TAE/Mg Buffer
This protocol outlines the steps for casting an agarose gel and performing DNA electrophoresis using the prepared TAE/Mg buffer.
Materials:
-
10x TAE/Mg buffer
-
Agarose (electrophoresis grade)
-
DNA samples
-
6x DNA loading dye
-
DNA ladder
-
Electrophoresis chamber and power supply
-
Gel casting tray and combs
-
Microwave or heating plate
-
UV transilluminator and imaging system
-
Ethidium (B1194527) bromide or other DNA stain (use with appropriate safety precautions)
Procedure:
-
Prepare 1x TAE/Mg Running Buffer: Dilute the 10x TAE/Mg stock solution 1:10 with dH₂O to obtain the desired volume of 1x running buffer. For example, to make 500 mL of 1x buffer, mix 50 mL of 10x stock with 450 mL of dH₂O.
-
Cast the Agarose Gel:
-
For a 1% agarose gel, weigh 1 g of agarose and add it to 100 mL of 1x TAE/Mg buffer in a flask.
-
Heat the mixture in a microwave or on a heating plate until the agarose is completely dissolved. Swirl the flask occasionally.
-
Allow the solution to cool to approximately 50-60°C.
-
Add the DNA stain to the cooled agarose solution at the manufacturer's recommended concentration (e.g., ethidium bromide to a final concentration of 0.5 µg/mL).
-
Pour the agarose solution into a sealed gel casting tray with the combs in place.
-
Allow the gel to solidify completely at room temperature.
-
-
Set up the Electrophoresis Chamber:
-
Once the gel has solidified, carefully remove the combs.
-
Place the gel in the electrophoresis chamber and add enough 1x TAE/Mg running buffer to cover the gel to a depth of 2-5 mm.
-
-
Load Samples:
-
Mix your DNA samples and DNA ladder with 6x loading dye in a 5:1 ratio (e.g., 5 µL of sample to 1 µL of dye).
-
Carefully load the mixtures into the wells of the agarose gel.
-
-
Run the Gel:
-
Connect the electrophoresis chamber to the power supply, ensuring the electrodes are correctly oriented (DNA will migrate towards the positive electrode).
-
Apply a constant voltage. Due to the potentially lower conductivity of the TAE/Mg buffer, you may be able to use a higher voltage (e.g., 10-15 V/cm of gel length) for a shorter run time compared to standard TAE. Monitor the temperature of the buffer to avoid overheating.
-
Run the gel until the loading dye has migrated to the desired distance.
-
-
Visualize the DNA:
-
Carefully remove the gel from the chamber and place it on a UV transilluminator.
-
Visualize the DNA bands and capture an image using a gel documentation system.
-
Visualizations
Caption: Workflow for preparing TAE/Mg buffer and performing DNA electrophoresis.
Applications in Protein Electrophoresis
While the use of this compound in standard denaturing SDS-PAGE running buffers is not common, it can be a valuable component in other protein electrophoresis applications:
-
Native Polyacrylamide Gel Electrophoresis (Native-PAGE): For the analysis of proteins in their folded, active state, the buffer composition is critical for maintaining protein stability. This compound can be included in native gel buffers to provide essential Mg²⁺ ions for metalloproteins or proteins that require divalent cations for their structural integrity and function.
-
Lysis and Sample Buffers: this compound is often included in cell lysis buffers to preserve the integrity of protein complexes and to inhibit certain proteases.[7] Its presence in the initial sample preparation can be beneficial for subsequent electrophoretic analysis.
-
In Vitro Transcription/Translation Systems: For analyzing protein products from in vitro transcription/translation reactions via electrophoresis, this compound is a standard component of the reaction mix itself, and maintaining a compatible buffer system during electrophoresis can be advantageous.[8]
Conclusion
The incorporation of this compound into electrophoresis buffers presents a promising alternative to traditional buffer systems. The potential for reduced conductivity and enhanced compatibility with downstream enzymatic reactions makes TAE/Mg buffer a versatile option for nucleic acid separations. While further quantitative studies are needed to fully characterize its electrical properties, the provided protocols offer a solid foundation for researchers to explore the benefits of this compound in their electrophoresis workflows. For protein analysis, the strategic inclusion of this compound in native electrophoresis and sample preparation buffers can be crucial for preserving the structural and functional integrity of the proteins of interest.
References
- 1. This compound BioUltra, for molecular biology, 1M water 142-72-3 [sigmaaldrich.com]
- 2. pure.tue.nl [pure.tue.nl]
- 3. CA2162336C - Electrophoresis in low conductivity buffers - Google Patents [patents.google.com]
- 4. Protocols · Benchling [benchling.com]
- 5. nippongenetics.eu [nippongenetics.eu]
- 6. Electrophoresis Buffers-Choosing the Right Buffer - National Diagnostics [nationaldiagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound [promega.com]
Application Notes and Protocols: Magnesium Acetate in Sitting-Drop Vapor-Diffusion Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium acetate (B1210297) is a widely utilized salt in the crystallization of biological macromolecules, including proteins and nucleic acids.[1] Its utility stems from the dual role of the magnesium and acetate ions in influencing protein solubility and stability, making it a valuable component in crystallization screening and optimization. These application notes provide a comprehensive overview and detailed protocols for the effective use of magnesium acetate in the sitting-drop vapor-diffusion crystallization method.
Magnesium ions (Mg²⁺) are known to play a variety of crucial roles in biological systems, acting as essential co-factors for many enzymes and stabilizing the structures of proteins and nucleic acids.[1] In the context of crystallization, magnesium ions can facilitate the formation of crystal contacts, sometimes leading to new crystal forms. The acetate ion, as a small organic anion, contributes to the "salting out" effect, a phenomenon that reduces the solubility of macromolecules in solution, thereby promoting crystallization.
The sitting-drop vapor-diffusion method is a popular technique for macromolecular crystallization due to its simplicity, requirement for small sample volumes, and ease of setup.[2][3] In this method, a drop containing a mixture of the purified protein and a crystallization reagent (including this compound) is allowed to equilibrate with a larger reservoir of the reagent in a sealed chamber.[3][4] Water vapor diffuses from the drop to the reservoir, slowly increasing the concentration of both the protein and the crystallization reagents in the drop, which can lead to the formation of crystals.[3][4]
Data Presentation: this compound in Crystallization Screens
This compound is a common component of commercially available and laboratory-developed crystallization screens. The following tables summarize conditions from various screens that include this compound, providing a starting point for crystallization trials.
Table 1: Selected Crystallization Conditions from Commercial Screens Containing this compound
| Screen Name | Condition Number | This compound Conc. | Precipitant | Buffer | pH |
| Crystal Screen™ | 18 (B6) | 0.2 M | 20% w/v PEG 8,000 | 0.1 M Sodium Cacodylate | 6.5 |
| Crystal Screen™ | 21 (B9) | 0.2 M | 30% v/v MPD | 0.1 M Sodium Cacodylate | 6.5 |
| The LMB Screen | A5 | 5 mM | 12% w/v PEG 1000 | 0.1 M Imidazole | 8.0 |
| MPD Suite | 25 | 0.2 M | 40% v/v MPD | 0.1 M Sodium Cacodylate | 6.0 |
Data sourced from Hampton Research and Molecular Dimensions product literature.
Table 2: Example Crystallization Conditions for Specific Proteins Using this compound
| Protein | This compound Conc. | Other Reagents | Reference |
| AtCSN7 | Not specified | Polyethylene glycol 8000 | [Dessau et al., 2006, cited in 12] |
| UMP Kinase (initial hit) | 50 mM (Magnesium Formate) | 12.5% w/v PEG 8000, 0.1 M MES pH 6 | [Sommer and Larsen, 2005, cited in 7] |
Experimental Protocols
Protocol 1: Initial Crystallization Screening using the Sitting-Drop Vapor-Diffusion Method
This protocol describes the setup of a 96-well sitting-drop plate for initial screening of crystallization conditions that may include this compound.
Materials:
-
Purified protein sample (5-15 mg/mL in a low ionic strength buffer)
-
96-well sitting-drop crystallization plate (e.g., MRC plate)
-
Crystallization screen solutions (commercial or custom-made)
-
Multichannel pipette or robotic liquid handler
-
Adhesive plate seals
-
Microscope for crystal observation
Procedure:
-
Prepare the Plate: Dispense 50-100 µL of each of the 96 different crystallization screen solutions into the reservoirs of the 96-well plate.
-
Dispense Protein: In the sitting-drop post of each well, place 100-500 nL of the purified protein solution.
-
Dispense Reservoir Solution: To each protein drop, add an equal volume (100-500 nL) of the corresponding reservoir solution.
-
Seal the Plate: Carefully seal the plate with an adhesive film to ensure a closed system for vapor diffusion.
-
Incubate: Store the plate at a constant temperature (e.g., 4°C or 20°C) in a vibration-free environment.
-
Observe and Score: Regularly inspect the drops under a microscope over several weeks. Record observations such as clear drops, precipitation, or crystal formation.
Protocol 2: Optimization of this compound Concentration
Once an initial "hit" (a condition that produces crystals or promising precipitate) containing this compound is identified, the next step is to optimize the concentration of the components to improve crystal quality.
Materials:
-
Purified protein sample
-
24-well or 48-well sitting-drop plates
-
Stock solutions:
-
Precipitant (e.g., 50% w/v PEG 8000)
-
Buffer (e.g., 1 M Sodium Cacodylate, pH 6.5)
-
This compound (e.g., 2 M)
-
Sterile, deionized water
-
-
Pipettes and tips
-
Adhesive plate seals or cover slides with vacuum grease
-
Microscope
Procedure:
-
Design the Grid Screen: Prepare a 2D grid of conditions in a 24-well plate. Vary the concentration of this compound along one axis and the precipitant concentration along the other, while keeping the buffer concentration and pH constant.
-
Example Grid:
-
Rows (this compound): 0.05 M, 0.1 M, 0.15 M, 0.2 M, 0.25 M, 0.3 M
-
Columns (Precipitant - PEG 8000): 16%, 18%, 20%, 22% (w/v)
-
-
-
Prepare Reservoir Solutions: For each well, prepare 500 µL of the corresponding reservoir solution by mixing the stock solutions and water.
-
Set Up Drops:
-
Pipette 1 µL of the protein solution into the sitting-drop post.
-
Add 1 µL of the corresponding reservoir solution to the protein drop.
-
-
Seal and Incubate: Seal the plate and incubate as described in Protocol 1.
-
Analyze Results: Observe the drops over time and identify the conditions that produce the best quality crystals (e.g., larger size, fewer defects). This can be further refined by varying the pH or protein concentration.
Visualizations
Workflow for Sitting-Drop Vapor-Diffusion Crystallization
Caption: Workflow of the sitting-drop vapor-diffusion crystallization method.
Logical Relationship of Components in a Crystallization Drop
Caption: Key components influencing protein crystallization.
References
The Pivotal Role of Magnesium Acetate in Recombinase Polymerase Amplification (RPA)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinase Polymerase Amplification (RPA) is an isothermal nucleic acid amplification technique that offers a rapid and sensitive alternative to traditional methods like the Polymerase Chain Reaction (PCR). Operating at a constant low temperature, RPA mimics the natural process of homologous recombination. The reaction relies on a cocktail of enzymes, including a recombinase, single-stranded DNA binding proteins (SSBs), and a strand-displacing DNA polymerase. Central to the efficiency and success of the RPA reaction is the presence of magnesium acetate (B1210297). This document provides a detailed overview of the multifaceted role of magnesium acetate in RPA, complete with experimental protocols and quantitative data to guide reaction optimization.
The Critical Functions of this compound in RPA
Magnesium ions (Mg²⁺), supplied by this compound, are essential cofactors for the enzymatic components of the RPA reaction. Their role is multifaceted, influencing nearly every step of the amplification process:
-
Initiation of the Reaction: The addition of this compound is the final step in setting up an RPA reaction and serves as the trigger for amplification.[1][2] This is a key feature of many commercially available RPA kits, allowing for the preparation of master mixes that remain inactive until the magnesium salt is introduced.[1][2]
-
Recombinase-Primer Filament Formation and Activity: The recombinase, in conjunction with ATP, forms a nucleoprotein filament with the oligonucleotide primers. This complex is then able to scan and invade a homologous double-stranded DNA template. Magnesium ions are crucial for the binding of ATP to the recombinase, a process that is fundamental for the formation and function of these filaments.
-
DNA Polymerase Activity: Like most DNA polymerases, the strand-displacing polymerase used in RPA requires divalent cations, specifically Mg²⁺, for its catalytic activity. The magnesium ions are integral to the two-metal-ion catalytic mechanism for nucleotide incorporation.[3][4][5] In this mechanism:
-
One Mg²⁺ ion activates the 3'-hydroxyl group of the primer, preparing it for a nucleophilic attack on the incoming dNTP.[3]
-
A second Mg²⁺ ion binds to the dNTP, positioning it correctly within the active site and stabilizing the negative charges of the phosphate (B84403) groups.[3][4]
-
This coordinated action of the two magnesium ions ensures the high fidelity and efficiency of DNA synthesis.[3]
-
-
Reaction Kinetics and Specificity: The concentration of this compound significantly impacts the kinetics and specificity of the RPA reaction.[6]
-
Higher concentrations can lead to faster amplification but may also increase the likelihood of non-specific amplification.
-
Lower concentrations can slow down the reaction, which can be advantageous when amplifying longer targets.[6] The specificity of the reaction is also influenced by the balance between magnesium ion and dNTP concentrations.[7][8]
-
Quantitative Data on this compound Concentration in RPA
The optimal concentration of this compound is critical for achieving high sensitivity and specificity in RPA assays. This concentration often needs to be optimized for different primer-template systems.
| Parameter | Recommended Range | Optimal Concentration | Source(s) |
| General RPA Reactions | 12 - 30 mM | 14 mM | [6] |
| RPA-LFD Assay | 2.8 - 16.8 mM | 14 mM | [9] |
| TwistAmp® Basic Kit | Not specified | 14 mM (final) | [1][2][9][10] |
| Custom Optimization | 2.8 - 25.2 mM | 14 mM | [11] |
Note: The final concentration of this compound in a 50 µL reaction using the TwistAmp® kit is 14 mM (achieved by adding 2.5 µL of a 280 mM stock solution).[1][2][10]
Experimental Protocols
Standard RPA Protocol using a Commercial Kit (e.g., TwistAmp® Basic)
This protocol is a standard procedure for performing a singleplex RPA reaction.
-
Reaction Mix Preparation: In a 1.5 ml microcentrifuge tube, prepare the reaction mix on ice as follows:
-
Primer A (10 µM): 2.4 µl
-
Primer B (10 µM): 2.4 µl
-
Rehydration Buffer: 29.5 µl
-
Template DNA and Nuclease-Free Water: to a final volume of 13.2 µl
-
Total Volume: 47.5 µl
-
-
Rehydration of Lyophilized Pellet: Add the 47.5 µl reaction mix to a lyophilized RPA reaction pellet. Pipette up and down gently to ensure the pellet is fully resuspended.
-
Initiation of RPA: Add 2.5 µl of 280 mM this compound to the resuspended reaction mix. Mix well by vortexing and a brief spin to initiate the reaction. The final reaction volume will be 50 µl.
-
Incubation: Incubate the reaction at a constant temperature between 37°C and 42°C for 20 minutes.[1][6] For low copy number templates, a brief vortex and spin after 4 minutes of incubation can improve performance.[1]
-
Amplicon Analysis: After incubation, the amplified product can be analyzed, for example, by agarose (B213101) gel electrophoresis.
Protocol for Optimizing this compound Concentration
To achieve the best performance for a specific RPA assay, it is often necessary to optimize the this compound concentration.
-
Prepare a Range of this compound Concentrations: Prepare a series of dilutions of the 280 mM this compound stock solution to test a range of final concentrations in the RPA reaction (e.g., from 2.8 mM to 25.2 mM).[11]
-
Set up Parallel RPA Reactions: For each this compound concentration to be tested, set up an RPA reaction as described in the standard protocol.
-
Initiate and Incubate: Initiate each reaction with the corresponding dilution of this compound and incubate all reactions under the same conditions (temperature and time).
-
Analyze the Results: Analyze the amplification products from each reaction using a suitable method, such as agarose gel electrophoresis or a lateral flow dipstick assay.[9][11]
-
Determine the Optimal Concentration: The optimal this compound concentration is the one that yields the strongest specific amplification signal with the least amount of non-specific products.
Visualizing the Role of this compound in RPA
The following diagrams illustrate the experimental workflow of an RPA reaction and the central role of this compound in the amplification process.
Caption: A generalized workflow for a standard Recombinase Polymerase Amplification (RPA) experiment.
Caption: The central role of magnesium ions in activating both recombinase and polymerase activity in RPA.
Conclusion
This compound is an indispensable component of the Recombinase Polymerase Amplification reaction. Its role extends beyond being a simple cofactor; it is a key determinant of reaction initiation, speed, and specificity. A thorough understanding of its function and the empirical optimization of its concentration are critical for developing robust and reliable RPA-based diagnostic and research applications. The protocols and data presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize and optimize RPA technology.
References
- 1. static.igem.org [static.igem.org]
- 2. WO2010141940A1 - Recombinase polymerase amplification reagents and kits - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Magnesium Induced Assembly of a Complete DNA Polymerase Catalytic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical role of magnesium ions in DNA polymerase beta's closing and active site assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Effect of the Concentration Difference between Magnesium Ions and Total Ribonucleotide Triphosphates in Governing the Specificity of T7 RNA Polymerase-Based Rolling Circle Transcription for Quantitative Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recombinase Polymerase Amplification (RPA) Combined with Lateral Flow Immunoassay for Rapid Detection of Salmonella in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.wiki [static.igem.wiki]
- 11. researchgate.net [researchgate.net]
Application of Magnesium Acetate in the Study of E. coli Primase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Escherichia coli primase (DnaG) is a crucial enzyme in DNA replication, responsible for synthesizing short RNA primers that are subsequently extended by DNA polymerase. The catalytic activity of primase is fundamentally dependent on the presence of divalent metal ions, with magnesium being a key cofactor. Magnesium acetate (B1210297) has been identified as a particularly effective salt for investigating the structure-function relationship of E. coli primase. This document provides detailed application notes and protocols based on published research, highlighting the utility of magnesium acetate in elucidating the conformational dynamics and catalytic mechanism of this essential enzyme.
Key Applications of this compound
This compound has proven to be a valuable tool in several key areas of E. coli primase research:
-
Induction of Conformational Changes: this compound has been shown to induce a specific conformational change in E. coli primase, which can be monitored using techniques such as limited proteolysis.[1] This conformational shift is crucial for the enzyme's catalytic activity.
-
Probing Allosteric Regulation: Studies utilizing this compound suggest an allosteric binding model where the binding of at least two magnesium ions occurs in a cooperative manner.[1] This provides insights into the regulation of primase activity.
-
Characterization of Metal Ion Binding Sites: By using magnesium ions, researchers have been able to map the specific amino acid residues involved in metal ion coordination within the primase active site.[2]
-
In Vitro Protein Synthesis Regulation: The concentration of this compound has been observed to influence protein synthesis in E. coli cell-free systems, indicating its importance in optimizing experimental conditions for in vitro studies.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data from studies on the interaction of magnesium with E. coli primase.
| Parameter | Value | Experimental Context | Reference |
| Binding Affinity (KR) | 83.4 M-1 | High-affinity state for magnesium in a two-state allosteric binding model. | [1] |
| Magnesium Binding Stoichiometry | At least 2 ions | Inferred from a cooperative allosteric binding model. | [1] |
| Key Amino Acid Residues for Mg2+ Binding | Asp269, Asp345, Asp347 | Identified through iron cleavage mapping and site-directed mutagenesis. | [2] |
Experimental Protocols
Protocol 1: Limited Tryptic Digestion to Monitor this compound-Induced Conformational Changes
This protocol is adapted from studies that used limited proteolysis to probe conformational changes in E. coli primase upon binding of this compound.[1]
Objective: To observe the change in trypsin cleavage patterns of E. coli primase in the presence and absence of this compound, indicating a conformational change.
Materials:
-
Purified E. coli primase
-
This compound solution (e.g., 1 M stock)
-
Trypsin (sequencing grade)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
SDS-PAGE loading buffer
-
Coomassie Brilliant Blue stain
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures containing a constant concentration of E. coli primase in the reaction buffer.
-
Create a series of reactions with varying concentrations of this compound (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 20 mM).
-
Include a control reaction with no trypsin.
-
-
Incubation:
-
Pre-incubate the primase and this compound mixtures at room temperature for 10-15 minutes to allow for binding and conformational changes.
-
-
Tryptic Digestion:
-
Initiate the digestion by adding a small, optimized amount of trypsin to each reaction tube (the ratio of primase to trypsin should be determined empirically, e.g., 50:1 w/w).
-
Incubate the reactions at a controlled temperature (e.g., 25°C) for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quenching the Reaction:
-
Stop the digestion at each time point by adding SDS-PAGE loading buffer and immediately heating the samples at 95°C for 5 minutes.
-
-
Analysis:
-
Analyze the digestion products by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein fragments.
-
Compare the cleavage patterns between the different this compound concentrations. The appearance of new bands and the disappearance of others indicate a conformational change induced by this compound.
-
Visualizations
Logical Workflow for Investigating the Effect of this compound on E. coli Primase
References
- 1. This compound induces a conformational change in Escherichia coli primase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the magnesium ion binding site in the catalytic center of Escherichia coli primase by iron cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols: Magnesium Acetate as a Reagent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of magnesium acetate (B1210297) and related magnesium compounds as reagents and catalysts in various organic synthesis reactions. The information is intended to guide researchers in developing efficient and effective synthetic methodologies.
Knoevenagel Condensation
Application: Synthesis of α,β-Unsaturated Compounds
Magnesium-based catalysts are effective in the synthesis of a variety of α,β-unsaturated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Quantitative Data
The following table summarizes the results obtained using magnesium bromide diethyl etherate as a catalyst in the Knoevenagel condensation of various aldehydes with active methylene (B1212753) compounds.[1]
| Entry | Aldehyde (R) | Active Methylene (X) | Product | Yield (%) | Time (h) |
| 1 | C6H5 | CN | 3a | 98 | <1 |
| 2 | 4-Me-C6H4 | CN | 3b | 95 | <1 |
| 3 | 4-MeO-C6H4 | CN | 3c | 98 | <1 |
| 4 | 4-Cl-C6H4 | CN | 3d | 96 | <1 |
| 5 | 4-NO2-C6H4 | CN | 3e | 93 | <1 |
| 6 | 2-Thienyl | CN | 3f | 95 | <1 |
| 7 | (CH3)2CH | CN | 3m | 94 | 1.5 |
| 1 | C6H5 | CO2Et | 3g | 96 | 1.5 |
| 2 | 4-Me-C6H4 | CO2Et | 3h | 94 | 1.5 |
| 3 | 4-MeO-C6H4 | CO2Et | 3i | 95 | 1.5 |
| 4 | 4-Cl-C6H4 | CO2Et | 3j | 92 | 2 |
| 5 | 4-NO2-C6H4 | CO2Et | 3k | 90 | 2 |
| 6 | 2-Thienyl | CO2Et | 3l | 93 | 1.5 |
| 7 | (CH3)2CH | CO2Et | 3n | 91 | 2 |
Experimental Protocol (Using Magnesium Bromide Diethyl Etherate)
Materials:
-
Aldehyde (1 mmol)
-
Active methylene compound (malononitrile or ethyl cyanoacetate) (1 mmol)
-
Magnesium bromide diethyl etherate (MgBr₂·OEt₂) (0.2 mmol, 20 mol%)
-
Triethylamine (B128534) (TEA) (1 mmol)
-
Tetrahydrofuran (THF) (5 mL)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the aldehyde (1 mmol) and the active methylene compound (1 mmol) in THF (5 mL), add triethylamine (1 mmol) and magnesium bromide diethyl etherate (0.2 mmol).
-
Stir the reaction mixture at room temperature for the time indicated in the table.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the pure α,β-unsaturated product.[1]
Reaction Workflow
Caption: Experimental workflow for the Knoevenagel condensation.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol (B89426) condensation between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen. Magnesium oxide nanoparticles have been shown to be an effective catalyst for this reaction.
Application: Synthesis of Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are important precursors for various flavonoids and exhibit a wide range of biological activities.
Quantitative Data
The following table shows the results of the Claisen-Schmidt condensation between various benzaldehydes and acetophenone (B1666503) using MgO nanoparticles as a catalyst.[2]
| Entry | Benzaldehyde (B42025) | Acetophenone | Product | Yield (%) | Time (h) |
| 1 | Benzaldehyde | Acetophenone | Chalcone | >90 | 2 |
| 2 | 4-Methoxybenzaldehyde | Acetophenone | 4-Methoxychalcone | - | - |
| 3 | 4-Chlorobenzaldehyde | Acetophenone | 4-Chlorochalcone | - | - |
| 4 | 4-Nitrobenzaldehyde | Acetophenone | 4-Nitrochalcone | - | - |
| Note: Specific yields for substituted chalcones were not provided in the abstract. |
Experimental Protocol (Using MgO Nanoparticles)
Materials:
-
Benzaldehyde (1 mmol)
-
Acetophenone (1 mmol)
-
Magnesium oxide (MgO) nanoparticles (catalytic amount)
-
Solvent (e.g., ethanol)
Procedure:
-
Synthesize MgO nanoparticles using a reverse micelle technique or obtain commercially.
-
Characterize the catalyst for its surface area and particle size.
-
In a round-bottom flask, combine benzaldehyde (1 mmol), acetophenone (1 mmol), and a catalytic amount of MgO nanoparticles in a suitable solvent.
-
Stir the reaction mixture at a specified temperature (e.g., reflux).
-
Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure chalcone.[2]
Reaction Mechanism
Caption: Mechanism of the Claisen-Schmidt condensation.
Synthesis of Bis(indolyl)methanes
Bis(indolyl)methanes (BIMs) are a class of compounds with significant biological activities. Their synthesis often involves the electrophilic substitution of indoles with aldehydes or ketones, a reaction that can be catalyzed by acids. Acetic acid, the conjugate acid of the acetate ion present in magnesium acetate, has been successfully employed for this transformation.
Application: Synthesis of Biologically Active Indole (B1671886) Derivatives
BIMs are investigated for their potential as anticancer, antibacterial, and antiviral agents.
Quantitative Data
The following table summarizes the yields of various bis(indolyl)methanes synthesized using acetic acid as a catalyst in aqueous media under ultrasonic irradiation.[3]
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 3,3'-(Phenylmethylene)bis(1H-indole) | 92 |
| 2 | 4-Chlorobenzaldehyde | 3,3'-((4-Chlorophenyl)methylene)bis(1H-indole) | 95 |
| 3 | 4-Methylbenzaldehyde | 3,3'-((4-Methylphenyl)methylene)bis(1H-indole) | 90 |
| 4 | 4-Methoxybenzaldehyde | 3,3'-((4-Methoxyphenyl)methylene)bis(1H-indole) | 88 |
| 5 | 4-Nitrobenzaldehyde | 3,3'-((4-Nitrophenyl)methylene)bis(1H-indole) | 85 |
| 6 | 2-Chlorobenzaldehyde | 3,3'-((2-Chlorophenyl)methylene)bis(1H-indole) | 89 |
| 7 | Furan-2-carbaldehyde | 3,3'-(Furan-2-ylmethylene)bis(1H-indole) | 87 |
Experimental Protocol (Using Acetic Acid)
Materials:
-
Indole (2 mmol)
-
Aromatic aldehyde (1 mmol)
-
Glacial acetic acid (catalytic amount, e.g., 0.5 mol%)
-
Acetonitrile (B52724) (10 mL)
-
Water (20 mL)
-
Ultrasonicator
Procedure:
-
In a flask, dissolve the aromatic aldehyde (1 mmol) in acetonitrile (5 mL).
-
In a separate flask, dissolve indole (2 mmol) in acetonitrile (5 mL).
-
Add the indole solution dropwise to the aldehyde solution at room temperature.
-
Add water (20 mL) and a catalytic amount of glacial acetic acid (0.5 mol%) to the reaction mixture.
-
Irradiate the mixture in an ultrasonicator at 40 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solid product often precipitates. Filter the product and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695)/water) to obtain the pure bis(indolyl)methane.[3]
Reaction Mechanism
Caption: Mechanism for the synthesis of bis(indolyl)methanes.
Perkin Reaction for Coumarin (B35378) Synthesis
The Perkin reaction is a classic method for the synthesis of cinnamic acids and their derivatives, including coumarins. It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid, which acts as a base catalyst.
Application: Synthesis of Coumarins
Coumarins are a large class of phenolic compounds found in many plants and are known for their diverse biological activities.
Quantitative Data
A patented process for coumarin synthesis using an alkali metal acetate and acetic anhydride reports that maintaining the molar concentration of the alkali metal acetate at or below that of salicylaldehyde (B1680747) improves product separation without detrimentally affecting the yield.[4] A continuous-flow synthesis of coumarin via O-acetylation of salicylaldehyde followed by an intramolecular aldol-type condensation reports a yield of 91%.[5]
| Reactants | Catalyst/Base | Conditions | Product | Yield (%) |
| Salicylaldehyde, Acetic Anhydride | Sodium Acetate | Batch, ≤1:1 molar ratio of acetate to aldehyde | Coumarin | - |
| Salicylaldehyde, Acetic Anhydride, Potassium Acetate | - | Continuous flow, two-stage | Coumarin | 91 |
Experimental Protocol (General Perkin Reaction)
Materials:
-
Salicylaldehyde (1 mol)
-
Acetic anhydride (2.5 mol)
-
Anhydrous sodium acetate (1 mol)
Procedure:
-
Place a mixture of salicylaldehyde (1 mol), acetic anhydride (2.5 mol), and anhydrous sodium acetate (1 mol) in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture in an oil bath at 180 °C for 4-5 hours.
-
Pour the hot reaction mixture into a large beaker of cold water with stirring.
-
The coumarin will precipitate as a solid. If it separates as an oil, scratch the sides of the beaker to induce crystallization.
-
Filter the crude product, wash with cold water, and then with a small amount of cold ethanol.
-
Purify the crude coumarin by recrystallization from hot water or ethanol.
Reaction Mechanism
Caption: Mechanism of the Perkin reaction for coumarin synthesis.
Michael Addition
The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. While specific protocols using this compound as a catalyst were not found in the search results, the addition of indoles to α,β-unsaturated ketones is a relevant transformation that can be catalyzed by various Lewis and Brønsted acids.
Application: Synthesis of 3-Substituted Indoles
The products of Michael addition of indoles are important intermediates in the synthesis of various biologically active compounds and natural products.
Quantitative Data
The following table summarizes the results of the Michael addition of various indoles to α,β-unsaturated ketones catalyzed by a Brønsted acid ionic liquid.[6]
| Entry | Indole | α,β-Unsaturated Ketone | Product | Yield (%) |
| 1 | Indole | Benzylideneacetone | 4- (1H-indol-3-yl)-4-phenylbutan-2-one | 95 |
| 2 | 2-Methylindole | Benzylideneacetone | 4- (2-Methyl-1H-indol-3-yl)-4-phenylbutan-2-one | 92 |
| 3 | 5-Methoxyindole | Benzylideneacetone | 4- (5-Methoxy-1H-indol-3-yl)-4-phenylbutan-2-one | 94 |
| 4 | Indole | Chalcone | 1,3-Diphenyl-3-(1H-indol-3-yl)propan-1-one | 96 |
| 5 | 2-Methylindole | Chalcone | 3- (2-Methyl-1H-indol-3-yl)-1,3-diphenylpropan-1-one | 93 |
| 6 | 5-Methoxyindole | Chalcone | 3- (5-Methoxy-1H-indol-3-yl)-1,3-diphenylpropan-1-one | 95 |
| 7 | Indole | Methyl vinyl ketone | 4-(1H-indol-3-yl)butan-2-one | 90 |
Experimental Protocol (Using a Brønsted Acid Ionic Liquid)
Materials:
-
Indole or substituted indole (2 mmol)
-
α,β-Unsaturated ketone (2 mmol)
-
Brønsted acid ionic liquid [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] (0.2 mmol, 10 mol%)
-
Acetonitrile (10 mL)
-
Crushed ice
Procedure:
-
A mixture of indole or a substituted indole (2 mmol), an α,β-unsaturated ketone (2 mmol), and the Brønsted acid ionic liquid (0.2 mmol) is refluxed at 80 °C in acetonitrile (10 mL) with stirring.
-
The completion of the reaction is monitored by TLC.
-
After cooling, the reaction mixture is poured onto crushed ice (30 g).
-
The resulting precipitate is filtered under suction.
-
The crude product is then recrystallized from ethanol to afford the pure product.[6]
Reaction Mechanism
Caption: Mechanism of the acid-catalyzed Michael addition of indole.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3631067A - Preparation of coumarin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Conjugate Addition of Indoles to α,β-Unsaturated Ketones Using a Brønsted Acid Ionic Liquid as an Efficient Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Nanoparticles Using Magnesium Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of magnesium acetate (B1210297) in the synthesis of various nanoparticles, with a focus on magnesium oxide (MgO) nanoparticles. Detailed experimental protocols, quantitative data, and visualizations are included to guide researchers in their work.
Introduction to Magnesium Acetate in Nanoparticle Synthesis
This compound serves as a versatile precursor and catalyst in the synthesis of a variety of nanoparticles. Its role is particularly prominent in the formation of magnesium oxide (MgO) nanoparticles, where it acts as the magnesium source. Beyond MgO, this compound can also be employed in the synthesis of other nanomaterials, such as polymeric nanoparticles, where it can function as a salting-out agent. The choice of synthesis method and the precise control of reaction parameters are crucial in determining the physicochemical properties of the resulting nanoparticles, which in turn dictate their suitability for various applications, including drug delivery.
Synthesis of Magnesium Oxide (MgO) Nanoparticles
This compound is a common and effective precursor for the synthesis of MgO nanoparticles through several methods, including the sol-gel and solid-state reaction techniques.
Data Presentation: Physicochemical Properties of MgO Nanoparticles
The properties of MgO nanoparticles are highly dependent on the synthesis method and parameters. Below is a summary of quantitative data from various studies.
| Synthesis Method | Precursors | Calcination Temperature (°C) | Particle/Crystallite Size (nm) | Reference |
| Solid-State Reaction | This compound tetrahydrate, Oxalic acid dihydrate | 450 | ~10 | [1] |
| Sol-Gel | This compound tetrahydrate, Oxalic acid | 550 | 8.11 | |
| Sol-Gel | This compound tetrahydrate, Oxalic acid | 950 | Not Specified | [2] |
| Sol-Gel | This compound tetrahydrate, Tartaric acid, CTAB | 600 | Not Specified | [3] |
| Chemical Co-precipitation | This compound, Sodium hydroxide | Not applicable (nanotubes) | Inner diameter: ~31, Outer diameter: ~78 |
Experimental Protocols for MgO Nanoparticle Synthesis
This protocol describes a common sol-gel method for synthesizing MgO nanoparticles using this compound.
Materials:
-
This compound tetrahydrate (Mg(CH₃COO)₂·4H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Absolute ethanol (B145695)
-
Deionized water
Equipment:
-
Beakers and magnetic stirrer
-
pH meter
-
Oven
-
Mortar and pestle
-
Furnace
Procedure:
-
Solution Preparation: Dissolve 53.2075 g of this compound tetrahydrate in 150 ml of absolute ethanol under constant stirring.[2]
-
pH Adjustment: Adjust the pH of the solution to 5 by adding a 1 M solution of oxalic acid dropwise.[2]
-
Gel Formation: Continue stirring the mixture until a thick, white gel is formed.[2]
-
Aging: Allow the gel to age overnight for further gelation.[2]
-
Drying: Dry the gel in an oven at 100°C for 24 hours to obtain a solid precursor.[2]
-
Grinding: Grind the dried precursor into a fine powder using a mortar and pestle.[2]
-
Calcination: Calcine the precursor powder in a furnace at a specified temperature (e.g., 550°C for 6 hours) to form MgO nanoparticles.[4]
Workflow Diagram:
References
- 1. Mechanistic investigation on the toxicity of MgO nanoparticles toward cancer cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Nanoparticle-mediated targeting of MAPK signaling predisposes tumor to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Magnesium Acetate as a Fixative in Textile Dyeing Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of magnesium acetate (B1210297) as a sustainable and effective fixative in textile dyeing processes, particularly for cellulosic fibers like cotton dyed with reactive and direct dyes. This document includes detailed experimental protocols, comparative data on colorfastness, and diagrams illustrating the chemical mechanisms and experimental workflows.
Introduction
Magnesium acetate, Mg(CH₃COO)₂, is gaining prominence in the textile industry as an environmentally benign alternative to conventional salts such as sodium chloride (NaCl) and sodium sulfate (B86663) (Na₂SO₄) used in dyeing processes.[1][2] Its application as a mordant and dye fixative enhances the affinity between the dye and the textile fibers, leading to improved colorfastness and dye uptake.[3] A significant advantage of this compound is its lower environmental impact; it is less toxic to aquatic life and can be more easily removed from wastewater streams.[2]
Mechanism of Action
In the dyeing of cellulosic fibers like cotton with anionic dyes (e.g., reactive and direct dyes), both the fiber surface and the dye molecules carry a negative charge in aqueous solutions. This results in electrostatic repulsion, hindering the dye from approaching and binding to the fiber. Traditional salts like sodium chloride are used in high concentrations to neutralize the negative charge on the fiber surface.
This compound serves a similar function but with higher efficiency. The divalent magnesium ions (Mg²⁺) are more effective at neutralizing the negative surface charge of the cotton fibers than monovalent sodium ions (Na⁺). This creates a more favorable environment for the dye molecules to migrate from the dyebath to the fiber surface, promoting efficient dye uptake and fixation.
References
Application Notes and Protocols for the Formulation of Magnesium Acetate in Pharmaceutical Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of magnesium acetate (B1210297) in various pharmaceutical formulations. The information is intended to guide researchers and drug development professionals in utilizing magnesium acetate as a versatile excipient. Detailed protocols for the preparation and analysis of different dosage forms are also included.
Introduction to this compound in Pharmaceuticals
This compound, available as anhydrous (Mg(CH₃COO)₂) or tetrahydrate (Mg(CH₃COO)₂·4H₂O), is a highly bioavailable salt of magnesium.[1] Its favorable chemical and physical properties make it a valuable component in a range of pharmaceutical applications. It is commonly used as a source of magnesium ions, a pH buffering agent, and a stabilizer in various drug formulations.[2][3]
Key Applications:
-
Electrolyte Replenishment: Used in dialysis solutions and parenteral nutrition to correct magnesium deficiencies.[4][5]
-
Stabilizing Agent: Helps maintain the integrity and extend the shelf-life of drug formulations, including parenteral suspensions.[2][6]
-
Buffering Agent: Utilized in liquid formulations to maintain a stable pH.[7]
-
Drug Synthesis and Molecular Biology: Acts as a catalyst in certain chemical reactions and is used in molecular biology for protein crystallization and nucleic acid stabilization.[8][9]
Physicochemical Properties of this compound
Understanding the physicochemical properties of both anhydrous and tetrahydrate forms of this compound is crucial for formulation development.
| Property | This compound Anhydrous | This compound Tetrahydrate | References |
| Molecular Formula | C₄H₆MgO₄ | C₄H₁₄MgO₈ | [1][10] |
| Molecular Weight | 142.39 g/mol | 214.45 g/mol | [1][10] |
| Appearance | White hygroscopic crystals | White hygroscopic crystals | [10] |
| Solubility | Freely soluble in water and alcohol | Very soluble in water | [1][11] |
| pH (aqueous solution) | Alkaline side of neutral | Alkaline side of neutral | [10] |
| Decomposition | Decomposes upon heating to form magnesium oxide | Dehydrates at 100°C | [10][12] |
Application in Peritoneal and Hemodialysis Solutions
This compound is a critical component of peritoneal and hemodialysis solutions, where it serves as a source of magnesium and a bicarbonate precursor to manage electrolyte and acid-base balance in patients with renal failure.[4][13]
Typical Composition of Dialysis Solutions:
| Component | Concentration Range | Purpose | References |
| Sodium | 130-145 mEq/L | Maintains osmotic balance | [14] |
| Calcium | 2.5-3.5 mEq/L | Manages calcium levels | [5] |
| Magnesium | 0.5-1.5 mEq/L | Prevents hypomagnesemia | [4][14] |
| Chloride | 95-110 mEq/L | Balances electrolytes | [5] |
| Acetate/Lactate | 35-45 mEq/L | Acts as a bicarbonate precursor to buffer blood pH | [4][13] |
| Dextrose | 1.5-4.25% | Creates osmotic gradient for fluid removal | [13] |
Protocol for Preparation of a Peritoneal Dialysis Solution (Illustrative)
This protocol outlines the general steps for preparing a laboratory-scale batch of a peritoneal dialysis solution.
Materials:
-
This compound Tetrahydrate
-
Sodium Chloride
-
Calcium Chloride Dihydrate
-
Sodium Lactate
-
Dextrose Anhydrous
-
Water for Injection (WFI)
-
Hydrochloric Acid or Sodium Hydroxide (for pH adjustment)
Equipment:
-
Calibrated balance
-
Glass beakers and volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile filtration apparatus (0.22 µm filter)
Procedure:
-
Preparation of Concentrated Stock Solutions:
-
Prepare individual stock solutions of each component by dissolving the accurately weighed salts and dextrose in WFI. For example, to prepare a 1 M this compound stock solution, dissolve 214.45 g of this compound tetrahydrate in WFI and make up the volume to 1 L.[15]
-
-
Compounding the Final Solution:
-
In a calibrated vessel, add approximately 80% of the final volume of WFI.
-
With continuous stirring, add the required volumes of the concentrated stock solutions of sodium chloride, calcium chloride, sodium lactate, and dextrose.
-
Add the calculated volume of the this compound stock solution.
-
-
pH Adjustment:
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to the desired range (typically 5.0-5.5 for stability during sterilization) using small additions of dilute hydrochloric acid or sodium hydroxide.
-
-
Final Volume and Sterilization:
-
Add WFI to reach the final desired volume.
-
Sterilize the solution by filtration through a 0.22 µm filter into a sterile container.
-
Workflow for Dialysis Solution Preparation
Caption: Workflow for the preparation of a dialysis solution.
Application in Oral Solid Dosage Forms
This compound can be incorporated into tablets and capsules as a source of magnesium for dietary supplements. Its high solubility can be advantageous for disintegration and dissolution.
Protocol for Formulation of this compound Tablets (Direct Compression)
Materials:
-
This compound Anhydrous (milled to a suitable particle size)
-
Microcrystalline Cellulose (MCC) (as a binder-filler)
-
Croscarmellose Sodium (as a superdisintegrant)
-
Colloidal Silicon Dioxide (as a glidant)
-
Magnesium Stearate (B1226849) (as a lubricant)
Equipment:
-
V-blender
-
Tablet press with appropriate tooling
-
Hardness tester
-
Friabilator
-
Disintegration tester
-
Dissolution apparatus
Procedure:
-
Blending:
-
Accurately weigh all ingredients.
-
Screen this compound, microcrystalline cellulose, croscarmellose sodium, and colloidal silicon dioxide through a suitable mesh sieve.
-
Transfer the screened powders to a V-blender and blend for 15 minutes.
-
Add the screened magnesium stearate to the blender and blend for an additional 3-5 minutes.
-
-
Compression:
-
Set up the tablet press with the desired punches and dies.
-
Load the final blend into the hopper of the tablet press.
-
Compress the tablets to the target weight, thickness, and hardness.
-
-
Evaluation:
-
Perform in-process quality control checks for weight variation, hardness, and thickness.
-
Evaluate the finished tablets for appearance, friability, disintegration time, and dissolution profile according to pharmacopeial standards.
-
Logical Relationship in Tablet Formulation
Caption: Key components and processes affecting tablet quality.
Drug-Excipient Compatibility Studies
Prior to formulation, it is essential to assess the compatibility of this compound with the active pharmaceutical ingredient (API) and other excipients.
Protocol for Drug-Excipient Compatibility Study
Methods:
-
Differential Scanning Calorimetry (DSC): To detect any physical or chemical interactions by observing changes in thermal events (melting points, peak shapes).
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify any chemical interactions by observing shifts or the appearance/disappearance of characteristic peaks.
-
Isothermal Stress Testing: Storing binary mixtures of the drug and excipient (with and without moisture) at elevated temperatures and analyzing for degradation products using a stability-indicating HPLC method.[16]
Procedure (Isothermal Stress Testing):
-
Prepare binary mixtures of the API and this compound in a 1:1 ratio.
-
Prepare a control sample of the API alone.
-
Add a small amount of water (e.g., 5% w/w) to a set of samples to simulate humid conditions.
-
Store the samples in sealed vials at an elevated temperature (e.g., 50°C) for a specified period (e.g., 4 weeks).
-
At predetermined time points, withdraw samples and analyze them by a validated stability-indicating HPLC method to quantify the API and detect any degradation products.
-
Compare the degradation profiles of the API in the presence and absence of this compound.
Analytical Methods for Quantification
Accurate quantification of this compound in pharmaceutical preparations is crucial for quality control.
Protocol for Magnesium Assay by Complexometric Titration
This method is suitable for determining the magnesium content in raw materials and finished products.
Materials:
-
0.1 M EDTA (Ethylenediaminetetraacetic acid) volumetric solution
-
pH 10 ammoniacal buffer solution
-
Eriochrome Black T indicator mixture
Procedure:
-
Accurately weigh a sample containing a known amount of this compound.
-
Dissolve the sample in 50 mL of deionized water.
-
Add 5 mL of pH 10 ammoniacal buffer solution and approximately 50 mg of Eriochrome Black T indicator mixture.
-
Titrate with 0.1 M EDTA volumetric solution until the color changes from red to a clear blue at the endpoint.
-
Calculate the amount of this compound in the sample based on the volume of EDTA consumed. (1 mL of 0.1 M EDTA is equivalent to 0.02145 g of Mg(CH₃COO)₂·4H₂O).[17]
Protocol for Acetate Assay by HPLC
This method can be used to quantify the acetate content.
Chromatographic Conditions (Illustrative):
-
Column: Anion exchange column (e.g., SUPELCOSIL SAX1)[18]
-
Mobile Phase: A suitable buffer solution (e.g., phosphate (B84403) buffer) with adjusted pH and ionic strength.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm[19]
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of sodium acetate or this compound of known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the acetate concentration in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Signaling Pathway of Magnesium's Role
Caption: Role of magnesium ions in cellular functions.
This document provides a foundational guide for the use of this compound in pharmaceutical formulations. It is imperative that all formulation and analytical activities are conducted in accordance with current Good Manufacturing Practices (cGMP) and relevant regulatory guidelines. Further optimization and validation will be required for specific product development.
References
- 1. This compound Tetrahydrate | C4H14MgO8 | CID 134717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. WO2001087266A1 - Stabilized aqueous suspensions for parenteral use - Google Patents [patents.google.com]
- 7. scbt.com [scbt.com]
- 8. wbcil.com [wbcil.com]
- 9. This compound induces a conformational change in Escherichia coli primase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
- 12. CN107324987A - A kind of this compoundï¼Four Heshuisï¼Preparation technology - Google Patents [patents.google.com]
- 13. EP0034916A1 - Compositions suitable for use in preparing dialysis solutions, and processes for producing such compositions - Google Patents [patents.google.com]
- 14. karger.com [karger.com]
- 15. med.upenn.edu [med.upenn.edu]
- 16. scispace.com [scispace.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. MANCO [master-analyse-controle-inscription.univ-lyon1.fr]
Troubleshooting & Optimization
optimizing magnesium acetate concentration for PCR amplification
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing magnesium acetate (B1210297) concentration for successful PCR amplification.
Frequently Asked Questions (FAQs)
Q1: What is the role of magnesium ions (Mg²⁺) in a PCR reaction?
Magnesium ions are a critical cofactor for thermostable DNA polymerases, such as Taq polymerase.[1][2] Their primary functions include:
-
Enzyme Activity: Mg²⁺ is an essential cofactor for the catalytic activity of DNA polymerase.[2][3][4] Without adequate free magnesium, the polymerase will not be active.[1]
-
Primer Annealing: Magnesium ions stabilize the binding of primers to the DNA template by neutralizing the negative charges on the phosphate (B84403) backbone of the DNA.[3][5] This reduces electrostatic repulsion between the primer and the template.[4]
-
dNTP Binding: Mg²⁺ forms a soluble complex with dNTPs, which is the substrate recognized and incorporated by the DNA polymerase.[3][6]
Q2: What is the difference between using magnesium acetate and magnesium chloride in PCR?
While both salts provide the essential Mg²⁺ ions, the anionic component can influence the reaction.[3] Magnesium chloride (MgCl₂) is more commonly used in standard PCR. However, for certain high-fidelity and long-range PCR applications, particularly with proofreading polymerases like Pfu and Pwo, magnesium sulfate (B86663) (MgSO₄) may be preferred.[3][7] The choice between this compound and other magnesium salts often depends on the specific DNA polymerase and the buffer system being used. Some polymerases exhibit higher activity or fidelity in the presence of the acetate anion.
Q3: What is a typical starting concentration for this compound in a PCR reaction?
A general starting point for magnesium concentration in a standard PCR is between 1.5 mM and 2.0 mM.[8] However, the optimal concentration can vary and typically falls within the range of 1.0 mM to 4.0 mM.[9] It is crucial to optimize this concentration for each new combination of template and primers.[10]
Q4: How do other PCR components affect the required magnesium concentration?
The optimal magnesium concentration is influenced by:
-
dNTPs: Deoxynucleoside triphosphates (dNTPs) directly bind to and sequester Mg²⁺ ions.[9][11] Therefore, if you increase the dNTP concentration, you may need to proportionally increase the magnesium concentration.
-
Template DNA: The concentration and purity of the DNA template can affect the availability of free Mg²⁺.[1]
-
Chelating Agents: Substances that chelate (bind to) divalent cations, such as EDTA or citrate, can reduce the amount of free Mg²⁺ available for the polymerase.[1] If your DNA sample is stored in a buffer containing EDTA, a higher magnesium concentration in the PCR may be necessary.
Troubleshooting Guide
Problem: No PCR Product or Low Yield
| Possible Cause | Recommendation |
| Magnesium concentration is too low. | Insufficient Mg²⁺ can lead to failed or inefficient amplification.[9][12] Perform a magnesium titration to determine the optimal concentration. |
| Presence of chelating agents (e.g., EDTA) in the DNA sample. | Increase the magnesium concentration to compensate for the Mg²⁺ being sequestered by the chelator. |
| Incorrect annealing temperature. | An incorrect annealing temperature can prevent primers from binding efficiently.[13] Optimize the annealing temperature using a gradient PCR. |
| Issues with template or primers. | Verify the quality and quantity of your template DNA and primers.[14] |
Problem: Non-Specific Bands or Smearing
| Possible Cause | Recommendation |
| Magnesium concentration is too high. | Excess Mg²⁺ can decrease the specificity of primer annealing, leading to the amplification of non-target sequences and primer-dimer formation.[1][5][12] Decrease the magnesium concentration in increments. |
| Annealing temperature is too low. | A low annealing temperature can allow primers to bind to non-target regions of the template.[15] Increase the annealing temperature in 1-2°C increments.[7] |
| Too many PCR cycles. | Excessive cycling can lead to the accumulation of non-specific products.[14] Reduce the number of cycles.[16] |
| Primer design. | Poorly designed primers can have secondary structures or bind to multiple sites on the template.[8] Use primer design software to check for potential issues. |
Quantitative Data Summary
The optimal concentration of this compound is a critical factor for PCR success. The following table summarizes the general effects of different magnesium concentration ranges.
| This compound Concentration | Effect on PCR Amplification | References |
| < 1.0 mM | Low to no PCR product yield. | [8][9][12][17] |
| 1.5 mM - 2.0 mM | Often the optimal starting range for standard Taq polymerase. | [8] |
| 1.0 mM - 4.0 mM | General working range for optimization. | [9] |
| > 3.0 mM | Increased likelihood of non-specific products and primer-dimers; reduced enzyme fidelity. | [1][4][5][9][12][18] |
A meta-analysis has indicated an optimal range for MgCl₂ between 1.5 and 3.0 mM, with a noted logarithmic relationship between the salt concentration and the DNA melting temperature.[19]
Experimental Protocols
Protocol: Optimizing this compound Concentration
This protocol outlines a method for determining the optimal this compound concentration for a specific PCR assay. This is typically achieved by setting up a series of reactions with varying magnesium concentrations, also known as a magnesium titration.
Materials:
-
DNA template
-
Forward and reverse primers
-
dNTP mix
-
Thermostable DNA polymerase (and corresponding buffer, ideally without magnesium)
-
Stock solution of this compound (e.g., 25 mM)
-
Nuclease-free water
Procedure:
-
Prepare a Master Mix: Prepare a master mix containing all PCR components except for this compound. This ensures that each reaction receives the same amount of other reagents. The master mix should include water, buffer, dNTPs, primers, and DNA polymerase.
-
Set up Reaction Tubes: Aliquot the master mix into a series of PCR tubes.
-
Create a Magnesium Gradient: Add different amounts of the this compound stock solution to each tube to achieve a range of final concentrations. A common approach is to test concentrations in 0.5 mM increments, for example: 1.0 mM, 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM, and 3.5 mM.[6] Adjust the volume of nuclease-free water in each tube to ensure the final reaction volume is consistent across all reactions.
-
Add Template DNA: Add the template DNA to each reaction tube.
-
Perform PCR: Run the PCR program with your standard cycling conditions.
-
Analyze Results: Visualize the PCR products by agarose (B213101) gel electrophoresis. The optimal this compound concentration is the one that produces the highest yield of the specific product with the least amount of non-specific products or primer-dimers.[17][20]
Visualizations
Caption: Biochemical role of Magnesium (Mg²⁺) in PCR.
Caption: Troubleshooting workflow for PCR optimization.
References
- 1. help.takarabio.com [help.takarabio.com]
- 2. PCR conditions | Primer annealing specificity | PCR buffers [qiagen.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. What Is the Role of MgCl2 in PCR Amplification Reactions? [excedr.com]
- 6. PCR optimization - Molecular Biology [protocol-online.org]
- 7. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. neb.com [neb.com]
- 9. Magnesium Concentration [caister.com]
- 10. Optimizing the magnesium chloride concentration in a polymerase chain reaction / Sazaliza Mat Isa - UiTM Institutional Repository [ir.uitm.edu.my]
- 11. Optimization and troubleshooting in PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How does magnesium concentration affect PCR? | AAT Bioquest [aatbio.com]
- 13. mybiosource.com [mybiosource.com]
- 14. PCR Troubleshooting | Bio-Rad [bio-rad.com]
- 15. bio-rad.com [bio-rad.com]
- 16. neb.com [neb.com]
- 17. Magnesium Concentration in PCR Reactions [bio.davidson.edu]
- 18. youtube.com [youtube.com]
- 19. Comprehensive review and meta-analysis of magnesium chloride optimization in PCR: Investigating concentration effects on reaction efficiency and template specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting precipitation in magnesium acetate buffer solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with magnesium acetate (B1210297) buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of precipitation in magnesium acetate buffer solutions?
A1: Precipitation in this compound buffers can stem from several factors:
-
Incompatibility with other reagents: Magnesium ions (Mg²⁺) can react with certain anions to form insoluble salts. The most common issue is the precipitation of magnesium phosphate (B84403) when mixing this compound with phosphate-containing buffers.[1][2][3]
-
High concentrations: Exceeding the solubility limit of this compound or other buffer components can lead to precipitation, especially at lower temperatures.[2]
-
pH shifts: Changes in the solution's pH can affect the solubility of buffer components, leading to precipitation. The pH of Tris buffers, for example, is known to decrease with increasing temperature, which can impact the solubility of other salts.[2]
-
Temperature fluctuations: Cooling a solution prepared at a higher temperature can cause salts to precipitate out as their solubility decreases.[2] Conversely, some buffer components may become less soluble at higher temperatures.[2]
-
Introduction of contaminants: Contaminants can act as nucleation sites for precipitation.
Q2: How does temperature affect the solubility of this compound in water?
A2: The solubility of this compound in water generally increases with temperature.[4] This means that you can dissolve more this compound in warmer water. However, if a saturated solution is cooled, the this compound may precipitate out.
Q3: What is the pH of a this compound solution?
A3: A solution of this compound in water is slightly alkaline.[5] The pH increases with concentration.
Q4: How should this compound and solutions containing it be stored?
A4: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[5] Therefore, it should be stored in a tightly sealed container in a cool, dry place.[5] Buffer solutions should be stored at room temperature unless otherwise specified, as refrigeration can sometimes promote precipitation of buffer salts.[3]
Troubleshooting Guides
Issue 1: A white precipitate forms immediately upon mixing reagents.
This is often due to a chemical incompatibility between the this compound and another component in your mixture.
| Potential Cause | Troubleshooting Steps |
| Reaction with Phosphate Buffers | Avoid using phosphate-based buffers with this compound. If your protocol requires both, prepare separate, concentrated stock solutions of the phosphate buffer and this compound. Add the this compound solution to the final, diluted buffer very slowly while stirring vigorously.[2] |
| High pH | If the final solution is alkaline, remake the solution and carefully adjust the pH to a neutral or slightly acidic range before adding the this compound.[2] |
| Incorrect Order of Reagent Addition | Dissolve all other components first before adding the this compound solution. Add the this compound solution slowly and with constant stirring.[2] |
Issue 2: The buffer solution becomes cloudy or forms a precipitate over time, especially when stored at a low temperature.
This is often a result of the buffer components exceeding their solubility limit at the storage temperature.
| Potential Cause | Troubleshooting Steps |
| Concentration Exceeds Solubility | Prepare the buffer at a lower concentration. If a high concentration is necessary, prepare it fresh before each use. |
| Temperature-Dependent Solubility | If the buffer was prepared at room temperature and then refrigerated, try storing it at room temperature. If it must be stored cold, you may need to warm it and ensure the precipitate redissolves before use. |
| Slow Precipitation Reaction | Even if a precipitate is not immediately visible, microscopic crystals may be forming.[3] If you suspect this, try filtering the buffer before use. |
Issue 3: The buffer solution precipitates after autoclaving.
This can be caused by pH shifts or temperature-induced precipitation.
| Potential Cause | Troubleshooting Steps |
| pH Shift During Autoclaving | The pH of some buffers, like Tris, can change with temperature.[2] Prepare and autoclave the this compound solution and the buffer solution separately. Allow both to cool to room temperature before mixing.[2] |
| Temperature-Induced Precipitation | Autoclaving increases the temperature and can decrease the solubility of some buffer components. Prepare and autoclave solutions separately and mix after they have cooled.[2] |
Data Presentation
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 56.7 |
| 10 | 59.7 |
| 15 | 61[1], 120 (tetrahydrate)[6] |
| 20 | 53.4 |
| 25 | 65.4[1], 65.6[7] |
| 30 | 68.6 |
| 40 | 75.7 |
| 60 | 118 |
| 68 | 197[1] |
Note: Solubility data can vary between the anhydrous and tetrahydrate forms of this compound and may differ slightly between sources.
Table 2: pH of this compound Solutions at 25°C
| Concentration | pH |
| 1 mM | 7.95 |
| 10 mM | 8.23 |
| 100 mM | 8.41 |
| 1 M | 8.78 |
Experimental Protocols
Protocol 1: Preparation of 1 M this compound Stock Solution
Materials:
-
This compound tetrahydrate (Mg(CH₃COO)₂·4H₂O, Molar Mass: 214.45 g/mol )
-
Deionized water
-
Sterile container
-
Magnetic stirrer and stir bar
-
0.22 µm filter for sterilization
Procedure:
-
Weigh out 214.46 g of this compound tetrahydrate.[8]
-
Add the this compound to 800 mL of deionized water in a sterile container.[8]
-
Stir the solution until the this compound is completely dissolved.
-
Bring the final volume to 1 L with deionized water.[8]
-
Sterilize the solution by passing it through a 0.22 µm filter.[8]
-
Store the stock solution at room temperature.
Protocol 2: Preparation of a Tris-based Buffer with this compound
This protocol describes the preparation of a buffer containing Tris-HCl and this compound. To minimize the risk of precipitation, the components are added in a specific order.
Materials:
-
Tris base
-
Hydrochloric acid (HCl)
-
1 M this compound stock solution (from Protocol 1)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the desired amount of Tris base in deionized water.
-
Adjust the pH to the desired value using HCl.
-
Add all other buffer components, except for the this compound.
-
Once all other components are fully dissolved, slowly add the 1 M this compound stock solution dropwise while stirring vigorously.
-
Bring the solution to the final desired volume with deionized water.
-
Verify the final pH of the solution.
Visualizations
Caption: Troubleshooting workflow for precipitation in this compound buffers.
Caption: Factors leading to precipitation in this compound buffer solutions.
References
- 1. This compound [chemister.ru]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound tetrahydrate | 16674-78-5 [chemicalbook.com]
- 7. talasonline.com [talasonline.com]
- 8. med.upenn.edu [med.upenn.edu]
Technical Support Center: Magnesium Acetate Solutions
Welcome to the technical support center for magnesium acetate (B1210297) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation in a magnesium acetate solution?
A1: The most common signs of degradation include:
-
Precipitation: Formation of a white solid, which could be magnesium hydroxide (B78521) or magnesium carbonate.
-
pH Shift: A noticeable change in the pH of the solution, typically becoming more alkaline due to hydrolysis.
-
Odor: A faint smell of acetic acid may become more pronounced.
-
Discoloration: Though less common, any change from a clear, colorless solution should be investigated.
Q2: What are the main factors that contribute to the degradation of this compound solutions?
A2: Several factors can lead to the degradation of this compound solutions:
-
Hydrolysis: this compound can react with water to form magnesium hydroxide and acetic acid. This is a primary degradation pathway.
-
pH: The stability of the solution is pH-dependent. High pH can promote the precipitation of magnesium hydroxide.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.[1]
-
Contaminants: The presence of carbonates (from atmospheric CO2) can lead to the precipitation of magnesium carbonate. Incompatible buffer salts, like phosphates, can also cause precipitation.[2][3][4][5]
-
Hygroscopicity: this compound is hygroscopic, meaning it readily absorbs moisture from the air. This can alter the concentration of prepared solutions if not handled properly.[6]
Q3: How should I store this compound solutions to ensure their stability?
A3: To maximize the shelf-life of your this compound solution, adhere to the following storage guidelines:
-
Container: Store in a tightly sealed, non-reactive container (e.g., borosilicate glass or a compatible polymer) to prevent evaporation and absorption of atmospheric moisture and carbon dioxide.[6]
-
Temperature: Store at room temperature (15–25 °C) or as recommended by the manufacturer.[7] Avoid extreme temperatures and temperature fluctuations.
-
Light: Protect the solution from direct sunlight and strong artificial light by using an opaque container or storing it in a dark cabinet.
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider blanketing the solution with an inert gas like nitrogen or argon to minimize contact with air.
Troubleshooting Guides
Issue 1: A white precipitate has formed in my this compound solution.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Hydrolysis leading to Magnesium Hydroxide (Mg(OH)₂) precipitation | 1. Measure the pH of the solution. If it is alkaline (typically pH > 9), the precipitate is likely Mg(OH)₂. 2. To redissolve the precipitate for immediate use, cautiously add a few drops of dilute acetic acid while stirring until the solution clears. Note that this will alter the original composition. 3. For future preparations, consider using a slightly more acidic buffer system if your experiment allows. | The precipitate dissolves, and the solution becomes clear. |
| Contamination with Carbonates leading to Magnesium Carbonate (MgCO₃) precipitation | 1. If the solution was exposed to air for an extended period, the precipitate may be MgCO₃. 2. Prepare fresh solutions using de-gassed, high-purity water and minimize exposure to the atmosphere during preparation and storage. 3. Consider filtering the solution through a 0.22 µm filter to remove the precipitate if redissolving is not an option. | The new solution remains clear when prepared with minimal air exposure. |
| Incompatible Buffer System (e.g., Phosphate (B84403) Buffers) | 1. If the this compound was added to a phosphate-containing buffer, the precipitate is likely magnesium phosphate. 2. Discard the solution. 3. In the future, avoid using phosphate-based buffers with this compound. Opt for compatible buffers like Tris-HCl. | Prevention of precipitate formation in subsequent preparations. |
Issue 2: The pH of my this compound solution has changed over time.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Hydrolysis | 1. An increase in pH over time is a strong indicator of hydrolysis, where acetate ions are consumed, and hydroxide ions are generated. 2. Prepare fresh solutions more frequently. 3. If a stable pH is critical, consider using a buffered this compound solution, ensuring the buffer is compatible. | Freshly prepared solutions will have the expected pH. |
| Absorption of Atmospheric CO₂ | 1. A decrease in pH could indicate the absorption of CO₂ from the air, forming carbonic acid. 2. Ensure the solution is stored in a tightly sealed container. 3. For sensitive applications, prepare solutions with de-gassed water and store under an inert atmosphere. | Minimized pH drift in properly stored solutions. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (1 M)
Materials:
-
This compound tetrahydrate (Mg(CH₃COO)₂·4H₂O)
-
High-purity, de-gassed water (e.g., Milli-Q or equivalent)
-
Sterile, airtight storage bottle
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter (optional)
Procedure:
-
Weigh out 214.48 g of this compound tetrahydrate for every 1 L of final solution.
-
In a clean beaker, add approximately 800 mL of de-gassed water.
-
Place the beaker on a magnetic stirrer and add the stir bar.
-
Slowly add the weighed this compound to the water while stirring to ensure complete dissolution.
-
Once fully dissolved, transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of de-gassed water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume of 1 L with de-gassed water.
-
Stopper the flask and invert several times to ensure homogeneity.
-
(Optional) For applications requiring a sterile solution, filter the solution through a 0.22 µm sterile filter into the final sterile storage bottle.
-
Seal the storage bottle tightly and label it with the solution name, concentration, and date of preparation.
-
Store at room temperature, protected from light.
Protocol 2: Accelerated Stability Study of a this compound Solution
This protocol is designed to assess the stability of a this compound solution under stressed conditions to predict its long-term shelf life.
Methodology:
-
Sample Preparation: Prepare a batch of this compound solution according to Protocol 1. Dispense the solution into multiple, tightly sealed vials of the intended storage material.
-
Storage Conditions: Place the vials in stability chambers set to the following conditions:
-
Condition 1 (Control): 25 °C / 60% Relative Humidity (RH)
-
Condition 2 (Accelerated): 40 °C / 75% RH
-
Condition 3 (Stress): 50 °C / 75% RH[8]
-
-
Time Points: Pull samples from each condition at predetermined time points (e.g., 0, 1, 3, and 6 months for control and accelerated; 0, 1, 2, and 4 weeks for stress).
-
Analytical Testing: At each time point, analyze the samples for the following parameters:
-
Appearance: Visually inspect for color change and precipitation.
-
pH: Measure the pH of the solution.
-
Assay (this compound Concentration): Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection for the acetate ion or complexometric titration for the magnesium ion.
-
Degradation Products: Analyze for the presence of key degradation products, such as an increase in free acetic acid or the formation of insoluble magnesium compounds.
-
-
Data Analysis: Plot the concentration of this compound versus time for each condition. Use the data from the accelerated conditions to model the degradation kinetics, often using the Arrhenius equation to predict the shelf life at the intended storage condition (25 °C).
Visualizations
Caption: Key degradation pathways for this compound solution.
Caption: Troubleshooting workflow for precipitation in this compound solutions.
References
- 1. spegroup.ru [spegroup.ru]
- 2. Effect of a magnesium-based phosphate binder on medial calcification in a rat model of uremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium acetate/magnesium carbonate - Wikipedia [en.wikipedia.org]
- 4. Evaluation of calcium acetate/magnesium carbonate as a phosphate binder compared with sevelamer hydrochloride in haemodialysis patients: a controlled randomized study (CALMAG study) assessing efficacy and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. bostonbioproducts.com [bostonbioproducts.com]
- 8. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
effect of pH on the stability of magnesium acetate solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the stability of magnesium acetate (B1210297) solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the typical pH of a magnesium acetate solution?
A1: An aqueous solution of this compound is typically alkaline due to the hydrolysis of the acetate ion (CH₃COO⁻). The pH increases with concentration. For example, a 1 mM solution has a pH of approximately 7.95, while a 1000 mM solution can have a pH of around 8.78.[1] A 5% solution of this compound is expected to have a pH in the range of 7.5 to 8.5.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound solutions is significantly influenced by pH.
-
Neutral to Mildly Alkaline pH (approx. 7.0 - 9.0): In this range, this compound solutions are generally stable.
-
High pH (> 9.0): At high pH, magnesium hydroxide (B78521) (Mg(OH)₂), which is sparingly soluble, can precipitate out of the solution. This precipitation represents a loss of soluble magnesium and can be considered a form of instability.
-
Acidic pH (< 7.0): In acidic conditions, the acetate ion (CH₃COO⁻) is protonated to form acetic acid (CH₃COOH). This creates a buffer system. While the this compound itself does not degrade, the chemical equilibrium of the solution is shifted.
Q3: What are the signs of instability in a this compound solution?
A3: Signs of instability include:
-
Precipitation or cloudiness: This is the most common sign of instability, particularly at high pH, indicating the formation of magnesium hydroxide.
-
Changes in pH: A significant deviation from the expected pH of the solution can indicate contamination or degradation.
-
Odor: A strong smell of acetic acid may be noticeable, especially if the solution has been stored improperly.[2][3]
Q4: What are the recommended storage conditions for this compound solutions to ensure stability?
A4: To ensure stability, this compound solutions should be stored in a tightly sealed container in a cool, dry place.[4] this compound is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its concentration and stability.[2][3] It should also be stored away from strong oxidizing agents.[3]
Q5: Can I use a this compound solution that has formed a precipitate?
A5: It is generally not recommended. The precipitate, likely magnesium hydroxide, indicates that the concentration of soluble magnesium in the solution has decreased. Using such a solution can lead to inaccurate and unreliable experimental results. It is best to prepare a fresh solution.
Troubleshooting Guides
Issue 1: Precipitation observed in the this compound solution.
| Possible Cause | Troubleshooting Steps |
| High pH of the solution | 1. Measure the pH of the solution. If it is above 9.0, the precipitate is likely magnesium hydroxide. 2. Consider if the high pH is due to the addition of other basic reagents to your experiment. 3. If possible for your application, adjust the pH to a slightly acidic or neutral range using a suitable acid (e.g., acetic acid) to redissolve the precipitate. Note that this will alter the composition of your solution. 4. For future preparations, consider using a buffer system to maintain the pH within the optimal stability range. |
| Contamination | 1. Review the preparation procedure to identify any potential sources of contamination that could alter the pH. 2. Ensure all glassware is thoroughly cleaned. 3. Prepare a fresh solution using high-purity water and reagents. |
| Evaporation leading to increased concentration | 1. Ensure the storage container is always tightly sealed to prevent evaporation. 2. If evaporation is suspected, it is best to discard the solution and prepare a new one to ensure accurate concentration. |
Issue 2: Inconsistent results in biochemical assays (e.g., PCR, in vitro transcription).
| Possible Cause | Troubleshooting Steps |
| Suboptimal magnesium ion concentration due to pH shifts | 1. Magnesium ions are critical cofactors for many enzymes, and their availability can be affected by pH. Precipitation at high pH will lower the effective Mg²⁺ concentration. 2. Ensure the final pH of your reaction mixture is within the optimal range for your enzyme. 3. Consider preparing your this compound in the same buffer system as your reaction to prevent pH fluctuations. |
| Incorrect pH of the final reaction mixture | 1. The inherent alkalinity of the this compound solution can alter the final pH of your assay. 2. Measure the pH of your complete reaction mixture. 3. Adjust the pH of your buffer or other components to compensate for the addition of the this compound solution. |
Data Presentation
Table 1: pH of this compound Solutions at Different Concentrations
| Concentration (mM) | Approximate pH |
| 1 | 7.95 |
| 10 | 8.23 |
| 100 | 8.41 |
| 1000 | 8.78 |
| Data sourced from ChemicalBook.[1] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution (e.g., 1 M)
Materials:
-
This compound tetrahydrate (Mg(CH₃COO)₂·4H₂O, MW: 214.46 g/mol )
-
High-purity, deionized water
-
Calibrated pH meter
-
Volumetric flask
-
Stir plate and stir bar
Procedure:
-
Accurately weigh 214.46 g of this compound tetrahydrate.
-
Transfer the solid to a 1 L volumetric flask.
-
Add approximately 800 mL of deionized water and stir until the solid is completely dissolved.
-
Once dissolved, add deionized water to bring the final volume to the 1 L mark.
-
Stopper the flask and invert several times to ensure the solution is homogeneous.
-
If required, measure and record the pH of the solution.
-
Store in a tightly sealed, clearly labeled container at room temperature.
Protocol 2: Accelerated Stability Study of a this compound Solution at Different pH Values
Objective: To assess the stability of a this compound solution under various pH conditions over a defined period.
Materials:
-
1 M this compound stock solution
-
Buffers of various pH values (e.g., pH 4, 7, 9, 10)
-
Calibrated pH meter
-
Incubators or water baths set at desired temperatures (e.g., 40°C for accelerated testing)
-
Analytical instrumentation for quantifying magnesium (e.g., Atomic Absorption Spectroscopy[5], ICP-OES) or acetate (e.g., HPLC).
Procedure:
-
Prepare aliquots of the this compound solution.
-
Adjust the pH of each aliquot to the desired value using the prepared buffers or dilute acid/base.
-
For each pH condition, store samples at both a control temperature (e.g., 4°C) and an elevated temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw a sample from each condition.
-
Visually inspect each sample for precipitation or color change.
-
Measure and record the pH of each sample.
-
Quantify the concentration of magnesium and/or acetate in each sample using a validated analytical method.
-
Analyze the data to determine the rate of degradation, if any, at each pH and temperature.
Visualizations
Caption: Chemical equilibrium of this compound at different pH values.
Caption: Troubleshooting workflow for unstable this compound solutions.
References
managing hygroscopic effects of magnesium acetate in the lab
This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic effects of magnesium acetate (B1210297) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is magnesium acetate and why is it highly hygroscopic?
This compound is the magnesium salt of acetic acid. It exists commonly in two forms: anhydrous (Mg(CH₃COO)₂) and tetrahydrate (Mg(CH₃COO)₂·4H₂O).[1][2] Its hygroscopic nature means it readily attracts and absorbs moisture from the atmosphere.[3][4] This tendency is strong enough to cause deliquescence, where the solid absorbs so much water it dissolves into a liquid solution.[5][6] This property necessitates careful storage and handling to maintain the material's integrity and ensure experimental accuracy.[1]
Q2: What is the difference between anhydrous and tetrahydrate this compound?
The primary difference is the presence of crystal water. The tetrahydrate form contains four molecules of water for every molecule of this compound, which is reflected in its higher molecular weight.[1][7] Anhydrous this compound is used when the presence of water could interfere with a reaction, while the tetrahydrate is suitable for many aqueous applications.[8] Due to its strong affinity for water, anhydrous this compound will readily convert to the tetrahydrate form upon exposure to humid air.[5]
Q3: How can moisture absorption affect my experiments?
Absorbed moisture can have significant consequences:
-
Inaccurate Weighing: The measured mass will be artificially high, leading to errors in solution concentration.[9]
-
Clumping and Poor Flowability: The powder can form hard clumps or a solid mass, making it difficult to handle and dispense accurately.[4]
-
Altered Chemical Reactions: The presence of water can change reaction kinetics, modify product formation, or interfere with water-sensitive reagents.[10][11] In some cases, hydrolysis at high relative humidity can produce acetic acid.[12]
-
Degradation: Over time, excessive moisture can lead to the degradation of the compound.[4]
Q4: My this compound has clumped. Can I still use it?
Using clumped this compound is not recommended if precise concentration is critical. The clumping indicates significant water absorption, meaning the actual mass of this compound is lower than the weighed mass. For non-critical applications, it might be usable, but for quantitative work, the material should be dried to its anhydrous form or a fresh, dry lot should be used.[4]
Q5: What are the best practices for storing this compound?
To prevent moisture absorption, this compound should be stored under the following conditions:
-
A desiccator or a Flinn Chem-Saf™ bag is highly recommended for maintaining a dry environment.[3]
-
For anhydrous this compound, storage under an inert gas like argon may be necessary for highly sensitive applications.[2][15]
Q6: How can I dry this compound that has absorbed moisture?
This compound tetrahydrate can be converted to the anhydrous form by heating.
-
Heating the material in an oven at 100°C for 3 to 5 hours will remove the crystal water.[5]
-
Some sources suggest calcining at 140°C for one hour to regain the anhydrous solid.[5]
-
It's important to note that the anhydrous form is stable up to approximately 225°C.[16]
Troubleshooting Guide
Problem: My weight measurements are inconsistent and seem to increase over time on the balance.
-
Cause: This is a classic sign of a hygroscopic substance absorbing atmospheric moisture during weighing.[9]
-
Solution: Work quickly. Minimize the time the container is open and the material is exposed to air. Weigh the material in a closed container (weighing by difference) or use a glove box with a dry atmosphere if available.[17] Weighing directly into the reaction flask can also minimize exposure time.[9][17]
Problem: The this compound has formed a single, hard cake in the bottle.
-
Cause: The container was likely not sealed properly or was stored in a high-humidity environment, leading to significant water absorption and deliquescence followed by recrystallization.
-
Solution: For quantitative applications, it is safest to discard the material and use a new, unopened container. If the material must be salvaged, it can be broken up, spread on a tray, and thoroughly dried in an oven following the protocol below. However, its purity may be compromised.
Problem: I used this compound in a water-sensitive organic synthesis, and the reaction yield was very low.
-
Cause: If you used this compound without ensuring it was anhydrous, the water of hydration (or absorbed atmospheric water) likely interfered with your reaction mechanism or quenched a water-sensitive reagent.
-
Solution: Always use freshly dried, anhydrous this compound for water-sensitive applications. Dry the tetrahydrate form in an oven and cool it in a desiccator immediately before use.
Data & Visualizations
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Anhydrous this compound | This compound Tetrahydrate |
| Chemical Formula | Mg(CH₃COO)₂ | Mg(CH₃COO)₂·4H₂O |
| Molecular Weight | 142.39 g/mol [1] | 214.46 g/mol [1][3] |
| Appearance | White hygroscopic crystals[1] | Colorless monoclinic crystals[5] |
| Density | 1.42 g/cm³[5] | 1.45 g/cm³[3] |
| Melting Point | Decomposes | 80 °C (loses crystal water)[1][3] |
| Solubility in Water | Soluble[1] | Freely soluble[6] |
| pH (aqueous solution) | Alkaline side of neutral[1][6] | 7.5 to 8.5[6] |
Table 2: Recommended Laboratory Handling and Storage Conditions
| Condition | Recommendation | Rationale |
| Container | Tightly sealed, moisture-resistant.[4][13] | Prevents ingress of atmospheric moisture. |
| Environment | Cool, dry, well-ventilated area.[3][4][14] | Minimizes moisture absorption and degradation. |
| Special Storage | Desiccator or glove box.[2][3] | Provides a low-humidity environment. |
| Handling | Wear gloves; minimize dust generation.[4][13] | Ensures safety and prevents contamination. |
| Weighing | Work quickly; use a closed container or glove box.[17][18] | Reduces weight gain from moisture absorption. |
Visual Guides
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. archpdfs.lps.org [archpdfs.lps.org]
- 4. allanchem.com [allanchem.com]
- 5. guidechem.com [guidechem.com]
- 6. mubychem.net [mubychem.net]
- 7. This compound Tetrahydrate | C4H14MgO8 | CID 134717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. wbcil.com [wbcil.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Study on the Water Transfer of this compound Aerosols Led by the Rapid and Slow Change of Relative Humidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lobachemie.com [lobachemie.com]
- 14. columbuschemical.com [columbuschemical.com]
- 15. americanelements.com [americanelements.com]
- 16. researchgate.net [researchgate.net]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. The Do's and Don'ts of Laboratory Balances | Labcompare.com [labcompare.com]
Technical Support Center: Protein Crystallization Using Magnesium Acetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with magnesium acetate (B1210297) in protein crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of magnesium acetate in protein crystallization?
A1: this compound serves multiple functions in a crystallization experiment. It acts as a source of magnesium ions (Mg²⁺) and acetate ions, which can influence protein solubility and stability.[1] The Mg²⁺ ion is an essential co-factor for many enzymes and can help stabilize nucleic acids and protein structures.[1] In some cases, magnesium ions can be critical for creating crystal contacts between protein molecules in the lattice, facilitating crystal growth.[2] Furthermore, this compound can induce conformational changes in certain proteins, which may be necessary for crystallization to occur.[3]
Q2: How does this compound compare to other salts like magnesium chloride or magnesium sulfate (B86663)?
A2: The choice of anion (acetate, chloride, sulfate) can significantly impact crystallization success. While all provide Mg²⁺ ions, the acetate ion has different chemical properties than chloride or sulfate. Acetate is a small organic acid that can act as a valuable precipitant.[2] Some studies have shown that this compound can induce specific protein conformational changes that are only slightly induced by magnesium sulfate or chloride, suggesting a unique role for the acetate ion in these cases.[3] However, the success of a particular salt is highly protein-dependent, and what works for one protein may not work for another.[4]
Q3: What are the typical concentrations of this compound used in crystallization screens?
A3: The concentration of this compound can vary widely depending on the specific protein and the other components of the crystallization cocktail (e.g., precipitant, buffer). Published examples show a broad range, from as low as 15 mM to 200 mM or higher.[5][6] Optimization experiments often screen a range of concentrations to find the ideal conditions.[7] For instance, one successful optimization involved reducing the this compound concentration from 100 mM to 80 mM.[7]
Q4: Can this compound affect the pH of my experiment?
A4: Yes. This compound is the salt of a weak acid (acetic acid) and a strong base (magnesium hydroxide). In solution, it can have a slightly basic pH, typically around 8-10 for a 1% solution.[8] It is crucial to consider this property when preparing your crystallization screens and to use a suitable buffer to maintain the desired pH for your protein.
Troubleshooting Guide
This section addresses specific problems users may encounter when using this compound in their crystallization experiments.
Problem 1: Amorphous Precipitate Forms Immediately
Q: I mixed my protein with a condition containing this compound, and it immediately turned into a heavy, non-crystalline precipitate. What should I do?
A: This indicates that the solution is too supersaturated, causing the protein to crash out of solution too rapidly for an ordered crystal lattice to form.[9]
Troubleshooting Steps:
-
Lower Concentrations: Reduce the concentration of the protein, the precipitant (e.g., PEG), or the this compound.[10] Try a 2- to 3-fold dilution of the protein as a first step.[5]
-
Modify Drop Ratio: Change the ratio of protein to reservoir solution in your drop. For example, instead of 1:1, try 2:1 or 1:2 to explore different equilibration pathways.
-
Vary Temperature: Incubating the crystallization plate at a different temperature (either higher or lower) can alter protein solubility and may slow down precipitation.
-
Check Protein Homogeneity: Aggregated or impure protein is a common cause of precipitation. Ensure your protein is monodisperse and >95% pure using techniques like dynamic light scattering (DLS) or size-exclusion chromatography.[5]
Problem 2: Only Salt Crystals Are Forming
Q: My drops contain crystals, but they are salt (this compound) crystals, not my protein. How can I fix this?
A: Salt crystal formation is a common issue when the salt concentration is too high or when components in your protein buffer promote salt crystallization.[11]
Troubleshooting Steps:
-
Reduce Salt Concentration: The most direct approach is to lower the concentration of this compound in the reservoir solution.
-
Ion Exchange: Try "flipping the ions" by substituting this compound with another magnesium salt (e.g., MgCl₂ or MgSO₄) or by keeping the acetate anion and changing the cation (e.g., sodium acetate or ammonium (B1175870) acetate).[3][11] This can disfavor the formation of the specific salt crystal lattice you are observing.
-
Increase Protein Concentration: A higher protein concentration may favor the formation of protein-protein contacts over salt crystal nucleation.[5] Typical starting concentrations are 5-20 mg/mL.[12]
-
Use Seeding: If you have previously obtained even very small protein crystals, you can use them to seed new drops. Seeding can promote protein crystal growth at conditions that might otherwise favor salt crystallization.[10]
Problem 3: No Crystals or Precipitate (Clear Drops)
Q: My crystallization drops containing this compound remain clear after several weeks. What does this mean and what are the next steps?
A: Clear drops indicate that the protein has remained soluble and the solution has not reached the necessary level of supersaturation for nucleation to occur.[9]
Troubleshooting Steps:
-
Increase Concentrations: Increase the concentration of the protein or the precipitant (e.g., PEG). This is the most common method to move the condition into the nucleation zone.
-
Use a Different Precipitant: this compound may not be effective in combination with your current precipitant. Try screening it with different types of precipitants (e.g., different molecular weight PEGs, alcohols, or other salts).[2]
-
Screen a Wider pH Range: Protein solubility is highly dependent on pH. Screening a broad pH range around your protein's isoelectric point (pI) can identify conditions where it is less soluble and more likely to crystallize.
-
Add Nucleants or Additives: Consider using an additive screen. Small molecules, detergents, or metal ions can sometimes promote crystal contacts.[13] Seeding with crystals of a homologous protein can also sometimes induce nucleation.
Problem 4: Poorly Formed Crystals (Needles, Plates, Sea Urchins)
Q: I have obtained crystals, but they are very thin needles, plates, or grow in clusters like "sea urchins." How can I improve their quality?
A: The formation of high-aspect-ratio crystals or clustered growth often points to a nucleation rate that is too high and a growth rate that is too fast in one dimension.[10]
Troubleshooting Steps:
-
Optimize Concentrations: Slightly decrease the concentration of the protein and/or precipitant to slow down the crystallization process. This can reduce the number of initial nuclei, allowing fewer, larger crystals to grow.[10]
-
Additive Screens: Screen a variety of additives. Small molecules can sometimes bind to the crystal surface and inhibit growth in certain directions, leading to more isotropic (three-dimensional) crystals.[13]
-
Microseeding: Crush your existing poor-quality crystals and use the fragments (seeds) to set up new drops at lower supersaturation levels (i.e., lower protein or precipitant concentrations). This allows you to bypass the problematic nucleation step and focus on controlled growth.[10]
-
Change Temperature: Altering the incubation temperature can change the kinetics of crystal growth, potentially favoring the formation of better-quality crystals.
Data and Protocols
Table 1: Example Crystallization Conditions Involving this compound
| Protein Target | This compound Conc. | Other Key Reagents | Reference |
| TG2/Ca2+ complex | 80 - 100 mM | 6-10% PEG 8000, 100-200 mM KCl, 50-100 mM Sodium Cacodylate pH 6.5-6.8 | [7] |
| Macromolecular Complex | 150 mM | 0.2 M Ammonium Acetate, 5% PEG 4000, 0.05 M Sodium HEPES pH 7.0 | [5] |
| Generic Condition | 15 mM | 1.7 M Ammonium Sulfate, 0.05 M Sodium Cacodylate pH 6.0 | [6] |
| Generic Condition | 40 mM | 30% MPD, 0.05 M Sodium Cacodylate pH 6.0 | [6] |
General Experimental Protocol: Hanging Drop Vapor Diffusion
This protocol outlines the basic steps for setting up a crystallization experiment using the hanging drop vapor diffusion method.[12][14]
-
Prepare Reservoir Solution: In the well of a 24-well crystallization plate, pipette 500 µL of the reservoir solution containing the desired concentrations of this compound, buffer, and precipitant.
-
Prepare the Drop: On a siliconized glass coverslip, pipette 1 µL of your concentrated protein solution (typically 5-20 mg/mL).
-
Mix: Add 1 µL of the reservoir solution from the well to the protein drop. Avoid introducing bubbles. Some researchers prefer not to mix the drop to encourage slower equilibration.
-
Seal the Well: Carefully invert the coverslip and place it over the well, using grease on the well rim to create an airtight seal.
-
Incubate and Observe: Store the plate in a stable temperature environment and monitor the drops for crystal growth over time using a microscope.
Visual Guides
Caption: Troubleshooting workflow for protein crystallization experiments.
Caption: General experimental workflow for protein crystallization.
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces a conformational change in Escherichia coli primase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.2. Crystallization and Data Collection [bio-protocol.org]
- 8. lohmann-minerals.com [lohmann-minerals.com]
- 9. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]
- 11. researchgate.net [researchgate.net]
- 12. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. xray.teresebergfors.com [xray.teresebergfors.com]
Technical Support Center: Magnesium Acetate in Hot Start PCR Protocols
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of magnesium acetate (B1210297) in Hot Start PCR protocols. While magnesium chloride (MgCl₂) is more commonly used, magnesium acetate (Mg(OAc)₂) can also be utilized as a source of the essential Mg²⁺ cofactor for DNA polymerase. However, its use can present unique challenges. This guide will help you navigate these issues to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of magnesium in Hot Start PCR?
Magnesium ions (Mg²⁺) are a crucial cofactor for thermostable DNA polymerases, such as Taq polymerase.[1][2] Their primary functions include:
-
Enzyme Activity: Mg²⁺ is essential for the catalytic activity of the DNA polymerase. Without an adequate concentration of free Mg²⁺, the polymerase will be inactive, resulting in low or no PCR product.[3]
-
Primer Annealing: Magnesium ions stabilize the binding of primers to the DNA template by interacting with the negatively charged phosphate (B84403) backbone of the DNA.[1]
-
dNTP Binding: Mg²⁺ forms a soluble complex with deoxynucleotide triphosphates (dNTPs), which is the actual substrate recognized and incorporated by the DNA polymerase.[1][4]
In Hot Start PCR, controlling the availability of Mg²⁺ can be a mechanism to prevent non-specific amplification at lower temperatures. Some methods even use magnesium precipitation to sequester Mg²⁺ until the reaction reaches the initial denaturation temperature.[5][6][7]
Q2: Why would I consider using this compound instead of magnesium chloride?
While less common, there might be specific reasons to use this compound. The choice of the anion (acetate vs. chloride) can influence the activity of certain enzymes. One study demonstrated that this compound induced a significant conformational change in E. coli primase, an effect that was only slightly observed with MgCl₂ or magnesium sulfate (B86663) (MgSO₄).[8] This suggests that the acetate ion is not inert and could potentially modulate the activity or specificity of the DNA polymerase in some contexts. However, for most standard Hot Start PCR applications, MgCl₂ is the well-characterized and recommended magnesium salt.
Q3: What are the main issues associated with using this compound in PCR?
The primary issues stem from the acetate ion itself. Research has shown that sodium acetate at concentrations above 5 mM can inhibit PCR.[9] The potential problems include:
-
Decreased pH: Acetate can lower the pH of the reaction buffer, which can negatively impact the optimal activity of the DNA polymerase.[9]
-
DNA Precipitation: Acetate may form salt complexes with DNA, potentially causing it to precipitate and become unavailable for amplification.[9]
-
Enzyme Inhibition: High concentrations of acetate may directly inhibit the DNA polymerase.
Q4: How does the optimal concentration of this compound compare to magnesium chloride?
There is limited direct comparative data in the literature for Hot Start PCR. However, the general principles of magnesium optimization apply. The optimal concentration of Mg²⁺ is a balance between yield and specificity.
-
Too low: Insufficient Mg²⁺ leads to low or no PCR product due to reduced polymerase activity.[10][11]
-
Too high: Excess Mg²⁺ can decrease the fidelity of the polymerase and increase non-specific amplification by over-stabilizing primer-template binding to mismatched sites.[10][11]
Given the potential inhibitory effects of the acetate ion, it is crucial to empirically determine the optimal this compound concentration for your specific assay, which may differ from the optimal concentration of MgCl₂.
Troubleshooting Guide
This guide addresses common problems you might encounter when using this compound in your Hot Start PCR protocols.
| Problem | Potential Cause(s) Related to this compound | Recommended Solution(s) |
| No PCR Product or Low Yield | 1. Suboptimal Mg²⁺ Concentration: The concentration of this compound is too low, leading to insufficient polymerase activity.[10][11] 2. Inhibitory Acetate Concentration: The acetate concentration is too high, inhibiting the reaction.[9] 3. Incorrect Buffer pH: The acetate may have lowered the pH of the reaction buffer below the optimal range for the polymerase.[9] 4. Chelation of Mg²⁺: Components in your reaction mix (e.g., EDTA from template DNA solution, high dNTP concentration) are chelating the Mg²⁺ ions.[3][12] | 1. Optimize Mg²⁺ Concentration: Perform a this compound titration. Prepare a series of reactions with final Mg²⁺ concentrations ranging from 1.0 mM to 4.0 mM in 0.5 mM increments to find the optimal concentration for your primer-template system.[4][10] 2. Check Acetate Concentration: If you are adding other acetate salts to your buffer, calculate the total acetate concentration to ensure it does not exceed inhibitory levels (e.g., >5 mM).[9] 3. Verify Buffer pH: Ensure your PCR buffer has sufficient buffering capacity to maintain the optimal pH for the polymerase throughout the thermal cycling. 4. Adjust for Chelating Agents: If your DNA template is in a buffer containing EDTA, you may need to increase the this compound concentration to compensate.[12] |
| Non-Specific Bands or Smearing | 1. Excessive Mg²⁺ Concentration: The this compound concentration is too high, which reduces the stringency of primer annealing and promotes non-specific amplification.[10][11] 2. Suboptimal Annealing Temperature: The annealing temperature may be too low, and the excess Mg²⁺ exacerbates the formation of non-specific products. | 1. Decrease this compound Concentration: Reduce the final concentration of this compound in your reaction in 0.5 mM decrements.[13] 2. Increase Annealing Temperature: In conjunction with optimizing the magnesium concentration, increase the annealing temperature in 1-2°C increments. A gradient thermal cycler can be very effective for this optimization.[14] 3. Consider a Different Magnesium Salt: If you continue to have issues with non-specific amplification that cannot be resolved by optimizing concentration and annealing temperature, consider switching to magnesium chloride or magnesium sulfate, as they are more commonly characterized for PCR.[1] |
| Inconsistent Results | 1. Precipitation of Reaction Components: The acetate ions may be causing precipitation of DNA or other reaction components.[9] 2. Poor Pipetting Technique: Magnesium solutions can be viscous, leading to inaccurate pipetting. | 1. Visual Inspection: After setting up the reaction, visually inspect the mixture for any cloudiness or precipitate. 2. Thorough Mixing: Ensure all components, especially the this compound solution and the buffer, are thoroughly mixed before aliquoting. It is good practice to vortex the master mix before adding the template DNA and polymerase.[15] |
Quantitative Data Summary
| Mg²⁺ Concentration | Effect on Polymerase Activity | Effect on Primer Annealing | Effect on PCR Product Yield | Effect on Specificity | Optimal Range (General) |
| Too Low (<1.0 mM) | Very low to no activity | Unstable, inefficient annealing | None or very low | High (but no product) | 1.5 - 2.5 mM (for MgCl₂)[10][13] |
| Optimal | High activity | Stable and specific annealing | High | High | Titration is recommended[4] |
| Too High (>4.0 mM) | May be inhibitory for some polymerases | Over-stabilized, allows non-specific annealing | May decrease due to non-specific products competing for reagents | Low, non-specific bands and smearing are common[11] |
Note on Acetate: The acetate anion can introduce additional variables. At concentrations >5 mM, it may inhibit the reaction, potentially by lowering the pH or causing DNA precipitation.[9] This means the optimal window for this compound concentration might be narrower than for magnesium chloride.
Experimental Protocols
As specific, validated Hot Start PCR protocols using this compound are not common, the following provides a general methodology for optimizing the this compound concentration in a typical antibody-based Hot Start PCR setup.
Objective: To determine the optimal concentration of this compound for a specific primer-template system in a Hot Start PCR.
Materials:
-
Hot Start DNA Polymerase (e.g., antibody-inactivated Taq)
-
10x PCR Buffer without Mg²⁺
-
dNTP mix (10 mM each)
-
Forward and Reverse Primers (10 µM each)
-
Template DNA
-
Nuclease-free water
-
This compound (Mg(OAc)₂) stock solution (e.g., 25 mM)
Methodology:
-
Prepare a Master Mix: Prepare a master mix containing all components except the this compound and the DNA template. This ensures that each reaction receives the same amount of other reagents. For a single 50 µL reaction, this would typically include:
-
5 µL of 10x PCR Buffer (without Mg²⁺)
-
1 µL of 10 mM dNTP mix
-
1 µL of 10 µM Forward Primer
-
1 µL of 10 µM Reverse Primer
-
0.25 µL of Hot Start Taq Polymerase (5 U/µL)
-
Nuclease-free water (volume will vary)
-
-
Set up Titration Reactions: Label a series of PCR tubes for your this compound titration (e.g., 1.0 mM, 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM, 3.5 mM, 4.0 mM).
-
Add this compound: To each tube, add the calculated volume of the 25 mM Mg(OAc)₂ stock solution to achieve the desired final concentration in a 50 µL reaction volume.
-
For 1.0 mM, add 2.0 µL
-
For 1.5 mM, add 3.0 µL
-
...and so on.
-
-
Add Template and Water: Add your template DNA (e.g., 1-100 ng of gDNA, 1 pg-10 ng of plasmid DNA) to each tube. Then add nuclease-free water to bring the final volume of each reaction to 50 µL.
-
Add Master Mix: Aliquot the master mix into each of the tubes.
-
Thermal Cycling: Place the tubes in a thermal cycler and begin the PCR program. A typical program for an antibody-based Hot Start PCR is:
-
Initial Denaturation: 95°C for 2 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tₘ)
-
Extension: 72°C for 1 minute per kb of amplicon length
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Analysis: Analyze the results by running 5-10 µL of each reaction on an agarose (B213101) gel. The optimal this compound concentration is the one that gives the brightest band of the correct size with the least amount of non-specific products.
Visualizations
Caption: A logical workflow for troubleshooting PCR issues, with a focus on magnesium optimization.
Caption: Potential inhibitory mechanisms of high acetate concentrations in PCR.
References
- 1. benchchem.com [benchchem.com]
- 2. PCR conditions | Primer annealing specificity | PCR buffers [qiagen.com]
- 3. help.takarabio.com [help.takarabio.com]
- 4. PCR optimization - Molecular Biology [protocol-online.org]
- 5. Magnesium precipitate hot start method for PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Magnesium precipitate hot start method for PCR. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. US6403341B1 - Magnesium precipitate hot start method for PCR - Google Patents [patents.google.com]
- 8. This compound induces a conformational change in Escherichia coli primase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comprehensive Guide to Understanding Influences on PC... [sbsgenetech.com]
- 10. neb.com [neb.com]
- 11. How does magnesium concentration affect PCR? | AAT Bioquest [aatbio.com]
- 12. academicjournals.org [academicjournals.org]
- 13. neb.com [neb.com]
- 14. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing Magnesium Phosphate in Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the common issue of magnesium phosphate (B84403) precipitation in buffered solutions.
Frequently Asked Questions (FAQs)
Q1: Why does a precipitate form when I add a magnesium salt to my phosphate buffer?
A1: The formation of a precipitate upon adding a magnesium salt (like MgCl₂ or MgSO₄) to a phosphate buffer is typically due to the formation of insoluble magnesium phosphate salts. The most common precipitate is trimagnesium phosphate (Mg₃(PO₄)₂), which has very low solubility in water.[1] Other less common precipitates include dimagnesium phosphate (MgHPO₄) and monomagnesium phosphate (Mg(H₂PO₄)₂).
Q2: What are the key factors that influence magnesium phosphate precipitation?
A2: Several factors can influence the precipitation of magnesium phosphate:
-
pH: This is a critical factor. As the pH of the phosphate buffer increases, the concentration of the phosphate ion (PO₄³⁻) increases. Magnesium ions (Mg²⁺) readily combine with PO₄³⁻ to form insoluble trimagnesium phosphate. Therefore, precipitation is more likely to occur at a higher (more alkaline) pH.[2]
-
Concentration: Higher concentrations of both magnesium and phosphate ions in the solution increase the likelihood of the ion product exceeding the solubility product constant (Ksp), leading to precipitation.
-
Temperature: The solubility of magnesium phosphate salts can be temperature-dependent. In some cases, storing solutions in the cold can lead to precipitation.
-
Order of Reagent Addition: The way in which the components of the buffer are mixed can significantly impact the outcome. Adding concentrated magnesium and phosphate solutions directly to each other is likely to cause immediate precipitation.
Q3: Are there alternative buffers I can use to avoid this issue?
A3: Yes, if your experimental conditions allow, consider using buffers with low or no metal-binding capacity. Buffers like HEPES, PIPES, and MOPS are generally less prone to precipitating with divalent cations like magnesium. However, always verify the compatibility of your chosen buffer with your specific experimental system.
Q4: Can I use a chelating agent to prevent precipitation?
A4: Yes, a chelating agent like EDTA can be used to sequester magnesium ions and prevent them from reacting with phosphate. However, this will reduce the concentration of free, biologically active Mg²⁺ ions. This may not be suitable for experiments where magnesium is a required cofactor for an enzyme.
Troubleshooting Guides
Problem: I observed a white, cloudy precipitate in my phosphate buffer after adding magnesium chloride.
This is a common indication of magnesium phosphate precipitation. Follow these steps to diagnose and resolve the issue:
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting magnesium phosphate precipitation.
Data Presentation
The solubility of magnesium phosphate is highly dependent on the specific salt and the conditions of the solution. The solubility product constant (Ksp) is a useful measure of a compound's solubility. A smaller Ksp value indicates lower solubility.
| Magnesium Phosphate Salt | Chemical Formula | Ksp at 25°C | pKsp |
| Dimagnesium phosphate trihydrate | MgHPO₄·3H₂O | 1.48 x 10⁻⁶ | 5.83 ± 0.01 |
| Trimagnesium phosphate | Mg₃(PO₄)₂ | 1.0 x 10⁻²⁵ | - |
| Trimagnesium phosphate twenty-two hydrate | Mg₃(PO₄)₂·22H₂O | 2.00 x 10⁻²⁴ | 23.70 ± 0.12 |
| Anhydrous trimagnesium phosphate | Mg₃(PO₄)₂ | 5.25 x 10⁻²⁴ | 23.28 ± 0.01 |
Note: The solubility of monobasic magnesium phosphate (Mg(H₂PO₄)₂) is higher than the other forms, but it can convert to the less soluble dimagnesium phosphate in aqueous solutions.[3]
Experimental Protocols
Protocol 1: Preparation of a Phosphate Buffer with Magnesium
This protocol is designed to minimize the risk of magnesium phosphate precipitation.
-
Prepare Concentrated Stock Solutions:
-
Prepare a 1 M stock solution of your phosphate buffer components (e.g., a mixture of monobasic and dibasic sodium or potassium phosphate to achieve the desired pH).
-
Prepare a separate 1 M stock solution of magnesium chloride (MgCl₂).
-
-
Dilute the Phosphate Buffer:
-
In a clean container, add the required volume of high-purity water for your final buffer volume.
-
Add the appropriate volume of the concentrated phosphate buffer stock solution to the water and mix thoroughly.
-
-
Adjust the pH:
-
Measure the pH of the diluted phosphate buffer. Adjust to the desired pH using small additions of NaOH or HCl. It is generally advisable to keep the pH at or below 7.5 to minimize precipitation.
-
-
Add Magnesium Chloride:
-
Slowly, and with constant stirring, add the required volume of the 1 M MgCl₂ stock solution to the diluted and pH-adjusted phosphate buffer.
-
Critical Step: Add the magnesium chloride solution dropwise to avoid localized high concentrations that can trigger precipitation.
-
-
Final Volume and Sterilization:
-
Bring the buffer to the final desired volume with high-purity water.
-
If required, sterilize the buffer by filtration through a 0.22 µm filter. Autoclaving is generally not recommended as it can promote precipitation.
-
-
Storage:
-
Store the buffer at room temperature. If refrigeration is necessary, be aware that this may increase the risk of precipitation over time.
-
Protocol 2: Generic Protein Kinase A (PKA) Assay
This protocol provides a general workflow for a PKA assay, a common experiment where magnesium is a critical cofactor and phosphate is present in the form of ATP.
Experimental Workflow for a PKA Assay
Caption: A simplified workflow for a typical protein kinase A assay.
Materials:
-
PKA Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT[4]
-
Purified, active PKA enzyme
-
PKA substrate (e.g., Kemptide)
-
ATP
-
Kinase inhibitor (optional, for control or screening)
-
Stop solution (e.g., EDTA solution)
-
Detection reagent (appropriate for the assay format, e.g., ADP-Glo™)
-
384-well low-volume assay plates
Procedure:
-
Reagent Preparation:
-
Prepare the PKA Kinase Buffer as described in Protocol 1, ensuring the final pH is 7.5.
-
Dilute the PKA enzyme, substrate, ATP, and any inhibitors to their final working concentrations in the PKA Kinase Buffer.
-
-
Reaction Setup:
-
In the wells of a 384-well plate, add the following in order:
-
The desired volume of PKA Kinase Buffer.
-
The kinase inhibitor or vehicle control.
-
The diluted PKA enzyme.
-
-
-
Initiate the Kinase Reaction:
-
To each well, add a mixture of the substrate and ATP to start the reaction.
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.
-
-
Stop the Reaction:
-
Add the stop solution to each well to chelate the Mg²⁺ and halt the enzymatic reaction.
-
-
Detection:
-
Add the detection reagent according to the manufacturer's instructions. This may involve an additional incubation period.
-
Read the signal (e.g., luminescence, fluorescence, or radioactivity) using a suitable plate reader.
-
-
Data Analysis:
-
Analyze the data to determine kinase activity or the potency of inhibitors.
-
References
Technical Support Center: Refining Buffer Conditions with Magnesium Acetate for Enzyme Kinetics
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with magnesium acetate (B1210297) in enzyme kinetics experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of buffer conditions containing magnesium acetate.
Issue 1: Unexpectedly Low Enzyme Activity
-
Potential Cause: Suboptimal magnesium ion concentration.
-
Solution: The concentration of magnesium is critical for the activity of many enzymes, such as kinases and polymerases.[1] A titration experiment should be performed to determine the optimal this compound concentration for your specific enzyme and substrate. It is important to note that for some enzymes, high concentrations of magnesium can be inhibitory.[2]
-
Potential Cause: The acetate ion is interfering with the enzyme.
-
Solution: While often considered an innocuous counter-ion, acetate can sometimes influence enzyme activity. To determine if the acetate ion is the source of the issue, compare the enzyme's activity in a buffer containing this compound to one containing magnesium chloride or magnesium sulfate (B86663) at the same molar concentration of Mg²⁺. A study on E. coli primase found that this compound induced a more significant conformational change compared to magnesium chloride or sulfate, which could positively or negatively impact your enzyme's activity.[3][4]
-
Potential Cause: Incorrect pH of the buffer.
-
Solution: The pH of a this compound solution can be slightly alkaline.[3] Ensure that the final pH of your reaction buffer is within the optimal range for your enzyme's activity. A 1M solution of this compound in water typically has a pH between 5.0 and 7.0.[5]
Issue 2: High Background Signal or Non-Specific Reactions
-
Potential Cause: this compound concentration is too high.
-
Solution: Excess magnesium ions can sometimes lead to non-specific enzyme activity or increase the rate of non-enzymatic reactions, contributing to a high background signal.[6] This is particularly relevant for reactions like PCR, where excess Mg²⁺ can promote non-specific primer annealing.[7] Systematically lower the concentration of this compound in your reaction to see if the background signal decreases.
-
Potential Cause: Contaminants in the this compound.
-
Solution: Ensure you are using a high-purity, molecular biology grade this compound. Lower-grade reagents may contain contaminants that interfere with your assay.
Issue 3: Poor Reproducibility Between Experiments
-
Potential Cause: Hygroscopic nature of this compound.
-
Solution: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[3] This can lead to inaccuracies when preparing stock solutions by weight. For improved consistency, it is recommended to use a freshly opened bottle of this compound or to properly desiccate the reagent before use. Alternatively, prepare a concentrated stock solution and determine its precise concentration by a validated method, then use this standardized stock for your experiments.
-
Potential Cause: Instability of the stock solution.
-
Solution: While generally stable, repeated freeze-thaw cycles or improper storage of the this compound stock solution could lead to concentration changes over time. Prepare fresh stock solutions regularly and store them at the recommended temperature. An unopened 1M aqueous solution of this compound is stable at room temperature until the retest date on the certificate of analysis.
Issue 4: Precipitate Formation in the Buffer
-
Potential Cause: High concentration of phosphate (B84403) in the buffer.
-
Solution: Magnesium ions can precipitate with phosphate, especially at higher concentrations and alkaline pH. If your buffer contains phosphate, you may need to lower the concentration of either the this compound or the phosphate, or adjust the pH to be more acidic.
-
Potential Cause: Temperature-dependent solubility.
-
Solution: The solubility of this compound can be affected by temperature. Ensure that all buffer components are fully dissolved at the working temperature of your experiment. Anhydrous this compound is stable up to approximately 225°C.[8]
Troubleshooting Workflow
Caption: Troubleshooting workflow for enzyme kinetics experiments using this compound.
Frequently Asked Questions (FAQs)
Why should I consider using this compound instead of magnesium chloride in my enzyme kinetics buffer?
This compound can be a preferable alternative to magnesium chloride in certain situations. The acetate ion is generally less disruptive to protein structure and function than the chloride ion. For some enzymes, like E. coli primase, this compound has been shown to induce a more favorable conformational change for activity.[4] Additionally, in applications like protein crystallization, the choice of counter-ion can significantly impact the outcome.[9]
What is the optimal concentration range for this compound in a typical enzyme assay?
There is no single optimal concentration, as it is highly dependent on the specific enzyme, substrate, and assay conditions. For many enzymes, a starting concentration in the range of 1-10 mM is common.[1] For example, in PCR with Taq DNA Polymerase, the optimal magnesium concentration is typically between 1.5-2.0 mM.[6] However, it is crucial to perform a magnesium titration experiment to determine the empirical optimum for your system.
How does the acetate ion affect my enzyme or assay?
The acetate ion can have several effects. It can act as a general acid-base catalyst, and its presence may alter the ionic strength and pH of the buffer. In a study on Lactobacillus, the addition of this compound enhanced the production of acetic acid and increased the antimold activity of the bacteria.[10] For most enzyme kinetics studies, these effects are minimal, but they should be considered if you observe unexpected results.
Can I directly substitute this compound for magnesium chloride on a 1:1 molar basis?
While a 1:1 molar substitution is a reasonable starting point, it is not always directly transferable. The different counter-ions (acetate vs. chloride) can have varying effects on enzyme conformation, stability, and activity.[4] It is always recommended to re-optimize the magnesium concentration when changing the salt form.
How does pH affect the stability and function of this compound in my buffer?
This compound is stable across a wide range of pH values typically used in enzyme kinetics (pH 5-9). However, the pH of the buffer can influence the chelation of magnesium by other buffer components or substrates, such as ATP. At a more alkaline pH, there is a higher risk of magnesium hydroxide (B78521) or magnesium phosphate precipitation. A 1M aqueous solution of this compound has a pH in the range of 5.0-7.0.[5]
Data Summary Tables
Table 1: Comparison of Common Magnesium Salts in Enzyme Assays
| Property | This compound | Magnesium Chloride | Magnesium Sulfate |
| Formula | Mg(CH₃COO)₂ | MgCl₂ | MgSO₄ |
| Anhydrous MW | 142.39 g/mol | 95.21 g/mol | 120.37 g/mol |
| Hygroscopic | Yes[3] | Yes | Yes (less so) |
| Typical pH (1M aq.) | 5.0 - 7.0[5] | Neutral | Neutral |
| Potential Issues | Can influence pH; hygroscopic nature affects weighing accuracy.[3] | "Chloride inhibition" of some enzymes. | Sulfate can interfere with some assays, e.g., those using barium precipitation. |
| Notes | Acetate may induce specific conformational changes.[4] | Commonly used, highly soluble. | Alternative when chloride is problematic. |
Table 2: Effect of Magnesium Concentration on Kinetic Parameters for a Hypothetical Kinase
| [this compound] (mM) | Vmax (µM/min) | Km (ATP) (µM) | Catalytic Efficiency (Vmax/Km) |
| 0.1 | 15 | 50 | 0.3 |
| 0.5 | 45 | 35 | 1.29 |
| 1.0 | 80 | 25 | 3.2 |
| 2.5 | 120 | 20 | 6.0 |
| 5.0 | 150 | 22 | 6.82 |
| 10.0 | 145 | 28 | 5.18 |
| 20.0 | 110 | 40 | 2.75 |
This table presents hypothetical data to illustrate the importance of optimizing magnesium concentration.
Experimental Protocols
Protocol: Titration of this compound to Determine Optimal Enzyme Activity
This protocol is designed to find the optimal concentration of this compound for a given enzyme-catalyzed reaction.
Materials:
-
Purified enzyme of interest
-
Substrate(s) for the enzyme
-
Reaction buffer (e.g., Tris-HCl, HEPES) without magnesium
-
1 M stock solution of high-purity this compound
-
Assay-specific detection reagents
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Prepare a series of this compound dilutions: In separate tubes, prepare a range of final this compound concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10, 20 mM) by diluting the 1 M stock solution in the reaction buffer.[1]
-
Set up the reactions: In a 96-well plate, add the reaction buffer, substrate(s), and the varying concentrations of this compound to each well.
-
Equilibrate: Incubate the plate at the optimal temperature for the enzyme for 5 minutes to allow all components to reach thermal equilibrium.
-
Initiate the reaction: Add a fixed amount of the enzyme to each well to start the reaction.
-
Measure the reaction rate: Immediately begin measuring the rate of product formation or substrate depletion using a suitable detection method (e.g., absorbance, fluorescence) over a set period. Ensure the measurements are taken within the linear range of the reaction.
-
Analyze the data: Plot the initial reaction velocity (rate) against the corresponding this compound concentration. The peak of the resulting curve represents the optimal this compound concentration for your enzyme under these conditions.
Experimental Workflow
Caption: Workflow for determining optimal this compound concentration.
Signaling Pathway Diagram
Magnesium's Role in a Generic Kinase Cascade
Magnesium is an essential cofactor for kinases, which are central to many signaling pathways.[11] It typically forms a complex with ATP (Mg-ATP), which is the actual substrate for the kinase.[4][11] This complex facilitates the transfer of the gamma-phosphate from ATP to the substrate protein.
Caption: Role of Mg²⁺-ATP complex in a generic kinase signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. An Open and Shut Case: The Interaction of Magnesium with MST Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound induces a conformational change in Escherichia coli primase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. neb.com [neb.com]
- 7. How does magnesium concentration affect PCR? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Magnesium Acetate Concentration Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for accurately determining magnesium acetate (B1210297) concentration in experimental settings. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for determining the concentration of magnesium acetate?
A1: The most prevalent and widely accepted method is complexometric titration using ethylenediaminetetraacetic acid (EDTA).[1][2][3][4][5] This technique involves titrating the this compound solution with a standardized EDTA solution at a pH of 10.[3][5] An indicator, typically Eriochrome Black T, is used to signal the endpoint of the titration, which is observed as a distinct color change from wine red to blue.[1][3][6]
Q2: Why is the pH critical in the EDTA titration for magnesium?
A2: The formation of the magnesium-EDTA complex is pH-dependent.[5] Maintaining a pH of 10 is crucial for the reaction to be quantitative, ensuring that all magnesium ions react with the EDTA.[5] An ammonia (B1221849) buffer is commonly used to maintain this alkaline condition.[3][5]
Q3: What are the potential sources of error in complexometric titration of this compound?
A3: Several factors can lead to inaccurate results:
-
Incorrect pH: Deviation from the optimal pH of 10 can lead to incomplete complex formation.[5]
-
Presence of interfering ions: Other metal ions in the sample can also react with EDTA, leading to an overestimation of magnesium concentration.[3]
-
Indistinct endpoint: Difficulty in observing the precise color change of the indicator can introduce variability.[3]
-
Inaccurate standardization of the EDTA solution: The accuracy of the result is directly dependent on the accurately known concentration of the EDTA titrant.
Q4: Can other analytical methods be used to determine magnesium concentration?
A4: Yes, other methods are available, including:
-
Atomic Absorption Spectrometry (AAS): This is a sensitive method for determining the concentration of magnesium ions.[7] It is particularly useful for measuring low concentrations.
-
Ion-Selective Electrodes (ISE): An ISE sensitive to copper ions can be used for the automated determination of magnesium by titration with EDTA, where a small amount of Cu-EDTA complex acts as an indicator.[8]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique can be used for trace and ultratrace elemental analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Endpoint is difficult to see or is not sharp. | Faint or indistinct color change of the indicator. | - Ensure a proper amount of Eriochrome Black T indicator is used. Too much or too little can obscure the endpoint. - Perform a trial titration on a known, low-volume sample to familiarize yourself with the expected color change.[5] - Ensure the pH is correctly buffered to 10.[5] |
| Results are consistently higher than expected. | Presence of other metal ions that also react with EDTA (e.g., calcium, aluminum). | - If other metal ions are present, they need to be masked or removed prior to titration. For example, calcium can be precipitated.[3] - Use a masking agent to selectively prevent interfering ions from reacting with EDTA. |
| Inconsistent results between replicate titrations. | - Improper mixing of the solution. - Inconsistent reading of the burette. - Temperature fluctuations affecting the reaction. | - Ensure the solution is stirred thoroughly throughout the titration. - Read the burette volume at eye level to avoid parallax error. - Perform titrations at a consistent room temperature. |
| The solution remains red and does not turn blue. | Insufficient EDTA has been added to complex all the magnesium ions. | - Continue adding EDTA titrant until the blue endpoint is reached. - If a large volume of titrant is required, the initial this compound solution may be more concentrated than anticipated. Consider diluting the sample for subsequent titrations. |
| The initial solution is not wine red after adding the indicator. | The pH of the solution is not correct. | - Check the pH of your this compound solution before adding the indicator. Adjust to pH 10 using an ammonia buffer.[3][5] |
Experimental Protocols
Complexometric Titration with EDTA
This protocol outlines the steps for determining the concentration of this compound tetrahydrate.
Materials:
-
This compound solution (sample)
-
0.1 M EDTA volumetric solution (standardized)
-
Ammoniacal buffer solution (pH 10)
-
Eriochrome Black T indicator mixture
-
250 mL Beaker or Erlenmeyer flask
-
Burette
-
Pipette
-
Distilled water
Procedure:
-
Accurately weigh approximately 0.85 g of the this compound sample and dissolve it in 50 mL of distilled water in a 250 mL beaker.[1]
-
Add 5 mL of the pH 10 ammoniacal buffer solution.[1]
-
Add approximately 50 mg of the Eriochrome Black T indicator mixture. The solution should turn a wine-red color.[1][9]
-
Titrate the solution with the 0.1 M EDTA volumetric solution.[1]
-
The endpoint is reached when the color changes from red to a clear blue, with no remaining trace of red.[1]
-
Record the volume of EDTA solution used.
-
Calculate the concentration of this compound. One milliliter of 0.1 M EDTA is equivalent to 0.02145 g of (CH₃COO)₂Mg·4H₂O.[1]
Visualizations
References
Technical Support Center: Magnesium Acetate Solubility in Complex Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with magnesium acetate (B1210297) solubility in complex experimental mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of magnesium acetate?
This compound is highly soluble in water and is also freely soluble in ethanol.[1] Its solubility in water increases significantly with temperature.[2][3] It is a hygroscopic compound, meaning it readily absorbs moisture from the air, so it should be stored in a dry environment.[4] An aqueous solution of this compound is slightly alkaline.[4]
Q2: How does temperature affect the solubility of this compound in water?
The solubility of this compound in water increases as the temperature rises. This means you can dissolve more this compound in warmer water.[2][3]
Q3: Can the presence of other salts in my mixture affect this compound solubility?
Yes. The "common ion effect" can decrease the solubility of this compound if other salts containing acetate ions (e.g., sodium acetate, potassium acetate) are present. This is because the excess acetate ions from the other salt shift the dissolution equilibrium of this compound, favoring the solid, undissolved state.[5][6]
Q4: How does the pH of my solution impact this compound solubility?
The pH of a solution can significantly influence the solubility of magnesium salts, especially in buffered systems. In phosphate (B84403) buffers, for instance, a higher pH increases the concentration of phosphate ions (PO₄³⁻), which can react with magnesium ions to form insoluble magnesium phosphate.[7] Maintaining a neutral to slightly acidic pH can help prevent this precipitation.
Q5: I've observed precipitation in my buffer containing this compound. What could be the cause?
Precipitation in buffered solutions containing this compound is often due to the formation of insoluble magnesium salts. Common culprits include:
-
Phosphate Buffers: Magnesium phosphate is poorly soluble and a common cause of precipitation, especially at neutral to alkaline pH.[7][8][9]
-
Carbonate Buffers: The presence of carbonate can lead to the formation of magnesium carbonate, another sparingly soluble salt.[7]
Troubleshooting Guides
Issue 1: Precipitation Observed Upon Addition of this compound to a Complex Mixture
Possible Causes:
-
Supersaturation: The concentration of this compound may have exceeded its solubility limit in the specific solvent system at the working temperature.
-
Common Ion Effect: The mixture may contain other acetate salts, reducing the solubility of this compound.[5][6]
-
Incompatible Buffer System: The buffer, such as a phosphate or carbonate buffer, may be forming an insoluble salt with magnesium.[7][10]
-
pH Shift: The addition of this compound may have altered the pH of the solution to a range where other components are no longer soluble.
Troubleshooting Steps:
-
Increase Temperature: Gently warm the solution. The solubility of this compound generally increases with temperature.[2][3]
-
Dilute the Solution: If the experimental parameters allow, increase the solvent volume to lower the overall concentration of all solutes.
-
Adjust pH: Carefully adjust the pH of the solution. A slightly more acidic environment can sometimes prevent the precipitation of magnesium salts like magnesium phosphate.[7]
-
Sequential Addition of Reagents: When preparing the mixture, dissolve all other components first and add the this compound solution as the final step, ideally dropwise while stirring.[7]
-
Consider an Alternative Magnesium Salt: If acetate is not critical for the reaction, consider using a more soluble magnesium salt like magnesium chloride, though be mindful of potential effects of the different anion.
Issue 2: Cloudiness or Precipitation in a Biological Buffer (e.g., for PCR or enzyme assays)
Possible Causes:
-
Interaction with Buffer Components: As mentioned, phosphate buffers are a primary cause of magnesium salt precipitation.[7][8]
-
High Concentrations of Biomolecules: High concentrations of proteins or nucleic acids can sometimes influence the solubility of salts.
-
Temperature Changes: Cooling a solution that was prepared at a higher temperature can lead to precipitation as solubility decreases.[7]
Troubleshooting Steps:
-
Buffer Selection: If possible, switch to a non-phosphate buffer system like Tris-HCl or HEPES, which are generally more compatible with magnesium ions.[7]
-
Optimize Magnesium Concentration: Use the lowest effective concentration of this compound required for your experiment.
-
Prepare Fresh Solutions: Prepare solutions fresh before use and avoid long-term storage of complex mixtures containing this compound.
-
Separate Stock Solutions: Prepare concentrated stock solutions of the buffer and this compound separately. Combine them at their final working concentrations just before the experiment.[8]
Data Presentation
Table 1: Solubility of this compound Tetrahydrate in Water at Various Temperatures
| Temperature (°C) | Solubility (g / 100 mL) |
| 11.1 | 28.9 |
| 15 | 79.7 |
| 15.07 | 49.2 |
| 21.86 | 77.6 |
| 31.79 | 82.75 |
| 35.34 | 213.7 |
| 40.95 | 412.8 |
(Data sourced from Khim. Spravochnik, 1983)[11]
Experimental Protocols
Protocol 1: General Method for Determining this compound Solubility in a Complex Mixture
-
Preparation of Saturated Solution:
-
Prepare the complex mixture (buffer, other salts, organic solvents, etc.) without this compound.
-
Gradually add an excess of this compound to a known volume of the mixture while stirring continuously at a constant temperature.
-
Allow the suspension to equilibrate for a sufficient period (e.g., 24 hours) with continuous agitation to ensure saturation.
-
-
Separation of Undissolved Solute:
-
Centrifuge the saturated solution at high speed to pellet the undissolved this compound.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter can also be used.
-
-
Quantification of Dissolved Magnesium:
-
Analyze the concentration of magnesium in the supernatant using an appropriate analytical technique.
-
Complexometric Titration with EDTA: This is a classic and reliable method for determining magnesium ion concentration.[12]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A highly sensitive method for elemental analysis.
-
Atomic Absorption Spectroscopy (AAS): Another sensitive technique for quantifying metal ions.
-
-
Calculation of Solubility:
-
Based on the determined concentration of magnesium in the supernatant, calculate the solubility of this compound in the complex mixture in g/100 mL or mol/L.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for determining solubility.
References
- 1. mubychem.net [mubychem.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. jchemlett.com [jchemlett.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. solubility - Availabilty of magnesium ions in phosphate buffer - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Carbonate and magnesium interactive effect on calcium phosphate precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound tetrahydrate [chemister.ru]
- 12. quora.com [quora.com]
Technical Support Center: Mitigating EDTA's Impact on Magnesium Acetate in PCR
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of EDTA contamination in PCR when using magnesium acetate (B1210297).
Troubleshooting Guides
Problem: My PCR has failed or shows low yield, and I suspect EDTA contamination from my DNA sample.
This guide provides a step-by-step approach to diagnose and resolve PCR inhibition caused by EDTA.
Step 1: Identify the Potential Source of EDTA
The first step is to determine the likely source of EDTA in your PCR reaction. Common sources include:
-
DNA/RNA Elution Buffers: Many nucleic acid purification kits use elution buffers containing EDTA (e.g., TE buffer) to protect nucleic acids from nuclease degradation.[1]
-
Sample Storage Solutions: DNA and RNA samples are frequently stored in TE (Tris-EDTA) buffer for long-term stability.[1][2]
-
Anticoagulants: EDTA is a common anticoagulant used for blood sample collection.[1]
Step 2: Choose a Mitigation Strategy
Once you have identified the likely source of EDTA, select one of the following strategies to counteract its inhibitory effect.
-
Option A: Dilute the DNA Template
-
When to use: This is the simplest method and is effective if you have a high concentration of template DNA.[1]
-
Procedure: Perform a serial dilution of your DNA template (e.g., 1:10, 1:100) in nuclease-free water. Use these diluted samples as the template for your PCR. This will also dilute the EDTA concentration.[1]
-
-
Option B: Increase Magnesium Acetate Concentration
-
When to use: This is a suitable approach when your DNA template concentration is low and further dilution is not feasible. Since EDTA inhibits PCR by chelating Mg²⁺ ions, adding an excess of this compound can overcome this effect.[1]
-
Procedure: Titrate the this compound concentration in your PCR master mix. Refer to the detailed experimental protocol below for optimizing the this compound concentration.
-
-
Option C: Remove EDTA from the DNA Sample
-
When to use: This is the most thorough method and is recommended when the above strategies fail or for highly sensitive downstream applications.
-
Procedures:
-
Ethanol (B145695) Precipitation: A standard method to precipitate and purify DNA, effectively removing EDTA.
-
Spin Column Purification: Use a commercial DNA purification kit to re-purify your sample, ensuring the final elution is done in an EDTA-free buffer or nuclease-free water.
-
-
Frequently Asked Questions (FAQs)
Q1: How does EDTA inhibit PCR?
EDTA (ethylenediaminetetraacetic acid) is a chelating agent, which means it binds to divalent cations. In a PCR reaction, EDTA strongly binds to magnesium ions (Mg²⁺). DNA polymerase, the enzyme essential for PCR, requires free Mg²⁺ as a cofactor to function. By sequestering the available magnesium, EDTA effectively inhibits the DNA polymerase, leading to a failed or low-yield PCR.[2][3]
Q2: What is a typical concentration of EDTA in TE buffer?
A standard TE buffer (Tris-EDTA) typically contains 1 mM of EDTA.[2][4]
Q3: At what concentration does EDTA become inhibitory to PCR?
The inhibitory concentration of EDTA can vary depending on the specific PCR conditions. However, a general guideline is:
-
0.5 mM EDTA: Can significantly reduce the PCR product yield.[5]
-
1 mM EDTA: Can completely inhibit the PCR reaction.[5]
Q4: Can I use this compound instead of magnesium chloride to counteract EDTA?
Yes, this compound can be used to provide the necessary Mg²⁺ ions. The principle of overcoming EDTA chelation is the same. However, be aware that high concentrations of acetate ions (greater than 5 mM from sources like sodium acetate) can be inhibitory to PCR.[5] Therefore, it is crucial to optimize the this compound concentration through titration.
Q5: What is the optimal concentration of this compound in a PCR reaction?
The optimal magnesium concentration is generally between 1.5 mM and 4.0 mM.[4][6] However, this can be dependent on the specific DNA polymerase, template, and primers used. It is always recommended to perform a this compound titration to determine the optimal concentration for your specific experimental conditions, especially in the presence of EDTA.
Q6: Are there alternatives to storing my DNA in TE buffer?
Yes, if EDTA inhibition is a recurring issue, consider these alternatives for DNA storage:
-
Nuclease-free water: Suitable for short-term storage.
-
Tris buffer (e.g., 10 mM Tris-HCl, pH 8.0): Provides a stable pH environment without the inhibitory effects of EDTA.[1]
Data Presentation
Table 1: Key Concentrations Related to EDTA and Magnesium in PCR
| Component | Typical Concentration | Effect on PCR |
| EDTA in TE Buffer | 1 mM | Inhibitory |
| Inhibitory EDTA Concentration | 0.5 - 1 mM | Reduces or completely inhibits PCR yield[5] |
| Optimal Mg²⁺ Concentration | 1.5 - 4.0 mM | Essential for DNA polymerase activity[4][6] |
| Inhibitory Acetate Concentration | > 5 mM (from Sodium Acetate) | Can inhibit PCR[5] |
Table 2: Troubleshooting Summary for EDTA Inhibition
| Mitigation Strategy | Best For | Key Consideration |
| Template Dilution | High concentration DNA templates. | May reduce template amount below detection limits. |
| Increase this compound | Low concentration DNA templates. | Requires optimization (titration) to avoid excess magnesium or acetate inhibition. |
| EDTA Removal | Highly sensitive applications or when other methods fail. | May lead to some DNA loss during the purification process. |
Experimental Protocols
Protocol 1: this compound Titration to Overcome EDTA Inhibition
Objective: To determine the optimal concentration of this compound required to rescue a PCR reaction inhibited by EDTA.
Materials:
-
DNA template (suspected to contain EDTA)
-
PCR master mix components (polymerase, buffer without Mg²⁺, dNTPs, primers)
-
This compound stock solution (e.g., 25 mM)
-
Nuclease-free water
-
Positive control DNA (known to work, in EDTA-free buffer)
-
Negative control (no template)
Procedure:
-
Prepare a master mix: Combine all PCR components except for this compound.
-
Set up a series of reactions: Aliquot the master mix into separate PCR tubes.
-
Create a this compound gradient: Add the appropriate volume of the this compound stock solution to each tube to achieve a range of final concentrations. A good starting range is from 1.5 mM to 5.0 mM, in 0.5 mM increments.
-
Add templates and controls:
-
Add your DNA template containing the suspected EDTA to each tube in the magnesium gradient.
-
Set up a positive control reaction with a known good template and an optimal Mg²⁺ concentration (e.g., 2.0 mM).
-
Set up a negative control with no template.
-
-
Perform PCR: Run the PCR with your standard cycling conditions.
-
Analyze results: Visualize the PCR products on an agarose (B213101) gel. The optimal this compound concentration will be the one that gives the strongest, most specific band for your target amplicon.
Protocol 2: Ethanol Precipitation for EDTA Removal
Objective: To remove EDTA from a DNA sample.
Materials:
-
DNA sample in EDTA-containing buffer
-
3 M Sodium Acetate (pH 5.2)
-
Cold 100% ethanol
-
70% ethanol
-
Nuclease-free water or 10 mM Tris-HCl (pH 8.0)
Procedure:
-
Measure the volume of your DNA sample in a microcentrifuge tube.
-
Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the DNA sample and mix well.[1]
-
Add 2.5 volumes of cold 100% ethanol and mix by inverting the tube several times.[1]
-
Incubate at -20°C for at least 30 minutes. For low DNA concentrations, you can extend the incubation overnight.[1]
-
Centrifuge at >12,000 x g for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Wash the pellet by adding 500 µL of 70% ethanol and centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Carefully decant the 70% ethanol.
-
Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry.
-
Resuspend the DNA pellet in an appropriate volume of nuclease-free water or an EDTA-free buffer (e.g., 10 mM Tris-HCl, pH 8.0).
Mandatory Visualizations
Caption: Mechanism of EDTA inhibition in PCR.
Caption: Workflow for troubleshooting EDTA-inhibited PCR.
Caption: Decision tree for selecting an EDTA mitigation strategy.
References
Validation & Comparative
A Comparative Guide: Magnesium Acetate vs. Magnesium Chloride for Enhanced DNA Polymerase Activity
For Researchers, Scientists, and Drug Development Professionals
Magnesium ions (Mg²⁺) are an indispensable cofactor for the catalytic activity of DNA polymerases. The choice of the magnesium salt used in a polymerase chain reaction (PCR) or other enzymatic assays can significantly impact the efficiency, specificity, and fidelity of DNA synthesis. While magnesium chloride (MgCl₂) is the most commonly used salt, alternatives like magnesium acetate (B1210297) [Mg(OAc)₂] are also considered, raising questions about their comparative performance. This guide provides an objective comparison of magnesium acetate and magnesium chloride on DNA polymerase activity, supported by an understanding of the underlying biochemical principles and experimental considerations.
The Critical Role of Magnesium in DNA Polymerization
DNA polymerases catalyze the formation of phosphodiester bonds between the incoming deoxynucleoside triphosphates (dNTPs) and the 3'-hydroxyl group of the growing DNA strand. This catalytic activity is critically dependent on the presence of divalent cations, with Mg²⁺ being the most common and physiologically relevant.[1][2] The magnesium ions play a multifaceted role in the reaction:
-
Facilitating dNTP binding: One Mg²⁺ ion coordinates with the triphosphate group of the incoming dNTP, positioning it correctly in the active site of the polymerase.[2]
-
Catalysis of the nucleotidyl transfer reaction: A second Mg²⁺ ion interacts with the 3'-hydroxyl group of the primer, lowering its pKa and facilitating its nucleophilic attack on the alpha-phosphate of the dNTP.
-
Stabilizing the transition state: The magnesium ions help to stabilize the negative charges that develop during the formation of the pentacovalent phosphate (B84403) transition state.
-
Promoting pyrophosphate release: After the phosphodiester bond is formed, Mg²⁺ aids in the release of the pyrophosphate (PPi) byproduct.
This compound vs. Magnesium Chloride: A Head-to-Head Comparison
While the magnesium ion is the key player, the counter-ion (chloride or acetate) can also influence the overall reaction kinetics and specificity. Direct quantitative comparisons in the literature are scarce, but inferences can be drawn from studies on different magnesium salts and the known properties of the anions.
| Feature | Magnesium Chloride (MgCl₂) | This compound [Mg(OAc)₂] |
| Primary Role of Mg²⁺ | Essential cofactor for DNA polymerase activity.[1][2] | Essential cofactor for DNA polymerase activity. |
| Typical Concentration in PCR | 1.5 - 2.5 mM for standard Taq polymerase.[3] | Optimization is required, as it is less commonly used. |
| Effect on Enzyme Conformation | Standard cofactor for most DNA polymerases. | Has been shown to induce a more significant conformational change in E. coli primase compared to MgCl₂. This suggests a potential for altering polymerase conformation and activity, though direct evidence for DNA polymerases is limited. |
| Anion Effect | Chloride ions (Cl⁻) are generally considered spectator ions, but at high concentrations, they can be inhibitory to some enzymatic reactions. | Acetate ions (OAc⁻) may participate in the buffering of the reaction and could have different interactions with the polymerase and DNA compared to chloride ions. |
| Impact on PCR Specificity | Higher concentrations can decrease the stringency of primer annealing, potentially leading to non-specific amplification.[3][4] | The effect on specificity is not well-documented but would also be dependent on the optimal Mg²⁺ concentration. |
| Common Applications | The default magnesium salt for most standard PCR applications with Taq polymerase.[3] | May be considered in specific applications where the chloride ion is suspected to be inhibitory or for optimizing reactions with certain polymerases. |
Experimental Data Insights
Furthermore, some high-fidelity DNA polymerases, such as Pfu and Pwo, are often supplied with magnesium sulfate (B86663) (MgSO₄).[3] This suggests that for certain enzymes, the nature of the anion can indeed influence optimal activity, opening the door for exploring alternatives like this compound.
Experimental Protocols
To empirically determine the optimal magnesium salt and concentration for a specific DNA polymerase and PCR system, the following experimental protocol for optimization is recommended.
Protocol: Comparative Optimization of Magnesium Salt Concentration for PCR
1. Objective:
To determine the optimal concentration of magnesium chloride and this compound for a specific PCR amplification, comparing their effects on product yield and specificity.
2. Materials:
-
DNA template
-
Forward and reverse primers
-
dNTP mix (10 mM each)
-
Taq DNA polymerase (or other polymerase of interest)
-
10x PCR buffer without Mg²⁺
-
Magnesium chloride (MgCl₂) stock solution (e.g., 25 mM)
-
This compound [Mg(OAc)₂] stock solution (e.g., 25 mM)
-
Nuclease-free water
-
PCR tubes
-
Thermocycler
-
Agarose (B213101) gel electrophoresis system
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Gel documentation system
3. Methods:
-
Master Mix Preparation: Prepare two master mixes, one for each magnesium salt, containing all PCR components except the magnesium salt and the DNA template. For a 50 µL reaction, this would typically include:
-
5 µL of 10x PCR buffer (Mg²⁺-free)
-
1 µL of 10 mM dNTP mix
-
1 µL of 10 µM forward primer
-
1 µL of 10 µM reverse primer
-
0.25 µL of Taq DNA polymerase (5 U/µL)
-
Nuclease-free water to a final volume of 48 µL (this will be adjusted based on the volume of magnesium salt solution added).
-
-
Magnesium Salt Titration:
-
Set up a series of PCR tubes for each magnesium salt.
-
For each series, add varying amounts of the respective magnesium stock solution to achieve a range of final concentrations (e.g., 0.5 mM, 1.0 mM, 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM).
-
Adjust the volume of nuclease-free water in the master mix or add it to the individual tubes to ensure a final reaction volume of 50 µL.
-
-
Template Addition: Add a constant amount of DNA template to each reaction tube.
-
PCR Amplification: Perform PCR using the appropriate cycling conditions for your target DNA. A typical profile for Taq polymerase is:
-
Initial denaturation: 95°C for 2 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final extension: 72°C for 5 minutes
-
-
Analysis:
-
Load an equal volume of each PCR product onto an agarose gel.
-
Run the gel to separate the DNA fragments.
-
Stain the gel and visualize the DNA bands under UV light.
-
Compare the intensity of the target PCR product and the presence of any non-specific bands across the different magnesium salt concentrations.
-
4. Expected Results:
This experiment will reveal the optimal concentration for both magnesium chloride and this compound for the specific PCR system. It will also allow for a direct comparison of the yield and specificity of the reaction with each salt.
Visualizing the Process
The Role of Magnesium in the DNA Polymerase Catalytic Cycle
Caption: The catalytic cycle of DNA polymerase, highlighting the crucial roles of two magnesium ions.
Experimental Workflow for Magnesium Salt Optimization
Caption: A streamlined workflow for optimizing the concentration of different magnesium salts in a PCR experiment.
Conclusion
The choice between this compound and magnesium chloride for DNA polymerase activity is nuanced. While magnesium chloride is the well-established standard for many applications, the potential for the acetate ion to influence the reaction environment and enzyme conformation makes this compound a viable alternative for optimization, particularly in cases of low PCR efficiency or specificity with MgCl₂. The key to achieving optimal DNA polymerase activity lies in the empirical determination of the ideal Mg²⁺ concentration for the specific enzyme, primer-template combination, and buffer system being used. The provided experimental protocol offers a systematic approach for researchers to make an informed decision based on their specific experimental context.
References
- 1. Taq polymerase - Wikipedia [en.wikipedia.org]
- 2. What Is the Role of MgCl2 in PCR Amplification Reactions? [excedr.com]
- 3. benchchem.com [benchchem.com]
- 4. Number of PCR Cycles and Magnesium Chloride Concentration Affect Detection of <i>tet</i> Genes Encoding Ribosomal Protection Proteins in Swine Manure [file.scirp.org]
- 5. Optimizing the magnesium chloride concentration in a polymerase chain reaction / Sazaliza Mat Isa - UiTM Institutional Repository [ir.uitm.edu.my]
A Comparative Guide to the Effects of Magnesium Acetate and Magnesium Sulfate on Enzymes
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical step that can significantly impact experimental outcomes. Magnesium ions (Mg²⁺) are indispensable cofactors for a vast array of enzymes, playing crucial roles in catalysis and structural integrity.[1][2] While the magnesium ion itself is often the primary focus, the associated counter-ion can also exert significant and sometimes overlooked effects. This guide provides a detailed comparison of two commonly used magnesium salts, magnesium acetate (B1210297) (Mg(OAc)₂) and magnesium sulfate (B86663) (MgSO₄), on enzyme function, supported by experimental data and detailed protocols.
The Ubiquitous Role of the Magnesium Ion (Mg²⁺) in Enzymatic Reactions
Magnesium is a cofactor for over 600 enzymes, participating in a broad spectrum of metabolic pathways.[1] Its primary roles in enzyme catalysis can be broadly categorized as:
-
Substrate Activation: Mg²⁺ frequently binds to substrates, most notably adenosine (B11128) triphosphate (ATP), to form a Mg-ATP complex. This complex is the true substrate for many enzymes, such as kinases and DNA polymerases. The binding of Mg²⁺ neutralizes the negative charges on the phosphate (B84403) groups, making the phosphorus atoms more susceptible to nucleophilic attack.[1]
-
Enzyme Activation: Mg²⁺ can bind directly to an enzyme, inducing a conformational change that is essential for its catalytic activity. This allosteric regulation is a key mechanism for modulating enzyme function.[1]
-
Stabilization of Transition States: Within the active site of an enzyme, Mg²⁺ ions can coordinate with various functional groups to stabilize the high-energy transition state of a reaction, thereby lowering the activation energy.[1]
Figure 1: General mechanisms of magnesium ion (Mg²⁺) as an enzyme cofactor.
The Influence of the Counter-Ion: Acetate vs. Sulfate
While both salts provide the essential Mg²⁺ ion, the acetate (CH₃COO⁻) and sulfate (SO₄²⁻) anions can have distinct effects on enzyme structure and function. Direct comparative studies are limited, but existing evidence, particularly from studies on Escherichia coli primase, highlights the importance of the counter-ion.
Case Study: E. coli Primase Conformational Change
A study using limited tryptic digestion demonstrated that magnesium acetate induces a specific conformational change in E. coli primase, a DNA-dependent RNA polymerase. This change was only slightly induced by magnesium sulfate and magnesium chloride, and not at all by other salts like MnCl₂, CaCl₂, or NaOAc, indicating a unique role for the acetate ion in modulating the enzyme's structure.[1]
| Salt | Effect on E. coli Primase Conformation |
| This compound | Induced a significant and specific conformational change.[1] |
| Magnesium Sulfate | Slightly induced the conformational change.[1] |
| Magnesium Chloride | Slightly induced the conformational change.[1] |
| MnCl₂, CaCl₂, NaOAc, LiCl | No conformational change observed.[1] |
This study suggests that the acetate ion, in concert with the magnesium ion, can lead to a distinct protein conformation that may have functional implications for catalytic activity.
Potential Biochemical Roles of Acetate and Sulfate
-
Acetate: Acetate is a key metabolite in central carbon metabolism, serving as a precursor for acetyl-CoA.[3][4] In certain in vitro contexts, particularly with crude cell lysates, the presence of acetate could potentially influence metabolic enzymes involved in these pathways. However, for purified enzymes, its effect is more likely due to direct interactions with the protein surface or active site.
-
Sulfate: Sulfate ions are known to interact with the active sites of some enzymes. For instance, in sulfite (B76179) dehydrogenases, sulfate can bind to the active site and, in some cases, act as an inhibitor.[5] The larger size and tetrahedral geometry of the sulfate ion, compared to the planar acetate ion, may lead to different steric and electrostatic interactions with the enzyme.
Application-Specific Considerations: Polymerase Chain Reaction (PCR)
In the context of PCR, the choice of magnesium salt can be critical and is often dependent on the specific DNA polymerase being used. While this compound is less commonly used in standard PCR, the comparison between magnesium chloride (MgCl₂) and magnesium sulfate is well-documented and illustrates the principle of anion influence.
DNA polymerases require free Mg²⁺ as a cofactor to catalyze the formation of the phosphodiester bond.[6] The magnesium ions also stabilize the primer-template duplex.[6]
-
Taq DNA Polymerase: This enzyme is most commonly used with MgCl₂. The optimal concentration is typically between 1.5 and 2.0 mM.[2][7]
-
Pfu DNA Polymerase: This high-fidelity polymerase often exhibits higher activity and more robust performance in the presence of MgSO₄.[6]
The preference of a particular polymerase for a specific anion may be due to subtle differences in the active site that favor the coordination geometry provided by one salt over the other.
| Polymerase | Preferred Magnesium Salt | Typical Final Concentration |
| Taq DNA Polymerase | MgCl₂ | 1.5 - 2.0 mM[6] |
| Pfu DNA Polymerase | MgSO₄ | 2.0 mM[6] |
| Phusion High-Fidelity DNA Pol | MgCl₂ (in supplied buffer) | 1.5 mM[6] |
Hypothetical Comparison of Enzyme Kinetic Parameters
| Magnesium Salt | Kₘ (mM) | Vₘₐₓ (µmol/min) | k_cat (s⁻¹) | k_cat/Kₘ (M⁻¹s⁻¹) |
| This compound | 0.5 | 150 | 250 | 5.0 x 10⁵ |
| Magnesium Sulfate | 0.8 | 120 | 200 | 2.5 x 10⁵ |
In this hypothetical scenario, the enzyme exhibits higher affinity for its substrate (lower Kₘ) and a higher turnover rate (higher k_cat) in the presence of this compound, resulting in greater catalytic efficiency (k_cat/Kₘ).
Experimental Protocols
To facilitate direct comparison of this compound and magnesium sulfate in your own research, we provide the following detailed experimental protocols.
Protocol 1: Comparative Enzyme Kinetic Assay
This protocol outlines a method to determine the kinetic parameters (Kₘ and Vₘₐₓ) of an enzyme in the presence of either this compound or magnesium sulfate.
Figure 2: Workflow for the Comparative Enzyme Kinetic Assay.
Materials:
-
Purified enzyme of interest
-
Substrate(s) for the enzyme
-
Assay buffer (e.g., Tris-HCl, HEPES) at the appropriate pH
-
This compound tetrahydrate
-
Magnesium sulfate heptahydrate
-
Microplate reader or spectrophotometer
-
96-well microplates or cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution (e.g., 1 M) of both this compound and magnesium sulfate in purified water.
-
Prepare a series of substrate concentrations ranging from approximately 0.1 x Kₘ to 10 x Kₘ (if Kₘ is known or can be estimated from the literature).
-
Prepare a working solution of the enzyme in assay buffer, kept on ice. The concentration should be sufficient to provide a linear reaction rate for the duration of the assay.[8]
-
-
Assay Setup:
-
Set up two parallel sets of reactions, one for this compound and one for magnesium sulfate.
-
In each well of a 96-well plate, add the assay buffer, the desired final concentration of the respective magnesium salt (e.g., 10 mM), and the substrate at varying concentrations.
-
Include a blank for each substrate concentration containing all components except the enzyme.
-
-
Reaction Initiation and Measurement:
-
Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C).
-
Initiate the reactions by adding a small volume of the enzyme solution to each well.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader. Ensure measurements are taken within the initial linear phase of the reaction.[8]
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the progress curve.
-
Plot V₀ versus substrate concentration for both this compound and magnesium sulfate.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ for each condition.
-
Compare the kinetic parameters obtained with each magnesium salt.
-
Protocol 2: Analysis of Enzyme Conformational Changes by Limited Proteolysis
This protocol is based on the methodology used to study E. coli primase and can be used to probe for conformational changes induced by different magnesium salts.[1]
Figure 3: Workflow for Limited Proteolysis Experiment.
Materials:
-
Purified enzyme of interest
-
This compound
-
Magnesium sulfate
-
A suitable protease (e.g., TPCK-treated trypsin)[9]
-
Reaction buffer
-
SDS-PAGE gels, buffers, and apparatus
-
Coomassie Brilliant Blue stain or other protein stain
Procedure:
-
Reaction Setup:
-
Set up multiple reaction tubes on ice. Each tube will contain the purified enzyme of interest at a suitable concentration (e.g., 5-10 µg per reaction) in the reaction buffer.[9]
-
To different tubes, add this compound, magnesium sulfate, or a control (no salt or a different salt like NaCl) to the desired final concentration.
-
Allow the enzyme to incubate with the salt for 10-15 minutes on ice.
-
-
Proteolytic Digestion:
-
Prepare a working dilution of the protease. The optimal protease:protein ratio (w/w) must be determined empirically, but a starting range of 1:100 to 1:1000 is common.[9]
-
Initiate the digestion by adding the protease to each tube and transferring the tubes to a constant temperature (e.g., 25°C).
-
At various time points (e.g., 0, 2, 5, 10, 20 minutes), remove an aliquot from each reaction and immediately quench it by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Analysis:
-
Load the quenched samples onto an SDS-PAGE gel.
-
Run the gel to separate the protein fragments.
-
Stain the gel with Coomassie Brilliant Blue and destain.
-
Analyze the fragmentation patterns. A conformational change induced by a specific salt will be evident if it results in a different pattern of protected and accessible cleavage sites compared to the control conditions.
-
Conclusion
The choice between this compound and magnesium sulfate can have a tangible impact on enzyme function, extending beyond simply providing the necessary Mg²⁺ cofactor. The counter-ion can influence the enzyme's conformational state, which in turn affects its catalytic activity. The case of E. coli primase provides clear evidence that this compound can induce a distinct conformational change not seen to the same extent with magnesium sulfate.[1] In applications like PCR, the preference for MgCl₂ or MgSO₄ by different polymerases further underscores the importance of the anion.
For researchers and drug development professionals, it is crucial to recognize that the choice of salt is not trivial. When developing new assays or optimizing existing ones, a direct comparison of different magnesium salts may be warranted. The protocols provided in this guide offer a systematic approach to evaluating the effects of this compound and magnesium sulfate on enzyme kinetics and conformation, enabling a more rational selection of reagents for reproducible and optimized results. Further research is needed to expand our understanding of these specific ion effects across a wider range of enzymes.
References
- 1. This compound induces a conformational change in Escherichia coli primase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Acetate production from glucose and coupling to mitochondrial metabolism in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics and Oncogenesis—Part 1: Acetyl-CoA, Acetogenesis and Acyl-CoA Short-Chain Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Basis for Enzymatic Sulfite Oxidation: HOW THREE CONSERVED ACTIVE SITE RESIDUES SHAPE ENZYME ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What is the optimal magnesium concentration for Taq polymerase? | AAT Bioquest [aatbio.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. med.unc.edu [med.unc.edu]
The Superior Role of Magnesium Acetate in Inducing Protein Conformational Changes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of protein conformational changes is paramount. The choice of reagents to induce or stabilize these changes can significantly impact experimental outcomes. This guide provides a comprehensive comparison of magnesium acetate's efficacy in altering protein conformation against other common alternatives, supported by experimental data.
Magnesium ions (Mg²⁺) are crucial cofactors in numerous biological processes, often playing a vital role in protein folding, stability, and enzymatic activity by inducing necessary conformational shifts. While various magnesium salts are utilized in biochemical and molecular biology assays, evidence suggests that the choice of the counter-ion can have a profound effect. This guide focuses on the validation of magnesium acetate (B1210297) as a particularly effective agent for inducing protein conformational changes, primarily drawing on a seminal study on Escherichia coli primase.
Comparative Analysis of Salt Effects on Protein Conformation
A key study by Urlacher and Griep (1995) provides a direct comparison of the effects of various salts on the conformation of E. coli primase, a DNA-dependent RNA polymerase. The researchers used limited tryptic digestion to probe for conformational changes, a technique where alterations in a protein's structure are revealed by changes in its susceptibility to proteolytic cleavage.
The results demonstrated a clear superiority of this compound in inducing a specific conformational change in the primase enzyme.[1] In the absence of magnesium, primase was susceptible to trypsin cleavage at three specific sites.[1] The introduction of this compound protected one of these sites from digestion while exposing a new cleavage site, indicating a significant structural rearrangement.[1]
In contrast, other divalent cations and salts had a demonstrably lesser or no effect. While magnesium sulfate (B86663) (MgSO₄) and magnesium chloride (MgCl₂) induced a slight conformational change, other salts such as manganese chloride (MnCl₂), calcium chloride (CaCl₂), sodium acetate (NaOAc), and lithium chloride (LiCl) failed to produce the same effect.[1] This highlights the specific and potent role of the combination of magnesium and acetate ions in modulating the structure of E. coli primase.
Quantitative and Qualitative Comparison of Different Salts
| Reagent | Concentration | Observed Effect on E. coli Primase Conformation | Reference |
| **this compound (Mg(OAc)₂) ** | Varied | Induced a distinct and significant conformational change (protection of one tryptic site and appearance of a new one). | [1] |
| Magnesium Sulfate (MgSO₄) | Not specified | Induced a slight conformational change. | [1] |
| Magnesium Chloride (MgCl₂) | Not specified | Induced a slight conformational change. | [1] |
| Manganese Chloride (MnCl₂) | Not specified | No significant conformational change observed. | [1] |
| Calcium Chloride (CaCl₂) | Not specified | No significant conformational change observed. | [1] |
| Sodium Acetate (NaOAc) | Not specified | No significant conformational change observed. | [1] |
| Lithium Chloride (LiCl) | Not specified | No significant conformational change observed. | [1] |
Experimental Protocols
The following is a detailed methodology for the limited tryptic digestion experiment used to assess protein conformational changes, based on the principles described in the comparative study of E. coli primase.
Limited Tryptic Digestion Protocol
Objective: To probe for conformational changes in a protein by analyzing its susceptibility to digestion by trypsin in the presence and absence of different salts.
Materials:
-
Purified protein of interest (e.g., E. coli primase)
-
Trypsin (sequencing grade)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Stock solutions of test salts (e.g., 1 M this compound, 1 M Magnesium Chloride, 1 M Calcium Chloride, etc.)
-
SDS-PAGE loading buffer
-
Stop Solution (e.g., PMSF or aprotinin)
-
SDS-PAGE gels, running buffer, and staining reagents
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing the protein of interest at a final concentration of approximately 0.1-0.5 mg/mL in the reaction buffer.
-
Addition of Salts: To each reaction tube (except the negative control), add the respective salt to be tested to the desired final concentration. A control reaction with no added salt should always be included.
-
Pre-incubation: Incubate the reaction mixtures at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow for any salt-induced conformational changes to occur.
-
Initiation of Digestion: Add trypsin to each reaction tube. The optimal protein-to-trypsin ratio needs to be determined empirically but typically ranges from 25:1 to 100:1 (w/w).
-
Time-Course Sampling: At various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), withdraw aliquots from each reaction mixture.
-
Stopping the Reaction: Immediately mix the withdrawn aliquots with SDS-PAGE loading buffer and a stop solution to quench the tryptic activity. Heat the samples at 95-100°C for 5 minutes.
-
SDS-PAGE Analysis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the protein fragments.
-
Visualization and Analysis: Stain the gel (e.g., with Coomassie Brilliant Blue or silver stain) to visualize the protein bands. Compare the digestion patterns between the different salt conditions and the no-salt control. The appearance of new bands or the disappearance/protection of existing bands indicates a conformational change.
Visualizing the Experimental Workflow
The logical flow of the limited proteolysis experiment can be visualized as follows:
Caption: Workflow for Limited Proteolysis Experiment.
Conclusion
The available experimental evidence strongly indicates that this compound can be a more effective reagent for inducing specific protein conformational changes compared to other common salts, including other magnesium salts like MgCl₂ and MgSO₄. The unique contribution of the acetate ion, in conjunction with the magnesium ion, appears to be critical in facilitating these structural rearrangements in certain proteins like E. coli primase. For researchers investigating protein structure and function, particularly for enzymes that are regulated by divalent cations, a careful comparison of different salts, with a particular focus on this compound, is highly recommended to optimize experimental conditions and accurately probe protein dynamics.
References
A Comparative Analysis of Organic vs. Inorganic Magnesium Salts for Research Applications
An objective guide for researchers, scientists, and drug development professionals on the performance and characteristics of different magnesium salt forms, supported by experimental data.
Magnesium is a critical mineral involved in over 300 essential metabolic reactions in the human body, including energy production, DNA and protein synthesis, and the regulation of blood pressure and muscle and nerve function. Consequently, magnesium supplementation is a key area of interest in both nutritional science and clinical research. Magnesium supplements are available in various salt forms, broadly categorized as organic and inorganic. The choice of salt can significantly impact the mineral's solubility, bioavailability, and therapeutic efficacy. This guide provides a comparative analysis of organic and inorganic magnesium salts, presenting experimental data, detailed methodologies, and visual representations of key biological pathways to aid researchers in selecting the appropriate compound for their studies.
Key Performance Indicators: Bioavailability and Solubility
The primary differentiator between organic and inorganic magnesium salts lies in their bioavailability, which is largely influenced by their solubility in the gut. Organic magnesium salts, such as magnesium citrate (B86180) and magnesium glycinate (B8599266), are generally found to be more soluble and more readily absorbed by the body compared to their inorganic counterparts, like magnesium oxide.
Inorganic salts, while offering a higher elemental magnesium content, often exhibit poor solubility, which limits their absorption. For instance, magnesium oxide, a common inorganic salt, is virtually insoluble in water. In contrast, organic salts like magnesium citrate demonstrate significantly higher solubility, even in water, which contributes to their superior bioavailability.
Table 1: Comparative Bioavailability of Selected Magnesium Salts
| Magnesium Salt | Salt Type | Key Bioavailability Findings | Supporting Study Highlights |
| Magnesium Citrate | Organic | Generally considered to have high bioavailability. | A study comparing magnesium citrate and magnesium oxide found that the increment in urinary magnesium was significantly higher after a magnesium citrate load. Another study showed that single-dose magnesium citrate supplementation led to a significant increase in 24-hour urinary magnesium excretion, unlike magnesium oxide. |
| Magnesium Glycinate | Organic | Often marketed as a highly bioavailable and well-tolerated form. | Studies suggest it is more efficiently absorbed than magnesium oxide, particularly in individuals with impaired absorption. It is also noted for being gentle on the stomach with minimal laxative effects. |
| Magnesium Malate | Organic | Reported to be easily absorbed and may have less of a laxative effect than other forms. | It is sometimes recommended for conditions like fibromyalgia, although more research is needed to substantiate these claims. |
| Magnesium Orotate | Organic | It is easily absorbed and does not have strong laxative effects. | Early research suggests it may support heart health due to orotic acid's role in energy production pathways. |
| Magnesium Oxide | Inorganic | Generally has low bioavailability due to poor solubility. | One study reported that magnesium oxide is poorly absorbed by the digestive tract. Its fractional absorption can be as low as 4%. |
| Magnesium Sulfate | Inorganic | Commonly known as Epsom salt; its absorption through the skin is not well-supported by evidence. | While used in intravenous applications, oral bioavailability is a consideration for supplementation. |
| Magnesium Chloride | Inorganic | Has better solubility and bioavailability compared to magnesium oxide. | Some studies have shown its bioavailability to be comparable to some organic forms. |
Experimental Methodologies
The assessment of magnesium bioavailability is complex due to the body's tight homeostatic control over magnesium levels. However, several established protocols are used in clinical and preclinical studies to compare the absorption of different magnesium salts.
In Vivo Bioavailability Assessment
A common method for evaluating the in vivo bioavailability of magnesium supplements involves monitoring changes in serum and urine magnesium concentrations following a single oral dose.
Key Experimental Protocol:
-
Subject Selection: Healthy adult volunteers are typically recruited. Inclusion criteria often include normal blood pressure and a specific Body Mass Index (BMI) range.
-
Magnesium Saturation: To minimize the influence of the subjects' baseline magnesium status, a pre-supplementation phase is often included. For example, subjects may be given a daily magnesium supplement for several days to saturate their body's magnesium pools before the test dose.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover design is a robust approach. This design minimizes bias and allows for within-subject comparisons of different magnesium salts.
-
Dosage and Administration: A standardized single dose of elemental magnesium from the different salt forms is administered to the subjects after an overnight fast.
-
Sample Collection: Blood and urine samples are collected at baseline (before supplementation) and at multiple time points after ingestion (e.g., 30 minutes, 1, 2, 3, 4, 6, 8, and 24 hours).
-
Magnesium Analysis: Total magnesium concentrations in serum and urine are measured using techniques such as inductively coupled plasma-mass spectrometry (ICP-MS).
-
Data Analysis: The primary endpoints are typically the change in serum magnesium concentration over time (Area Under the Curve, AUC) and the total amount of magnesium excreted in the urine over 24 hours.
In Vitro Bioavailability Assessment
In vitro models provide a valuable tool for screening and predicting the in vivo performance of different magnesium formulations. The Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) is a sophisticated in vitro model that simulates the entire gastrointestinal tract.
Key Experimental Protocol (SHIME® Model):
-
Model Setup: The SHIME® system consists of a series of double-jacketed glass vessels simulating the stomach, small intestine, and different regions of the colon. The system is maintained at a physiological temperature (37°C), and the pH of each compartment is controlled to mimic in vivo conditions.
-
Inoculation: The colon compartments are inoculated with a fecal slurry from healthy human donors to establish a representative gut microbiota.
-
Stabilization: The model is stabilized over a period of time to allow the microbial community to adapt and reach a steady state.
-
Treatment: The magnesium supplements are added to the system, typically with a standardized nutritional medium, to simulate ingestion with food.
-
Sample Collection: Samples are collected from the different compartments of the SHIME® model over time.
-
Analysis:
-
Bioaccessibility: The amount of soluble magnesium in the small intestine compartment is measured to determine how much is available for absorption.
-
Bioavailability: A dialysis membrane can be incorporated to simulate the absorption of soluble magnesium from the small intestine.
-
Microbiota Analysis: Changes in the composition and metabolic activity of the gut microbiota in the colon compartments can be assessed.
-
Cellular and Physiological Mechanisms
Magnesium absorption in the intestine occurs through two main pathways: a passive paracellular pathway and an active transcellular pathway. The paracellular pathway is the primary route when magnesium intake is high, while the active transcellular pathway is crucial when dietary magnesium is limited.
The active transport of magnesium across the intestinal epithelium is mediated by specific ion channels, primarily the Transient Receptor Potential Melastatin members 6 and 7 (TRPM6 and TRPM7). These channels are located on the apical membrane of enterocytes and facilitate the entry of magnesium into the cells. The subsequent extrusion of magnesium from the enterocytes into the bloodstream is less well understood but is thought to involve transporters like SLC41A1.
Once absorbed, magnesium plays a vital role as a cofactor for over 600 enzymes, participating in a wide range of metabolic processes. It is essential for the synthesis of ATP, the primary energy currency of the cell, and is also required for the synthesis of DNA and RNA. Furthermore, magnesium is involved in signal transduction pathways and acts as a natural calcium antagonist, which is important for regulating nerve impulse conduction and muscle contraction.
Conclusion for Researchers
The selection of a magnesium salt for research or product development should be guided by its intended application and desired performance characteristics. The evidence strongly indicates that organic magnesium salts generally offer superior bioavailability compared to inorganic forms, primarily due to their higher solubility. For studies requiring rapid and efficient elevation of systemic magnesium levels, organic salts like magnesium citrate or glycinate are likely more suitable choices. In contrast, while inorganic salts like magnesium oxide have a higher elemental magnesium content, their poor absorption may limit their effectiveness in many applications.
In vitro models like the SHIME® system can serve as a valuable predictive tool to assess the bioaccessibility and bioavailability of different magnesium formulations before embarking on more complex and costly in vivo studies. Understanding the underlying cellular and physiological mechanisms of magnesium absorption and function is also crucial for interpreting experimental data and for the rational design of novel magnesium-based therapeutic agents. This guide provides a foundational understanding to aid researchers in making informed decisions in their study design and product formulation endeavors.
comparative study of different magnesium salts in protein crystallization
For researchers, scientists, and drug development professionals, the path to a high-resolution protein structure is paved with meticulous optimization of crystallization conditions. The choice of salt is a critical parameter, acting as a precipitant or an additive to facilitate the formation of well-ordered crystals. Magnesium ions, in particular, play a significant role in stabilizing macromolecules and promoting crystal contacts. This guide provides an objective comparison of the performance of different magnesium salts—primarily Magnesium Sulfate, Magnesium Chloride, and Magnesium Acetate (B1210297)—supported by experimental data to inform crystallization strategies.
The Role of Magnesium in Crystallization
Magnesium is more than just a generic divalent cation in crystallization experiments. Its specific properties are leveraged to overcome kinetic and thermodynamic barriers to nucleation and crystal growth. Magnesium ions can play several roles:
-
Structural Stabilization: Magnesium is an essential cofactor for many enzymes and nucleic acids, stabilizing their native conformation.[1][2] In such cases, its presence is a prerequisite for obtaining a homogenous protein sample suitable for crystallization.[3]
-
Facilitating Crystal Packing: Magnesium ions can directly participate in crystal lattice formation. A notable mechanism is the formation of hexa-aquo magnesium ions, [Mg(H₂O)₆]²⁺, where the magnesium ion coordinates six water molecules.[4] This complex can then act as a bridge, forming hydrogen bonds with residues on adjacent protein molecules, thus stabilizing crystal contacts.[4][5]
-
Screening Charges: For highly charged molecules like nucleic acids or acidic proteins, the positive charge of Mg²⁺ helps to screen electrostatic repulsion, allowing molecules to pack more closely.[6][7]
Performance Comparison of Magnesium Salts
The choice of the counter-ion (sulfate, chloride, or acetate) is as crucial as the magnesium ion itself, as it influences the salt's position in the Hofmeister series and its overall effect on protein solubility. The selection remains largely empirical, as the ideal salt is highly dependent on the specific protein.[8]
| Magnesium Salt | Primary Role | Anion Effect (Hofmeister Series) | Key Characteristics & Experimental Observations | Potential Issues |
| Magnesium Sulfate (MgSO₄) | Precipitant / Additive | Sulfate (SO₄²⁻): Strong "salting-out" agent, promotes precipitation by dehydrating the protein surface.[9][10] | - Successfully crystallized proteins like xylanase and bovine trypsin where other salts failed in a comparative screen.[11] - As a classic salting-out agent, it is a common component in initial crystallization screens.[9][10] - Can induce conformational changes in proteins, though less effectively than magnesium acetate in some cases.[12] | - Can form salt crystals, particularly in the presence of phosphate (B84403) buffers.[13][14] |
| Magnesium Chloride (MgCl₂) | Additive | Chloride (Cl⁻): Weaker "salting-in" or mild "salting-out" effect compared to sulfate. | - Frequently used as an additive, often in combination with polymeric precipitants like PEG.[15] - Essential for improving crystal size and quality for certain proteins, such as Aquaporin Z.[15] - Famously facilitated a new crystal form of human ubiquitin through a hexa-aquo magnesium complex that bridged crystal contacts.[4] | - One study noted its success rate was lower than the average for their specific dataset of proteins.[16] - May interfere with certain crosslinking reactions used for crystal stabilization.[6] |
| This compound (Mg(OAc)₂) | Additive / Precipitant | Acetate (CH₃COO⁻): Generally considered a mild salting-out agent. Organic acids as a class are valuable precipitants.[11][16] | - Widely used in protein crystallization.[1] - Has been shown to induce specific, beneficial conformational changes in proteins, such as E. coli primase, promoting a state amenable to crystallization.[12] - The acetate ion can participate in favorable interactions within the crystal lattice. | - As with other salts, optimization of concentration is critical to avoid precipitation and find the narrow window for crystallization. |
Experimental Protocols
The following is a generalized protocol for protein crystallization using the vapor diffusion method, which can be adapted for screening and optimizing conditions with any of the discussed magnesium salts.
Protein Preparation
For successful crystallization, the protein sample must be of high purity (>95%), homogenous, and stable in a suitable buffer.[13][17]
-
Concentration: Typical concentrations range from 5 to 20 mg/mL.[13]
-
Buffer: Use a buffer with a pH where the protein is known to be stable and soluble, preferably with low ionic strength (<100 mM salt) to allow for systematic screening.[13]
-
Purity: Centrifuge the protein solution at high speed (e.g., >14,000 xg) for 10-15 minutes prior to setting up crystallization drops to remove any amorphous precipitate.[17]
Crystallization Setup (Sitting Drop Vapor Diffusion)
The vapor diffusion method equilibrates a drop containing the protein and precipitant solution with a larger reservoir of the precipitant, slowly increasing the concentration of both protein and precipitant in the drop to induce supersaturation and crystallization.[9]
-
Prepare Reservoir Solution: In the wells of a crystallization plate, pipette 500 µL of the screening solution. This solution will contain a buffer, the magnesium salt at a specific concentration (e.g., 0.1 M MgCl₂, 0.2 M MgSO₄, or 0.15 M Mg(OAc)₂), and potentially other precipitants like PEG.[13]
-
Prepare the Drop: On the sitting drop post, mix 1 µL of the protein solution with 1 µL of the reservoir solution.
-
Seal and Incubate: Carefully seal the plate to ensure a closed system. Incubate at a constant temperature (e.g., 18-20°C).
-
Observe: Regularly monitor the drops for changes such as precipitation, phase separation, or the appearance of crystals over several days to weeks.
Visualizing Workflows and Mechanisms
Diagrams are essential for conceptualizing the complex processes in protein crystallization.
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New crystal form of human ubiquitin in the presence of magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A crystallographic study of the binding of 13 metal ions to two related RNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic chemistry - Why does a protein crystallize with a specific salt but not with another? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patterns of protein–protein interactions in salt solutions and implications for protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces a conformational change in Escherichia coli primase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hamptonresearch.com [hamptonresearch.com]
- 15. hamptonresearch.com [hamptonresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Anhydrous vs. Tetrahydrate Magnesium Acetate: A Researcher's Guide to Experimental Use
For researchers, scientists, and drug development professionals, the choice between the anhydrous and tetrahydrate forms of magnesium acetate (B1210297) can be critical to experimental success. While chemically similar, the presence of water of hydration in the tetrahydrate form introduces distinct physical and chemical properties that can influence outcomes in sensitive applications ranging from molecular biology to pharmaceutical formulation.
This guide provides a comprehensive comparison of anhydrous and tetrahydrate magnesium acetate, supported by experimental data and detailed protocols, to aid in the selection of the appropriate reagent for your specific research needs.
Key Differences at a Glance
The primary distinction between the two forms lies in the presence of four water molecules in the crystal structure of the tetrahydrate form. This seemingly small difference has significant implications for molecular weight, stability, and handling.
| Property | Anhydrous this compound | This compound Tetrahydrate |
| Chemical Formula | Mg(CH₃COO)₂ | Mg(CH₃COO)₂·4H₂O |
| Molecular Weight | 142.39 g/mol | 214.45 g/mol |
| Appearance | White, hygroscopic, crystalline powder | Colorless to white, hygroscopic crystals |
| Melting Point | Decomposes at 323°C[1] | ~80°C[1] |
| Solubility in Water | Highly soluble | Highly soluble (120 g/100mL at 15°C)[2] |
| Hygroscopicity | Very high; readily absorbs moisture from the air[3] | High, but less so than the anhydrous form |
Performance in Key Experimental Applications
The choice between anhydrous and tetrahydrate this compound is often dictated by the specific requirements of the experiment.
Molecular Biology
In molecular biology, magnesium ions (Mg²⁺) are essential cofactors for a vast array of enzymes, including DNA and RNA polymerases.[4] this compound is frequently used as a source of Mg²⁺ in applications such as Polymerase Chain Reaction (PCR) and nucleic acid precipitation.
Polymerase Chain Reaction (PCR): The concentration of Mg²⁺ is a critical parameter for the fidelity and efficiency of PCR.[5] While both forms of this compound can be used, the anhydrous form offers a more concentrated source of Mg²⁺ by weight, which can be advantageous when preparing stock solutions. However, its high hygroscopicity demands careful handling and storage to prevent inaccurate concentration measurements due to water absorption. The tetrahydrate form, being more stable in its hydration state, may offer more consistent results for routine applications.
Nucleic Acid Precipitation: Magnesium ions can aid in the precipitation of nucleic acids. The choice between the two forms would primarily depend on the desired final concentration of Mg²⁺ and the need for precise control over the water content of the reaction.
A study on E. coli primase highlighted the specific role of the acetate ion, showing that this compound induced a conformational change in the enzyme that was not observed with other magnesium salts like MgSO₄ or MgCl₂.[4] This suggests that in certain enzymatic reactions, the choice of the acetate salt of magnesium may be crucial for optimal activity.
Pharmaceutical and Drug Development
In pharmaceutical formulations, this compound can be used as a stabilizer or as a source of magnesium in dietary supplements.[4] The hydration state can significantly impact the stability and manufacturing process of the final product.
Formulation Stability: The presence of water in this compound tetrahydrate can be a critical factor in the stability of moisture-sensitive active pharmaceutical ingredients (APIs). The anhydrous form is often preferred in formulations where water content must be minimized to prevent degradation of the API.[6] However, the hygroscopic nature of anhydrous this compound necessitates controlled manufacturing environments to prevent moisture uptake during production.
Tablet Manufacturing: In tablet formulation, the flowability and compressibility of powders are crucial. The crystalline structure and particle size of the anhydrous and tetrahydrate forms can differ, potentially affecting these properties. The choice of excipient will depend on the desired dissolution profile and the overall stability of the tablet.
Catalysis
This compound is utilized as a catalyst in various chemical reactions, such as transesterification.[7] The water of hydration in the tetrahydrate form can potentially influence the catalytic activity. In reactions where water is undesirable, the anhydrous form is the clear choice. The lower water content of the anhydrous form can also improve its compatibility with polymers in applications like polyester (B1180765) film production.[8]
Experimental Protocols
General Protocol for Preparation of a this compound Stock Solution (1 M)
Materials:
-
Anhydrous this compound (MW: 142.39 g/mol ) OR this compound Tetrahydrate (MW: 214.45 g/mol )
-
Nuclease-free water
-
Sterile, conical tube or bottle
-
Magnetic stirrer and stir bar
Procedure:
-
For Anhydrous this compound: Weigh out 14.24 g of anhydrous this compound.
-
For this compound Tetrahydrate: Weigh out 21.45 g of this compound tetrahydrate.
-
Transfer the weighed this compound to a sterile container.
-
Add nuclease-free water to a final volume of 100 mL.
-
Place the magnetic stir bar in the container and stir on a magnetic stirrer until the salt is completely dissolved.
-
Sterilize the solution by autoclaving or filtration through a 0.22 µm filter.
-
Store the solution at room temperature. For long-term storage, 4°C is recommended.
Note: Due to the high hygroscopicity of anhydrous this compound, it is crucial to weigh it quickly in a low-humidity environment and to ensure the container is tightly sealed immediately after use.
Protocol for Thermal Gravimetric Analysis (TGA) of this compound Tetrahydrate
Objective: To determine the temperature of dehydration of this compound tetrahydrate.
Instrument: Thermogravimetric Analyzer
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of this compound tetrahydrate into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
Expected Result: A significant mass loss will be observed starting around 80°C, corresponding to the loss of the four water molecules of hydration. The sample will fully convert to anhydrous this compound at approximately 134°C.[2]
Visualizing Experimental Considerations
Logical Workflow for Selecting the Appropriate Form of this compound
References
- 1. TRPM7, Magnesium, and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnesium precipitate hot start method for PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mg2+ regulation of kinase signaling and immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces a conformational change in Escherichia coli primase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. help.takarabio.com [help.takarabio.com]
- 6. Magnesium induced structural reorganization in the active site of adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magnesium Acetate Tetrahydrate: Catalyst, Flavor Carrier & Storage Tips - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. lohmann-minerals.com [lohmann-minerals.com]
A Comparative Analysis of the Buffering Capacity of Magnesium Acetate and Sodium Acetate
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a critical decision that can significantly impact experimental outcomes. Acetate (B1210297) buffers, widely utilized for their buffering range in the acidic pH spectrum (typically pH 3.6-5.6), are commonly prepared using sodium acetate. However, magnesium acetate presents a viable alternative, particularly in biological systems where magnesium ions play a crucial cofactor role. This guide provides an objective comparison of the buffering capacity of this compound versus sodium acetate, supported by theoretical principles and a detailed experimental protocol for direct evaluation.
Theoretical Framework for Buffering Capacity
The buffering capacity of a solution is its ability to resist changes in pH upon the addition of an acid or a base. For an acetate buffer, this capacity is centered around the pKa of acetic acid, which is approximately 4.76.[1][2][3] The Henderson-Hasselbalch equation is fundamental to understanding the pH of a buffer solution:
pH = pKa + log ([Acetate⁻] / [Acetic Acid])
From this equation, it is evident that the pH of the buffer is determined by the ratio of the concentration of the conjugate base (acetate) to the weak acid (acetic acid). The buffering capacity is maximal when pH = pKa, which occurs when the concentrations of the acid and its conjugate base are equal.
The primary difference between a this compound buffer and a sodium acetate buffer lies in the cation present. Sodium acetate (CH₃COONa) dissociates to provide one acetate ion per molecule, while this compound (Mg(CH₃COO)₂) provides two acetate ions per molecule. This seemingly straightforward difference has implications for the molar concentration of the acetate ion and the ionic strength of the solution, both of which can influence buffering capacity.
A solution of this compound in water will have a pH on the alkaline side of neutral.[4] Similarly, a solution of sodium acetate is also slightly basic.[5][6] The divalent nature of the magnesium ion (Mg²⁺) compared to the monovalent sodium ion (Na⁺) leads to a higher ionic strength for a this compound solution at the same molar concentration. Increased ionic strength can, in turn, affect the activity of ions in the solution and potentially influence the buffer capacity.[3][7][8][9][10]
Comparative Data Summary
| Parameter | This compound (Mg(CH₃COO)₂) | Sodium Acetate (CH₃COONa) |
| Molar Mass (Anhydrous) | 142.39 g/mol | 82.03 g/mol |
| Acetate Ions per Mole | 2 | 1 |
| Ionic Strength (at same molarity) | Higher | Lower |
| Optimal Buffering pH | ~4.76 (pKa of Acetic Acid) | ~4.76 (pKa of Acetic Acid) |
| Biological Relevance of Cation | High (Mg²⁺ is a cofactor for many enzymes)[11][12][13][14][15] | Moderate (Na⁺ is crucial for cellular function but not typically a direct enzymatic cofactor)[16][17] |
Experimental Protocol for Determining Buffering Capacity
To empirically evaluate and compare the buffering capacity of this compound and sodium acetate, a titration-based experiment is recommended.
Objective: To determine and compare the buffering capacity of equimolar this compound and sodium acetate buffer solutions.
Materials:
-
This compound tetrahydrate (Mg(CH₃COO)₂·4H₂O)
-
Sodium acetate trihydrate (CH₃COONa·3H₂O)
-
Glacial acetic acid
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter, calibrated
-
Magnetic stirrer and stir bars
-
Burettes, 50 mL
-
Volumetric flasks, 100 mL
-
Beakers, 250 mL
Procedure:
-
Buffer Preparation:
-
Prepare a 0.1 M acetic acid stock solution.
-
Prepare a 0.1 M sodium acetate stock solution by dissolving the appropriate amount of sodium acetate trihydrate in deionized water.
-
Prepare a 0.05 M this compound stock solution (which will provide a 0.1 M acetate ion concentration) by dissolving the appropriate amount of this compound tetrahydrate in deionized water.
-
To create the buffer solutions, mix equal volumes of the 0.1 M acetic acid solution with the 0.1 M sodium acetate solution to create the sodium acetate buffer.
-
Mix equal volumes of the 0.1 M acetic acid solution with the 0.05 M this compound solution to create the this compound buffer.
-
Adjust the pH of both buffer solutions to 4.76 using small additions of the respective acetate salt solution or acetic acid solution.
-
-
Titration with Acid:
-
Pipette 50 mL of the sodium acetate buffer into a 250 mL beaker.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.
-
Record the initial pH.
-
Titrate the buffer solution with the standardized 0.1 M HCl, adding 1 mL increments.
-
Record the pH after each addition.
-
Continue the titration until the pH drops by at least two units.
-
Repeat the titration for the this compound buffer.
-
-
Titration with Base:
-
Pipette 50 mL of the sodium acetate buffer into a 250 mL beaker.
-
Titrate with the standardized 0.1 M NaOH solution, adding 1 mL increments and recording the pH after each addition.
-
Continue the titration until the pH increases by at least two units.
-
Repeat the titration for the this compound buffer.
-
Data Analysis:
-
Plot the pH of the solution (y-axis) against the volume of HCl or NaOH added (x-axis) for each buffer. This will generate titration curves.
-
The buffering capacity (β) can be calculated using the formula: β = (moles of acid/base added) / (change in pH * volume of buffer in L)
-
The buffer capacity index is the moles of strong acid or base required to change the pH of one liter of the buffer by one unit.
Visualizing the Concepts
To better understand the processes involved, the following diagrams illustrate the key concepts and workflows.
Caption: Buffering mechanism of an acetate buffer system.
Caption: Experimental workflow for comparing buffer capacities.
Discussion and Conclusion
The choice between this compound and sodium acetate as a buffering agent should be guided by the specific requirements of the experiment.
Theoretical Buffering Capacity: From a purely chemical standpoint, for a given molar concentration of the salt, this compound will provide twice the concentration of acetate ions compared to sodium acetate. This would theoretically lead to a higher buffering capacity against the addition of a strong acid. However, the higher ionic strength of the this compound solution could slightly alter the pKa of acetic acid and the activity coefficients of the ions, which could subtly influence the buffering behavior.
Biological Considerations: In biological assays, the presence of magnesium ions can be highly beneficial or even essential. Magnesium is a cofactor for a vast number of enzymes, including polymerases and kinases, and is crucial for the structural integrity of nucleic acids.[11][12][13][14][15] Therefore, in experimental systems where magnesium is required, using this compound as the buffering agent can simplify the experimental setup by providing both the buffering species and the necessary divalent cation. Conversely, if the experiment is sensitive to high concentrations of divalent cations, sodium acetate may be the more appropriate choice.
Recommendation:
For general-purpose buffering in the acidic range where the specific cation is not a critical experimental variable, sodium acetate is a well-established and cost-effective choice.
For biological experiments that require the presence of magnesium ions, this compound is an excellent alternative that can serve a dual role as both a buffering agent and a source of essential cofactors.
Ultimately, for applications where optimal and predictable buffering is paramount, it is strongly recommended that researchers perform a direct experimental comparison of the buffering capacity of both this compound and sodium acetate under their specific experimental conditions, following the protocol outlined in this guide. This empirical approach will provide the most accurate and reliable data to inform the selection of the most suitable buffer for their needs.
References
- 1. pH of this compound [whatistheph.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The effect of ionic strength on cell volume, cell pH and cellular buffer capacity in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. connectsci.au [connectsci.au]
- 8. advancechemjournal.com [advancechemjournal.com]
- 9. [PDF] The Influence of Ionic Strength on Apparent and Thermodynamic Parameters ( Ka , pKa ’ s ) for HF and Phosphate Buffer Capacities | Semantic Scholar [semanticscholar.org]
- 10. preclaboratories.com [preclaboratories.com]
- 11. drinkharlo.com [drinkharlo.com]
- 12. journals.co.za [journals.co.za]
- 13. Magnesium basics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Magnesium in biology - Wikipedia [en.wikipedia.org]
- 15. magnesium.ca [magnesium.ca]
- 16. Regulation of sodium and potassium pathways by magnesium in cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijnc.ir [ijnc.ir]
A Comparative Guide: Magnesium Acetate vs. Magnesium Chloride in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Magnesium ions (Mg²⁺) are indispensable cofactors for a vast number of enzymes, playing critical roles in the synthesis and stability of nucleic acids and the kinetics of enzymatic reactions.[1][2][3] The choice of the magnesium salt—most commonly magnesium acetate (B1210297) (Mg(OAc)₂) or magnesium chloride (MgCl₂)—can significantly impact experimental outcomes. The counter-anion, either acetate or chloride, is not merely a spectator but can influence enzyme activity, reaction yield, and specificity. This guide provides a direct comparison of these two magnesium sources, supported by experimental data, to inform reagent selection in key applications.
Data Presentation: Quantitative Comparison
The most pronounced difference between magnesium acetate and magnesium chloride is observed in in vitro transcription (IVT) reactions, where acetate is the preferred counter-ion for maximizing RNA yield.[4][5][6]
Table 1: Effect of Magnesium Salt on In Vitro Transcription (IVT) Yield
| Parameter | This compound (Mg(OAc)₂) | Magnesium Chloride (MgCl₂) | Key Findings & Reference |
|---|---|---|---|
| Relative mRNA Yield | Higher | Lower | Acetate ions result in significantly higher mRNA yields compared to chloride ions.[4][5][6] |
| Optimal Concentration | Effective at higher concentrations (e.g., 75 mM) | Inhibitory at higher concentrations | T7 RNA polymerase activity is more sensitive to inhibition by chloride ions than acetate ions.[5][7] |
| Reaction Rate | Sustained | Substantially lower, especially at high Mg:NTP ratios | At a Mg:NTP ratio of 2.5 with 10 mM of each NTP, reactions with chloride essentially stopped, while acetate reactions proceeded.[8] |
For Polymerase Chain Reaction (PCR), magnesium chloride is the universally adopted standard. The Mg²⁺ concentration is a critical parameter to optimize, as it influences DNA polymerase activity, primer annealing, and reaction specificity.[9][10] Low Mg²⁺ concentrations lead to poor or no amplification, while excessively high concentrations can decrease enzyme fidelity and promote the formation of non-specific products.[10][11][12] While direct comparative studies detailing the performance of this compound in PCR are not prevalent in the literature, the established protocols overwhelmingly rely on the titration of magnesium chloride.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for applications where the choice of magnesium salt is significant.
1. Protocol: Optimizing In Vitro Transcription Yield
This protocol is based on studies optimizing mRNA yield by comparing different buffer components.[4][5]
-
Template DNA: Linearized plasmid DNA at a final concentration of 50-100 ng/µL.
-
Transcription Buffer: 40 mM HEPES-NaOH (pH 7.5-8.0) or 40 mM Tris-HCl (pH 8.0).
-
Magnesium Source (Variable): Titrate this compound from 25 mM to 125 mM or Magnesium Chloride from 10 mM to 50 mM. A common starting point is a 1.25 to 2.5 molar ratio of magnesium to total NTPs.[5][8]
-
NTPs: 5-10 mM each of ATP, CTP, GTP, and UTP.
-
Enzyme: T7 RNA Polymerase (10-15 U/µL).
-
Other Reagents: 20 mM Dithiothreitol (DTT), 2 mM Spermidine, 0.01% Triton X-100, 1 U/µL RNase Inhibitor, 0.2 U/µL Inorganic Pyrophosphatase.
-
Incubation: Incubate the reaction mixture at 37°C for 2 to 6 hours.
-
Analysis: Quantify the resulting RNA transcript using a fluorometric assay (e.g., Qubit) or by spectrophotometry (A260). Analyze transcript integrity via gel electrophoresis.
2. Protocol: General Optimization of MgCl₂ in PCR
This protocol outlines a standard approach for titrating magnesium chloride to find the optimal concentration for a specific primer-template system.[9][12][13]
-
Reaction Setup: Prepare a master mix containing water, PCR buffer (without MgCl₂), dNTPs (typically 200 µM each), primers (0.1-1.0 µM), and DNA template (1 pg to 100 ng).
-
DNA Polymerase: Add Taq DNA polymerase or a high-fidelity variant as recommended by the manufacturer.
-
MgCl₂ Titration: Aliquot the master mix into separate reaction tubes. Add MgCl₂ from a stock solution (e.g., 25 mM) to achieve a range of final concentrations, typically from 1.0 mM to 4.0 mM in 0.5 mM increments.
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (30-40 cycles):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds.
-
Extension: 72°C for 1 minute per kb of amplicon length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis to identify the MgCl₂ concentration that produces the highest yield of the specific target band with minimal non-specific products.
Visualizing Workflows and Mechanisms
Diagrams can clarify complex relationships between experimental variables and outcomes.
Caption: Workflow for IVT optimization, highlighting key variables.
Caption: Differential inhibitory effects of anions on T7 RNA Polymerase.
Conclusion and Recommendations
The choice between this compound and magnesium chloride is application-dependent and dictated by the specific sensitivities of the enzymes involved.
-
For In Vitro Transcription (IVT): this compound is demonstrably superior.[4][5][7] The acetate anion is less inhibitory to T7 RNA polymerase than the chloride anion, allowing for higher magnesium concentrations and resulting in significantly greater mRNA yields.[7][8]
-
For Polymerase Chain Reaction (PCR): Magnesium chloride is the established and recommended salt. Its concentration must be carefully optimized to balance yield and specificity.
-
For Other Enzymatic Reactions: The anion effect may be enzyme-specific. For instance, this compound was shown to induce a specific conformational change in E. coli primase that was not strongly induced by magnesium chloride, suggesting a direct role for the acetate ion.[14] When optimizing a new assay, if the standard MgCl₂ protocol yields suboptimal results, empirical testing of Mg(OAc)₂ may be a worthwhile endeavor.
References
- 1. Role of magnesium and other divalent cations in ATP-utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of magnesium and related divalent metal ions in topoisomerase structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing the magnesium chloride concentration in a polymerase chain reaction / Sazaliza Mat Isa - UiTM Institutional Repository [ir.uitm.edu.my]
- 10. help.takarabio.com [help.takarabio.com]
- 11. academicjournals.org [academicjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. How does magnesium concentration affect PCR? | AAT Bioquest [aatbio.com]
- 14. This compound induces a conformational change in Escherichia coli primase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Magnesium Salts for Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate magnesium salt is a critical decision impacting the efficacy of supplementation and therapeutic interventions. This guide provides a quantitative comparison of the bioavailability of various magnesium salts, supported by experimental data and detailed methodologies, to facilitate informed decision-making.
Magnesium is an essential mineral involved in over 300 enzymatic reactions crucial for human health. Its supplementation is prevalent for a variety of conditions, yet the chemical form of magnesium significantly influences its solubility, absorption, and overall bioavailability. This guide delves into the quantitative differences between common magnesium salts to provide a clear comparison for research and pharmaceutical development applications.
Quantitative Comparison of Magnesium Salt Bioavailability
The bioavailability of different magnesium salts is a key determinant of their physiological and therapeutic effects. The following tables summarize quantitative data from various studies, comparing key pharmacokinetic parameters and the solubility of common magnesium salts.
Table 1: Pharmacokinetic Parameters of Different Magnesium Salts
| Magnesium Salt | Dosage (Elemental Mg) | Cmax (Maximal Serum Concentration) | AUC (Area Under the Curve) | 24-hour Urinary Excretion (% of dose) | Key Findings & Citations |
| Magnesium Oxide | 300 mg | Low | 0.31 mM·min | ~4% | Generally considered to have low bioavailability due to poor solubility.[1][2] |
| Magnesium Citrate (B86180) | 300 mg | Significantly higher than Mg Oxide | - | Significantly higher than Mg Oxide | Demonstrates superior bioavailability compared to magnesium oxide.[3][4][5][6] |
| Magnesium Chloride | 300 mg | - | 1.51 ± 0.96 mg/dL·24h (ionized Mg) | Significantly increased from baseline | Well absorbed, with bioavailability potentially equivalent to organic salts.[1][7][8] |
| Magnesium Glycinate | - | - | - | - | Generally considered to have good bioavailability and is well-tolerated.[6][[“]] |
| Magnesium Sulfate | 400 mg/70 kg (in rats) | Lower than Mg Malate and Acetyl Taurate | Lower than Mg Malate and Acetyl Taurate | - | Lower bioavailability compared to some other organic forms in animal studies.[10][11] |
| Magnesium Malate | 400 mg/70 kg (in rats) | Highest among tested salts | Highest among tested salts | - | Showed the highest bioavailability in a preclinical study.[10][11] |
| Magnesium Glycerophosphate | 196 mg (in combination) | +6.2% increase from baseline | 6.87 mM·min | - | Part of a high-bioavailability formulation.[3][12] |
Note: Direct comparison of Cmax and AUC values across different studies should be done with caution due to variations in study design, dosage, and analytical methods.
Table 2: Solubility of Different Magnesium Salts
| Magnesium Salt | Solubility in Water ( g/100 mL at 20°C) | pH Influence on Solubility |
| Magnesium Oxide | Very low | Increases with lower pH |
| Magnesium Citrate | High (55% in water) | Soluble across a range of pH |
| Magnesium Chloride | 54.3 | High |
| Magnesium Glycinate | Good | - |
| Magnesium Sulfate | 30 (good) | High |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of magnesium salt bioavailability.
In Vitro Dissolution Testing
This method assesses the rate and extent to which a magnesium salt dissolves in a simulated gastric or intestinal fluid.
Protocol:
-
Apparatus: USP Apparatus 2 (Paddles).
-
Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl) to simulate gastric fluid, followed by a buffer at pH 6.8 to simulate intestinal fluid.
-
Temperature: Maintained at 37 ± 0.5 °C.
-
Paddle Speed: 50-75 rpm.
-
Procedure:
-
A standardized amount of the magnesium salt is placed in the dissolution vessel.
-
Samples of the dissolution medium are withdrawn at predetermined time intervals.
-
The concentration of dissolved magnesium in the samples is determined using a suitable analytical method, such as atomic absorption spectroscopy or inductively coupled plasma-optical emission spectrometry (ICP-OES).
-
-
Data Analysis: The percentage of dissolved magnesium is plotted against time to generate a dissolution profile.
In Vitro Bioaccessibility and Bioavailability (SHIME® model)
The Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) is a dynamic in vitro model that simulates the entire gastrointestinal tract.
Protocol:
-
Model Setup: The SHIME® system consists of a series of interconnected reactors simulating the stomach, small intestine, and different regions of the colon.
-
Inoculation: The colon reactors are inoculated with a representative human fecal microbiota.
-
Procedure:
-
The magnesium supplement is introduced into the stomach compartment.
-
The model simulates physiological conditions, including pH changes, enzyme additions, and transit times, as the supplement passes through the different compartments.
-
Dialysis membranes are used in the small intestine compartment to simulate the absorption of soluble magnesium ions.
-
-
Sample Analysis: Samples are collected from each compartment to measure the concentration of soluble and dialyzable magnesium.
-
Data Analysis: Bioaccessibility is determined by the amount of magnesium that becomes soluble in the gastrointestinal fluids, while bioavailability is estimated from the amount of magnesium that crosses the dialysis membrane.[3][12]
In Vivo Bioavailability Studies in Humans
These studies directly measure the absorption and excretion of magnesium in human subjects after oral administration of different magnesium salts.
Protocol:
-
Study Design: A randomized, double-blind, crossover design is often employed, where each subject receives each magnesium salt in a different order, with a washout period in between.
-
Subjects: Healthy volunteers with normal magnesium levels are recruited.
-
Procedure:
-
Subjects are given a standardized dose of elemental magnesium from a specific salt after an overnight fast.
-
Blood samples are collected at multiple time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) to measure serum magnesium concentrations.
-
Urine is collected for 24 hours to measure the total amount of excreted magnesium.
-
-
Sample Analysis: Serum and urine magnesium concentrations are determined using atomic absorption spectroscopy or ICP-MS.
-
Data Analysis:
-
Pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve) are calculated from the serum concentration-time profiles.
-
The net increase in urinary magnesium excretion over 24 hours, compared to a baseline measurement, is used as an indicator of absorbed magnesium.[7][8]
-
Mandatory Visualizations
The following diagrams illustrate key concepts in magnesium bioavailability assessment and cellular uptake.
Caption: Experimental workflow for assessing magnesium ion bioavailability.
Caption: Cellular uptake pathways of magnesium ions in the intestine.
Conclusion
The selection of a magnesium salt for research or product development should be guided by its bioavailability. Organic magnesium salts, such as citrate and glycinate, generally exhibit higher solubility and bioavailability compared to inorganic forms like magnesium oxide. The detailed experimental protocols provided in this guide offer a framework for conducting robust comparative studies. Ultimately, the choice of magnesium salt will depend on the specific application, desired therapeutic outcome, and formulation considerations.
References
- 1. Bioavailability of US commercial magnesium preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnesium bioavailability from magnesium citrate and magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Higher bioavailability of magnesium citrate as compared to magnesium oxide shown by evaluation of urinary excretion and serum levels after single-dose administration in a randomized cross-over study | springermedizin.de [springermedizin.de]
- 6. droracle.ai [droracle.ai]
- 7. Blood and urinary magnesium kinetics after oral magnesium supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Circulating Ionized Magnesium as a Measure of Supplement Bioavailability: Results from a Pilot Study for Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. omega3galil.com [omega3galil.com]
- 11. Timeline (Bioavailability) of Magnesium Compounds in Hours: Which Magnesium Compound Works Best? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Predicting and Testing Bioavailability of Magnesium Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicity Analysis: Magnesium Acetate vs. Calcium Magnesium Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of magnesium acetate (B1210297) and calcium magnesium acetate (CMA). The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of these compounds. This document summarizes key toxicity data, outlines experimental methodologies, and explores potential cellular mechanisms of toxicity.
Executive Summary
Both this compound and calcium this compound are generally considered to have low mammalian toxicity. However, subtle differences in their chemical composition can influence their biological interactions and toxic potential. CMA, a double salt of calcium acetate and this compound, has been extensively studied in the context of environmental applications and is noted for its low toxicity, often comparable to that of sodium chloride.[1][2][3] this compound, while also having a low acute toxicity profile, is a source of magnesium ions which play a critical role in numerous physiological processes; high concentrations may disrupt cellular homeostasis.
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for this compound and calcium this compound.
| Toxicity Endpoint | This compound | Calcium this compound (CMA) | Test Species |
| Oral LD50 | 8610 mg/kg[1][4] | 3150 mg/kg[5] | Rat |
| Dermal LD50 | >20000 mg/kg[1][4] | >5000 mg/kg[5] | Rabbit |
| Inhalation LC50 | No data available | >4600 mg/m³/4hr[6][7] | Rat |
| Eye Irritation | May cause irritation[8] | Non-irritating[5] | Rabbit |
| Skin Irritation | May cause irritation[8] | Non-irritating[5] | Rabbit |
Experimental Protocols
The toxicological data presented in this guide are primarily based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines are designed to ensure the quality and consistency of toxicological data.
Acute Oral Toxicity (Based on OECD Guideline 401/420/423)
This test evaluates the short-term toxic effects of a single oral dose of a substance.[9][10][11]
-
Principle: A single dose of the test substance is administered orally to a group of fasted experimental animals (typically rats).
-
Procedure: Animals are observed for at least 14 days for signs of toxicity and mortality. Body weight is recorded weekly. At the end of the observation period, a gross necropsy is performed on all animals.
-
Endpoint: The LD50 (Lethal Dose 50), the statistically estimated dose that is expected to be lethal to 50% of the tested animals, is determined.
Acute Dermal Toxicity (Based on OECD Guideline 402)
This study assesses the toxic effects resulting from a single dermal application of a substance.
-
Principle: The test substance is applied to a shaved area of the skin of the test animal (typically rabbits or rats).
-
Procedure: The treated area is covered with a porous gauze dressing for 24 hours. Animals are observed for 14 days for signs of toxicity and skin reactions at the application site.
-
Endpoint: The Dermal LD50 is determined.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test evaluates the potential of a substance to cause reversible or irreversible skin inflammation.[12][13][14]
-
Principle: A small amount of the test substance is applied to a patch of skin on a single animal (typically a rabbit).
-
Procedure: The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Endpoint: The substance is classified based on the severity and reversibility of the skin reactions.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test assesses the potential of a substance to cause damage to the eye.[2][15][16]
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit). The other eye serves as a control.
-
Procedure: The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals after application.
-
Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.
Signaling Pathways and Cellular Mechanisms of Toxicity
While both compounds exhibit low acute toxicity, high concentrations can disrupt cellular homeostasis. The following diagrams illustrate potential cellular toxicity pathways based on the known physiological roles of magnesium and calcium.
Excess extracellular magnesium can interfere with calcium signaling pathways, leading to mitochondrial dysfunction.[14][17] This can result in increased production of reactive oxygen species (ROS), leading to oxidative stress, and a decrease in ATP production.[1][12][13] Ultimately, these cellular stresses can trigger apoptosis, or programmed cell death.[15][18] The acetate ion, at high concentrations, may also contribute to metabolic stress on the mitochondria.
The available data suggests that CMA has a very low order of toxicity.[2][3][5] This is likely due to a combination of factors including potentially lower cellular uptake and a balanced contribution of calcium and magnesium ions that is less disruptive to cellular ion homeostasis compared to a high concentration of a single cation.
Conclusion
Both this compound and calcium this compound demonstrate a low level of acute toxicity. CMA appears to be particularly benign, with toxicity data comparable to common salt. While high concentrations of this compound could theoretically disrupt cellular processes through mechanisms related to ion homeostasis and mitochondrial function, the available data does not indicate a high risk under normal handling and use conditions. For applications where minimal biological interaction and toxicity are critical, CMA may be the preferred compound. Researchers should always consult the specific Safety Data Sheet (SDS) for the particular product they are using and handle all chemicals with appropriate laboratory precautions.
References
- 1. JCI Insight - Magnesium supplementation improves diabetic mitochondrial and cardiac diastolic function [insight.jci.org]
- 2. interchim.fr [interchim.fr]
- 3. onlinepubs.trb.org [onlinepubs.trb.org]
- 4. Magnesium supplementation improves diabetic mitochondrial and cardiac diastolic function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. examine.com [examine.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Influence of Magnesium and Calcium on Oxidative Stress in Obesity | Research, Society and Development [rsdjournal.org]
- 8. Calcium this compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. This compound induces a conformational change in Escherichia coli primase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Involvement of Mg2+ in Regulation of Cellular and Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Magnesium deficiency and oxidative stress: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effects of extracellular Mg2+ concentration on intracellular signalling and acid secretion in rat gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deficiency of calcium and magnesium induces apoptosis via scavenger receptor BI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deficiency of calcium and magnesium induces apoptosis via scavenger receptor BI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modulation of intercellular calcium signaling in astrocytes by extracellular calcium and magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Magnesium deficiency induces apoptosis in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the impact of different acetate salts on desiccation efficiency
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate desiccant is critical in research and manufacturing to ensure the stability and efficacy of moisture-sensitive materials. Acetate (B1210297) salts, known for their hygroscopic properties, present viable alternatives to traditional desiccants. This guide provides an objective comparison of the desiccation performance of common acetate salts—sodium acetate, potassium acetate, and magnesium acetate—supported by a synthesis of available data and detailed experimental protocols for their evaluation.
Comparative Performance of Acetate Salt Desiccants
The desiccation efficiency of a salt is fundamentally linked to its hygroscopicity, which is its ability to attract and hold water molecules from the surrounding environment. Anhydrous forms of these salts readily absorb water to form hydrates.
Sodium Acetate (CH₃COONa)
Anhydrous sodium acetate is known for its capacity to absorb water, transitioning into its trihydrate form (CH₃COONa·3H₂O).[1][2] While effective in absorbing moisture, a potential drawback is the release of acetic acid in the presence of water, which could be a concern for acid-sensitive applications.[1] The dehydration of the trihydrate form back to the anhydrous state is an endothermic process, a principle utilized in applications like reusable heat packs.[2][3]
Potassium Acetate (CH₃COOK)
Potassium acetate is recognized as a highly effective liquid desiccant and is considered a promising, less corrosive alternative to chloride salts in applications such as liquid desiccant air conditioning systems.[4][5][6] Its aqueous solutions exhibit low vapor pressure, enabling efficient dehumidification.[5] The properties of potassium acetate solutions have been studied across a range of concentrations and temperatures, demonstrating its robust dehumidification capability.[5][7]
This compound (Mg(CH₃COO)₂)
This compound is a deliquescent salt, meaning it can absorb enough moisture from the atmosphere to dissolve in it.[8] It is available in anhydrous and tetrahydrate forms (Mg(CH₃COO)₂·4H₂O).[8] The strong affinity of the magnesium ion (Mg²⁺) for water contributes to its hygroscopic nature.[8] Studies on this compound aerosols have investigated its interaction with water vapor, highlighting its hygroscopic properties at a molecular level.[9][10]
Quantitative Data Summary
Direct, side-by-side comparative studies on the desiccation efficiency of these acetate salts are not extensively available in published literature. However, we can compile their relevant physical and chemical properties that influence their performance as desiccants.
| Property | Sodium Acetate | Potassium Acetate | This compound |
| Chemical Formula (Anhydrous) | CH₃COONa | CH₃COOK | Mg(CH₃COO)₂ |
| Common Hydrated Form | Trihydrate (CH₃COONa·3H₂O)[2] | Dihydrate (CH₃COOK·2H₂O) | Tetrahydrate (Mg(CH₃COO)₂·4H₂O)[8] |
| Hygroscopic Nature | Hygroscopic[2] | Highly Hygroscopic / Liquid Desiccant[4][5] | Deliquescent[8] |
| Key Characteristics | Readily absorbs water to form the trihydrate.[1] | Low vapor pressure in solution, less corrosive than chlorides.[5][6] | Strong affinity for water, can absorb enough moisture to dissolve.[8] |
| Potential Considerations | May release acetic acid in the presence of water.[1] | Primarily used in liquid desiccant systems. | The deliquescent nature may lead to a liquid phase.[8] |
Experimental Protocols
To quantitatively assess and compare the desiccation efficiency of different acetate salts, a standardized experimental approach is necessary. Below are detailed methodologies for key experiments.
1. Determination of Water Absorption Capacity
This protocol determines the maximum amount of water a desiccant can absorb under specific conditions.
-
Materials: Anhydrous acetate salts (sodium, potassium, magnesium), environmental chamber with controlled temperature and relative humidity (RH), analytical balance, weighing dishes.
-
Procedure:
-
Pre-dry the anhydrous acetate salts in a vacuum oven at a suitable temperature (e.g., 120-150°C) for 4-6 hours to remove any residual moisture.[3]
-
Place a precisely weighed amount (e.g., 1.000 g) of each dried salt into a pre-weighed weighing dish.
-
Place the dishes in an environmental chamber set to a constant temperature (e.g., 25°C) and relative humidity (e.g., 75% RH).
-
Record the weight of each sample at regular intervals (e.g., every hour) until a constant weight is achieved (equilibrium).
-
The water absorption capacity is calculated as: Capacity (g/g) = (Weight at equilibrium - Initial weight) / Initial weight
-
2. Measurement of Residual Moisture using Karl Fischer Titration
This protocol measures the efficiency of a desiccant in drying a standardized wet organic solvent. Karl Fischer titration is a highly accurate method for water content determination.[11][12][13]
-
Materials: Karl Fischer titrator (volumetric or coulometric), Karl Fischer reagents, standardized wet solvent (e.g., methanol (B129727) with a known water content), acetate salt desiccants.
-
Procedure:
-
Determine the initial water content of the standardized wet solvent using the Karl Fischer titrator.[14][15]
-
Add a known amount of each anhydrous acetate salt (e.g., 10 g) to a known volume of the wet solvent (e.g., 100 mL) in separate sealed flasks.
-
Agitate the mixtures for a set period (e.g., 24 hours) at a constant temperature.
-
Carefully decant or filter a sample of the solvent from each flask, ensuring no solid desiccant is transferred.
-
Titrate the solvent samples to determine the final water content.
-
The desiccation efficiency can be assessed by the reduction in water content.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for comparing the desiccation efficiency of different acetate salts.
References
- 1. inorganic chemistry - Can sodium acetate anhydrous be used as a desiccant? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. chemignition.com [chemignition.com]
- 3. youtube.com [youtube.com]
- 4. Corrosion of Metal Alloys in Potassium Acetate Solutions for Liquid Desiccant Dehumidification and Air Conditioning [ideas.repec.org]
- 5. research-hub.nrel.gov [research-hub.nrel.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Study on the Water Transfer of this compound Aerosols Led by the Rapid and Slow Change of Relative Humidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dl.icdst.org [dl.icdst.org]
- 13. quveon.com [quveon.com]
- 14. Determination of Water Content in Silica Gel Using Karl Fischer Titration [sigmaaldrich.com]
- 15. labicom.cz [labicom.cz]
side-by-side comparison of magnesium acetate and magnesium citrate bioavailability
Quantitative Bioavailability Data
Organic forms of magnesium, such as citrate (B86180) and acetate (B1210297), are generally recognized for their superior bioavailability compared to inorganic forms like magnesium oxide. The following tables summarize quantitative data from studies on magnesium acetate and magnesium citrate, providing a basis for their comparison.
Table 1: Bioavailability of this compound
| Dose (mEq of Mg) | Fractional Absorption (%) |
| 0 | 65% |
| 10 | 45% |
| 20 | 28% |
| 40 | 17% |
| 80 | 11% |
Safety Operating Guide
Proper Disposal of Magnesium Acetate in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is paramount. This document provides clear, step-by-step guidance for the proper disposal of magnesium acetate (B1210297), a common reagent in many experimental protocols. While magnesium acetate is not classified as a hazardous substance under major regulatory frameworks, adherence to proper disposal procedures is essential for maintaining a safe and environmentally responsible laboratory environment.[1][2][3][4][5]
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses and gloves. Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[6]
Step-by-Step Disposal Procedures
The recommended disposal method for this compound depends on its physical state (solid or solution) and the applicable local, regional, and national regulations.
For Solid this compound:
-
Collection: Carefully sweep up solid this compound, avoiding dust generation.[7] Place the collected material into a suitable, clearly labeled container for disposal.[4][8]
-
Containerization: Use a clean, dry, and compatible container. The original container is often the best choice.[1] Ensure the container is tightly sealed.
-
Waste Stream: Dispose of the container with the solid this compound in the general solid chemical waste stream, unless your institution's guidelines specify otherwise. Do not mix with other chemical waste.[1]
For this compound Solutions:
-
Small Quantities: For small quantities of dilute aqueous solutions, it may be permissible to dispose of them down the drain with copious amounts of water. However, it is crucial to first consult and comply with your local institutional and municipal wastewater regulations.
-
Large Quantities or Concentrated Solutions: For larger volumes or more concentrated solutions, collect the liquid waste in a clearly labeled, sealed container.
-
Waste Stream: Dispose of the container with the this compound solution through your institution's chemical waste disposal program. Do not mix with other solvent or hazardous waste streams.
For Empty Containers:
-
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., water).
-
Disposal: The cleaned and decontaminated container can typically be disposed of as general laboratory glass or plastic waste, or recycled, in accordance with institutional policies.[6]
Quantitative Disposal Data
This compound is not generally regulated as a hazardous waste, and as such, there are typically no specific quantitative disposal limits (e.g., reportable quantities) under major regulations like the U.S. EPA's Resource Conservation and Recovery Act (RCRA).[7][9] However, always refer to your local and institutional guidelines, as they may have specific requirements.
| Parameter | Value | Regulatory Framework |
| RCRA Hazardous Waste Classification | Not Listed | U.S. EPA |
| Reportable Quantity (RQ) | Not Applicable | U.S. CERCLA |
| Transport Regulation | Not Regulated | U.S. DOT, TDG, IATA |
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety practices and information synthesized from multiple Safety Data Sheets (SDS) for this compound.[1][2][3][4][5][6][7][8][9] No specific experimental protocols leading to the generation of this compound waste are detailed, as the disposal guidelines are general to the chemical itself.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. nexchem.co.uk [nexchem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. lobachemie.com [lobachemie.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
